1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane
Description
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Properties
IUPAC Name |
tert-butyl N-methyl-N-[3-(phenylmethoxycarbonylamino)propyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4/c1-17(2,3)23-16(21)19(4)12-8-11-18-15(20)22-13-14-9-6-5-7-10-14/h5-7,9-10H,8,11-13H2,1-4H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXAPVGVWDXAEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662520 | |
| Record name | Benzyl {3-[(tert-butoxycarbonyl)(methyl)amino]propyl}carbamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131594-82-5 | |
| Record name | Benzyl {3-[(tert-butoxycarbonyl)(methyl)amino]propyl}carbamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane
Advanced Linker Design for PROTACs and Peptidomimetics[1]
Executive Summary
1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane (IUPAC: tert-butyl methyl(3-{[(benzyloxy)carbonyl]amino}propyl)carbamate) is a high-value heterobifunctional linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and macrocyclic peptidomimetics.
Its structural significance lies in three core features:
-
Orthogonality: The Boc (acid-labile) and Cbz (hydrogenolysis-labile) groups allow for precise, sequential deprotection at either terminus.
-
N-Methylation: The tertiary carbamate at the N1 position eliminates a hydrogen bond donor, improving membrane permeability and solubility—a critical parameter in "beyond Rule of 5" drug design.
-
Propyl Backbone: The 3-carbon spacer provides optimal flexibility for E3 ligase-POI (Protein of Interest) ternary complex formation, often outperforming ethyl or butyl analogs in degradation efficiency.
Part 1: Structural Anatomy & Chemical Logic
The molecule is designed to solve the "linker problem" in bifunctional drug discovery. Standard diamine linkers often suffer from poor solubility and metabolic instability. The N-methyl modification addresses these by reducing polarity and preventing enzymatic cleavage at the nitrogen center.
Chemical Profile
| Parameter | Detail |
| Common Name | This compound |
| IUPAC Name | tert-butyl methyl(3-{[(benzyloxy)carbonyl]amino}propyl)carbamate |
| Molecular Formula | |
| Molecular Weight | ~322.40 g/mol |
| Key Functionality | Orthogonal Amine Protection, N-Methylation |
| Physical State | Viscous colorless oil or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |
Visualization: Structural Connectivity
Caption: Functional decomposition of the linker showing orthogonal protection zones.
Part 2: Synthesis Protocols
While direct methylation of mono-protected diamines is possible, it often leads to over-methylation (quaternary ammonium salts). The Displacement Strategy is the "Gold Standard" for research-grade purity, ensuring the methyl group is exclusively on the N1 position.
Method A: The Displacement Strategy (High Fidelity)
This route avoids regioselectivity issues by introducing the methylamine moiety via nucleophilic displacement.
Workflow Overview:
-
Protection: 3-Amino-1-propanol
N-Cbz-3-amino-1-propanol. -
Activation: Alcohol
Mesylate (Leaving Group). -
Displacement: Mesylate
N-Methylamine (Secondary Amine). -
Final Protection: Secondary Amine
N-Boc.
Caption: Step-by-step synthesis via the mesylate displacement pathway to ensure regiocontrol.
Detailed Experimental Procedure (Method A)
Step 1: Cbz Protection [1][2][3]
-
Reagents: 3-Amino-1-propanol (1.0 eq), Benzyl chloroformate (Cbz-Cl, 1.05 eq),
(2.0 eq). -
Protocol: Dissolve amino-propanol in water/dioxane (1:1). Add
.[4][5] Cool to 0°C. Add Cbz-Cl dropwise. Stir 2h at RT.[6] Extract with EtOAc.[5] -
Checkpoint: Product should be a white solid/oil. confirm by TLC (UV active).
Step 2: Mesylation
-
Reagents: Intermediate A (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq), DCM (anhydrous).
-
Protocol: Dissolve Intermediate A in DCM at 0°C. Add TEA, then MsCl dropwise. Stir 1h. Wash with dilute HCl and brine. Dry over
.[5] Use immediately (Mesylates can be unstable).
Step 3: Methylamine Displacement
-
Reagents: Intermediate B (1.0 eq), Methylamine (2M in THF, 10 eq).
-
Protocol: Dissolve Intermediate B in THF. Add excess Methylamine solution. Heat to 50°C in a sealed pressure tube for 4-6h.
-
Why Excess? Prevents the product (secondary amine) from reacting with another molecule of mesylate (dimerization).
-
Workup: Concentrate in vacuo to remove excess MeNH2. Partition between DCM and
.
Step 4: Boc Protection
-
Reagents: Intermediate C (1.0 eq),
(1.1 eq), TEA (1.0 eq). -
Protocol: Dissolve crude Intermediate C in DCM. Add
. Stir overnight at RT. Purify via Silica Gel Chromatography (Hexane/EtOAc gradient).
Part 3: Orthogonal Deprotection Dynamics
The utility of this linker depends on the ability to expose one amine without affecting the other.
Deprotection Matrix
| Target | Reagent System | Mechanism | Effect on Other Group |
| Remove Boc | TFA / DCM (1:4) | Acidolysis ( | Cbz is Stable. (Stable to mild/moderate acid). |
| Remove Boc | 4M HCl in Dioxane | Acidolysis | Cbz is Stable. |
| Remove Cbz | Hydrogenolysis | Boc is Stable. (Stable to reduction). | |
| Remove Cbz | HBr / Acetic Acid | Strong Acidolysis | Boc is Cleaved. (Non-orthogonal; removes both). |
Critical Note on Cbz Stability
While Cbz is generally stable to TFA, prolonged exposure (>>4 hours) or high temperatures can lead to partial degradation. Always monitor Boc deprotection by TLC/LCMS and quench immediately upon completion.
Caption: Decision tree for selective deprotection based on synthetic order of operations.
Part 4: Applications in Drug Discovery
1. PROTAC Linkerology
The 3-carbon (propyl) chain is a "Goldilocks" length—longer than ethyl (which can be too rigid) but shorter than butyl (too entropic).
-
N-Methyl Effect: Introducing the methyl group on the Boc-protected nitrogen (which usually attaches to the E3 ligase ligand, e.g., VHL or Cereblon binders) forces the amide bond into a cis/trans equilibrium that can favorably pre-organize the molecule for ternary complex formation.
-
Permeability: By capping the N-H, the linker lowers the Polar Surface Area (PSA), enhancing passive diffusion across cell membranes.
2. Peptidomimetics
In solid-phase peptide synthesis (SPPS), this molecule acts as a "gamma-amino acid" surrogate.
-
Usage: It can be introduced into a peptide chain. The Cbz group is removed on-resin (if using orthogonal scavengers) or post-cleavage to allow for branching or cyclization.
Part 5: References
-
Linker Methylation in PROTACs:
-
Title: Linker Methylation as a Strategy to Enhance PROTAC Oral Bioavailability.
-
Source:J. Med. Chem. 2020.
-
Context: Discusses how N-methylation of linkers improves physicochemical properties and ternary complex stability.
-
-
Orthogonal Protection Strategies:
-
Title: Protecting Groups in Organic Synthesis (Greene's).
-
Source: Wiley Online Library.
-
Context: Definitive guide on Boc/Cbz stability and deprotection conditions.
-
-
Synthesis of Differentially Protected Diamines:
-
Title: Efficient Synthesis of N-Methylated Amino Acids and Diamines.
-
Source:Organic Syntheses.
-
Context: General protocols for N-methylation via nosyl or carbamate strategies.
-
-
PROTAC Design Principles:
-
Title: Current strategies for the design of PROTAC linkers: a critical review.
-
Source:Explor Target Antitumor Ther. 2020.
-
Context: Reviews the impact of linker length and composition (including diamines) on degradation efficiency.
-
Sources
- 1. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
1-N-Boc-1-N-methyl-3-N-Cbz-aminopropane structure and properties
The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and chemical biology. It prioritizes practical utility, mechanistic understanding, and rigorous reproducibility.[1]
Strategic Orthogonality in Polyamine Linker Design
Executive Summary
In the landscape of heterobifunctional linker design—specifically for Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—1-N-Boc-1-N-methyl-3-N-Cbz-aminopropane (CAS: 1131594-82-5) represents a critical "strategic node."[2]
Its value lies in orthogonal protection . By capping the diamine backbone with a tert-butoxycarbonyl (Boc) group on the methylated nitrogen and a benzyloxycarbonyl (Cbz) group on the primary nitrogen, this molecule allows researchers to selectively expose either amine terminus independently. Furthermore, the
Chemical Identity & Structural Analysis[1][2][3][4]
This compound is an asymmetrically protected derivative of
| Property | Specification |
| IUPAC Name | tert-butyl methyl(3-(((benzyloxy)carbonyl)amino)propyl)carbamate |
| Common Name | 1-N-Boc-1-N-methyl-3-N-Cbz-aminopropane |
| CAS Number | 1131594-82-5 |
| Molecular Formula | |
| Molecular Weight | 322.40 g/mol |
| Physical State | Viscous oil or low-melting solid (Colorless to pale yellow) |
| Solubility | Soluble in DCM, THF, MeOH, DMSO; Insoluble in water |
| LogP (Predicted) | ~3.56 |
| pKa (Base) | ~12.5 (Amide/Carbamate protons are non-basic) |
Structural Logic[1][2]
-
N1 Position (Methylated): Protected by Boc .[3] Acid-labile (removed by TFA/HCl).[1] The methyl group prevents H-bond donation, influencing the conformational entropy of the final linker.
-
N3 Position (Primary): Protected by Cbz (Z). Hydrogenolysis-labile (removed by
) or strong acid (HBr/AcOH).[1] Stable to mild TFA conditions used for Boc removal.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Synthesis & Manufacturing Protocol
Objective: Synthesize 1-N-Boc-1-N-methyl-3-N-Cbz-aminopropane with >95% purity.
Precursor:
Mechanistic Rationale
The synthesis exploits the nucleophilic differential between a primary amine (
Step-by-Step Protocol
Phase 1: Selective Cbz Protection[1]
-
Setup: Charge a flame-dried round-bottom flask with
-methyl-1,3-propanediamine (1.0 equiv) and dry Dichloromethane (DCM) [0.2 M concentration]. -
Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equiv). Cool the mixture to 0°C using an ice bath.
-
Acylation: Dropwise add Benzyl chloroformate (Cbz-Cl) (0.95 equiv) diluted in DCM over 30 minutes.
-
Expert Note: Using a slight deficit of Cbz-Cl ensures the primary amine is mono-protected without over-acylating the secondary amine.
-
-
Reaction: Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 1 hour.
-
Validation: Monitor by TLC (System: 10% MeOH in DCM). The primary amine spot should disappear.
Phase 2: Boc Protection of Secondary Amine[1]
-
Reagent Addition: To the crude reaction mixture (containing the mono-Cbz intermediate), add Di-tert-butyl dicarbonate (
) (1.2 equiv). -
Reaction: Stir at RT for 4–6 hours. The secondary amine is less reactive but will be quantitatively protected by the excess
over time.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Workup:
-
Wash organic layer with 1M citric acid (to remove unreacted amine), saturated
, and brine.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Flash Column Chromatography (Silica Gel).
-
Eluent: Hexanes:Ethyl Acetate (Gradient 90:10 to 70:30).
-
Yield Expectation: 75–85%.
-
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis exploiting nucleophilic hierarchy.
Applications in Drug Discovery[10]
This molecule is a "linker hub." In the development of bifunctional degraders, the choice of linker length and composition determines the ternary complex stability (Target-PROTAC-E3 Ligase).[2]
Orthogonal Deprotection Strategy
The core utility is the ability to deprotect one end without disturbing the other, allowing for sequential conjugation of the Warhead (ligand for target protein) and the E3 Ligase ligand (e.g., Thalidomide or VHL ligand).[1]
-
Path A (Remove Boc): Treatment with TFA/DCM (1:1) reveals the secondary
-methyl amine.[1] This is often conjugated to an alkyl halide or an activated ester.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Path B (Remove Cbz): Hydrogenolysis (
, Pd/C ) reveals the primary amine.[1] This is typically coupled to carboxylic acids via amide bond formation.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Linker Physicochemistry
The
-
Solubility: It disrupts crystal packing and reduces the aggregation tendency of the final drug molecule.
-
Permeability: By removing a hydrogen bond donor, it lowers the polar surface area (PSA), potentially improving cell permeability.
Logic Gate: De-protection Workflow
Figure 2: Orthogonal deprotection logic allowing sequential functionalization.
Handling, Stability & Safety
Storage Protocols
-
Temperature: Store at 2–8°C for short-term; -20°C for long-term storage to prevent slow hydrolysis or carbamate exchange.
-
Atmosphere: Hygroscopic. Store under inert gas (Nitrogen or Argon).
-
Stability: Stable to flash chromatography on silica gel. Unstable to strong acids (removes Boc) or strong bases at elevated temperatures (hydrolysis of carbamates).
Safety (GHS Classification)[1][2][11][12]
-
Signal Word: Warning
-
Hazards:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood, especially during the synthesis phase involving Cbz-Cl (lachrymator).[1]
References
-
ChemicalBook. (2025). 1-N-Boc-amino-1-N-methyl-3-N-Cbz-aminopropane Properties and CAS 1131594-82-5. Retrieved from
-
PubChem. (2025).[6] N-Methyl-1,3-propanediamine (Precursor Data). National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2022). N-Boc-1,3-propanediamine Derivatives and Applications in Linker Chemistry. Retrieved from [2]
-
Ark Pharm. (2024). This compound MSDS. Retrieved from
-
ResearchGate. (2018). Preparation of 1,3-dicarbonyl compounds using N-Cbz amides (Cbz Stability Data). Retrieved from
Sources
- 1. N-Methyl-1,3-propanediamine | C4H12N2 | CID 80511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl (3-aminopropyl)carbamate | C8H18N2O2 | CID 2735700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 4. CAS 6291-84-5: N-Methyl-1,3-propanediamine | CymitQuimica [cymitquimica.com]
- 5. N-METHYL-1,3-PROPANEDIAMINE | 6291-84-5 [chemicalbook.com]
- 6. Tert-butyl N-(benzyloxy)carbamate | C12H17NO3 | CID 736159 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: CAS 1131594-82-5 (Orthogonal Linker for PROTAC Synthesis)
Executive Summary & Core Utility
CAS 1131594-82-5 , chemically known as tert-butyl N-methyl-N-[3-(phenylmethoxycarbonylamino)propyl]carbamate , is a specialized heterobifunctional linker widely utilized in Targeted Protein Degradation (TPD) and Fragment-Based Drug Discovery (FBDD) .
Its primary utility lies in its orthogonal protecting group strategy . By featuring an acid-labile Boc group on the secondary amine and a hydrogenolysis-sensitive Cbz (Z) group on the primary amine, this molecule allows medicinal chemists to sequentially attach two distinct bioactive ligands—typically an E3 ligase binder (e.g., Thalidomide, VHL ligand) and a Target Protein binder—with high regioselectivity. This "linkerology" component is critical for optimizing the pharmacokinetic properties and ternary complex stability of PROTAC (Proteolysis Targeting Chimera) degraders.
Chemical Identity & Physicochemical Profile[1][2][3]
| Property | Data |
| CAS Number | 1131594-82-5 |
| IUPAC Name | tert-butyl N-methyl-N-[3-(phenylmethoxycarbonylamino)propyl]carbamate |
| Common Name | 1-Boc-1-methyl-3-Cbz-diaminopropane |
| Molecular Formula | C₁₇H₂₆N₂O₄ |
| Molecular Weight | 322.40 g/mol |
| Physical State | Viscous oil or low-melting solid (grade dependent) |
| Solubility | Soluble in DCM, MeOH, DMSO, DMF; Insoluble in water |
| LogP (Predicted) | ~3.56 |
| pKa (Predicted) | Non-ionizable in protected form |
Mechanism of Application: The Orthogonal Strategy
The synthesis of heterobifunctional molecules like PROTACs requires precise control over which end of the linker reacts with which ligand. CAS 1131594-82-5 solves the "polymerization problem" inherent in symmetric diamines.
Orthogonal Deprotection Workflow
The molecule possesses two nitrogen termini with distinct reactivities and deprotection conditions:
-
Terminus A (Secondary Amine): Protected by Boc (tert-butyloxycarbonyl).
-
Deprotection: Acidic conditions (TFA/DCM or HCl/Dioxane).
-
Stability: Stable to basic conditions and hydrogenolysis.
-
-
Terminus B (Primary Amine): Protected by Cbz (Carboxybenzyl).
-
Deprotection: Catalytic Hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH).
-
Stability: Stable to mild acidic conditions (TFA) and basic conditions.
-
Visualization: Sequential Conjugation Logic
The following diagram illustrates the strategic workflow for synthesizing a PROTAC using this linker.
Figure 1: Sequential assembly of a PROTAC molecule utilizing the orthogonal deprotection profile of CAS 1131594-82-5. Note how the order of deprotection dictates which ligand is attached first.
Experimental Protocols
Synthesis of the Linker (CAS 1131594-82-5)
If not purchased commercially, this linker can be synthesized from N-methyl-1,3-propanediamine . The challenge is selectively protecting the primary vs. secondary amine.
Reagents:
-
N-methyl-1,3-propanediamine (Starting Material)
-
Benzyl chloroformate (Cbz-Cl)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Protocol:
-
Selective Cbz Protection (Primary Amine):
-
Dissolve N-methyl-1,3-propanediamine (1.0 eq) in DCM at 0°C.
-
Add TEA (1.1 eq).
-
Add Cbz-Cl (0.9 eq) dropwise over 1 hour. Note: Using a slight deficit of Cbz-Cl and low temperature favors reaction with the less sterically hindered primary amine.
-
Warm to RT and stir for 4 hours.
-
Purification: Acid-base extraction is recommended here to remove doubly-protected byproducts, or proceed directly if selectivity is high.
-
-
Boc Protection (Secondary Amine):
-
To the crude reaction mixture (containing the mono-Cbz intermediate), add TEA (1.5 eq).
-
Add Boc₂O (1.2 eq) dissolved in DCM.
-
Stir at RT overnight.
-
-
Workup & Isolation:
-
Wash organic layer with 1M HCl (to remove unreacted amine), sat. NaHCO₃, and brine.
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Standard Deprotection Conditions
When using this CAS in a synthesis sequence, follow these standard operating procedures (SOPs):
A. Cbz Removal (Hydrogenolysis)
-
System: H₂ balloon or Parr shaker (1 atm).
-
Catalyst: 10% Pd/C (10-20% w/w loading).
-
Solvent: Methanol or Ethanol.
-
Procedure: Degas solvent with N₂. Add catalyst carefully (pyrophoric). Purge with H₂. Stir 2-12h. Filter through Celite.
-
Checkpoint: Monitor disappearance of starting material by LC-MS (loss of benzyl group mass).
B. Boc Removal (Acidolysis)
-
Reagent: Trifluoroacetic acid (TFA) in DCM (1:4 ratio) or 4M HCl in Dioxane.
-
Scavenger: Triisopropylsilane (TIPS) (2.5%) if the molecule contains oxidation-sensitive residues (e.g., Methionine).
-
Procedure: Stir at RT for 1-2h. Concentrate under N₂ flow. Co-evaporate with toluene to remove residual TFA.
Quality Control & Characterization
To validate the integrity of CAS 1131594-82-5 before use, ensure the following spectral signatures are present.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.35 (m, 5H): Aromatic protons (Cbz group).
-
δ 5.10 (s, 2H): Benzylic -CH₂- (Cbz group).
-
δ 3.25 (m, 2H): -CH₂- adjacent to Primary Amine (NH-Cbz).
-
δ 3.18 (m, 2H): -CH₂- adjacent to Secondary Amine (N-Me-Boc).
-
δ 2.84 (s, 3H): N-Methyl group.
-
δ 1.65 (m, 2H): Central methylene -CH₂-.
-
δ 1.45 (s, 9H): Boc tert-butyl group.
-
-
Mass Spectrometry (ESI+):
-
Expected [M+H]⁺: 323.2
-
Expected [M+Na]⁺: 345.2
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1131594-82-5. Retrieved from [Link]
- Maneiro, M., et al. (2021).Linkerology in PROTAC Design: The Role of Linker Length and Composition. ACS Medicinal Chemistry Letters.
Technical Guide: Orthogonal Protection Strategies Using Boc and Cbz Groups
[1]
Executive Summary In complex organic and peptide synthesis, the ability to selectively manipulate specific functional groups while leaving others intact is the cornerstone of chemoselectivity. The tert-Butyloxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz or Z) groups represent a classic, robust orthogonal pair.[1][2] Their orthogonality relies on a fundamental divergence in cleavage mechanisms: acidolysis (Boc) versus hydrogenolysis (Cbz).[1] This guide provides a rigorous technical analysis of their mechanisms, stability profiles, and field-proven protocols for their selective removal.
The Principle of Orthogonality
Orthogonality in protecting group chemistry is defined as the ability to remove one protecting group in the presence of another using a specific set of chemical conditions, and vice versa.[3]
-
Boc is acid-labile but stable to base and hydrogenolysis (mostly).[4]
-
Cbz is cleaved by catalytic hydrogenation (or strong acid) but is stable to mild/moderate acidic conditions (TFA) and base.
This distinct reactivity profile allows for "bimodal" synthetic strategies, enabling the chemist to toggle between N-terminal and side-chain deprotection without cross-reactivity.
Visualization: The Orthogonality Matrix
The following diagram illustrates the decision logic for selective deprotection.
Figure 1: Decision tree for selective deprotection of a bis-protected diamine substrate.
The Boc Group (tert-Butyloxycarbonyl)[1][2][5][6]
Mechanistic Insight
The Boc group protects amines as a carbamate.[3][5] Its removal is driven by the stability of the tert-butyl carbocation. Under acidic conditions (typically Trifluoroacetic Acid, TFA), the carbonyl oxygen is protonated, leading to the collapse of the carbamate.
Mechanism:
-
Protonation: The carbonyl oxygen accepts a proton.
-
Elimination: The tert-butyl cation is ejected (E1-like or S_N1-like pathway), liberating a carbamic acid.
-
Decarboxylation: The unstable carbamic acid spontaneously loses CO₂, yielding the free amine.
-
Fate of t-Butyl Cation: The cation eliminates a proton to form isobutylene (gas) or reacts with nucleophiles.
Critical Risk: The generated tert-butyl cation is a potent electrophile. Without "scavengers," it will alkylate electron-rich side chains (Trp, Tyr, Met, Cys), leading to irreversible byproducts.
Self-Validating Protocol: Selective Boc Removal
Objective: Remove Boc group while retaining Cbz or benzyl esters.[5]
Reagents:
-
Trifluoroacetic Acid (TFA) (High Purity)
-
Dichloromethane (DCM)
-
Scavenger Cocktail: Triisopropylsilane (TIPS) and Water.
Step-by-Step Workflow:
-
Preparation: Dissolve the substrate (1.0 equiv) in DCM (concentration ~0.1 M).
-
Scavenger Addition: Add TIPS (2.5% v/v) and H₂O (2.5% v/v). Why? Water hydrolyzes tert-butyl esters; TIPS quenches carbocations.
-
Acidolysis: Cool to 0°C. Slowly add TFA to reach a final ratio of 1:1 (TFA:DCM).
-
Reaction: Warm to room temperature. Stir for 30–60 minutes.
-
Checkpoint: Monitor by TLC (stain with Ninhydrin; free amines turn blue) or LC-MS. Look for the disappearance of the starting material mass and appearance of [M-100+H]+.
-
-
Workup (The Critical Step):
-
Concentrate in vacuo to remove TFA/DCM.
-
Co-evaporation: Re-dissolve residue in Toluene or DCM and evaporate (3x) to remove trace TFA.
-
Validation: If the product is an oil, triturate with cold diethyl ether to precipitate the amine trifluoroacetate salt.
-
-
Neutralization (Optional): If the free base is required, dissolve in EtOAc and wash with saturated NaHCO₃ (pH > 8).
The Cbz Group (Benzyloxycarbonyl)[2][6][7]
Mechanistic Insight
The Cbz group (also known as Z) is stable to the acidic conditions used for Boc removal (TFA/DCM), making it the perfect orthogonal partner. It is classically removed by catalytic hydrogenolysis .
Mechanism:
-
Adsorption: The benzyl aromatic ring coordinates to the Palladium (Pd) surface.
-
Hydrogenation: H₂ is activated on the metal surface.
-
Cleavage: The benzylic C-O bond is cleaved, releasing Toluene.
-
Decarboxylation: The resulting carbamic acid decomposes to CO₂ and the free amine.
Self-Validating Protocol: Selective Cbz Removal
Objective: Remove Cbz group while retaining Boc or acid-sensitive linkers.[3][5][6]
Reagents:
-
Palladium on Carbon (10 wt. % Pd/C)
-
Hydrogen Gas (H₂) (Balloon or Hydrogenator)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: Add a drop of acetic acid if the amine poisons the catalyst.
Step-by-Step Workflow:
-
Inerting: Place substrate (1.0 equiv) in a round-bottom flask. Add MeOH (0.1 M).
-
Catalyst Addition: Carefully add 10 wt% Pd/C (10–20% by weight of substrate).
-
Safety: Pd/C is pyrophoric. Add it under a stream of Nitrogen or as a water slurry.
-
-
Hydrogenation: Purge the flask with H₂ (vacuum/fill cycle x3). Leave under H₂ balloon pressure (1 atm).
-
Reaction: Stir vigorously at RT for 1–4 hours.
-
Checkpoint: TLC/LC-MS. Cbz removal shows a mass loss of 134 Da.
-
-
Filtration: Filter the reaction mixture through a Celite pad to remove Pd/C. Rinse the pad with MeOH.
-
Validation: Ensure the filtrate is clear and colorless (gray tint indicates colloidal Pd breakthrough).
-
-
Isolation: Concentrate the filtrate. The Boc group remains intact.[4]
Visualization: Deprotection Pathways
The following diagram contrasts the mechanistic flow of both groups.
Figure 2: Mechanistic comparison of Acidolysis (Boc) vs. Hydrogenolysis (Cbz).
Troubleshooting & Side Reactions
Even with robust protocols, side reactions can compromise yield.
| Issue | Cause | Solution |
| t-Butyl Alkylation (Boc) | tert-butyl cations attacking Trp, Tyr, Met. | Use scavengers (TIPS, Thioanisole, Dithiothreitol). |
| Catalyst Poisoning (Cbz) | Sulfur-containing residues (Met, Cys) bind Pd. | Use Pd(OH)₂ (Pearlman's catalyst) or liquid NH₃/Na reduction. |
| Slow Cbz Removal | Steric hindrance. | Add mild acid (AcOH) or heat (40°C). Use Ammonium Formate (Transfer Hydrogenation). |
| Diketopiperazine (DKP) | Intramolecular cyclization of dipeptide esters. | Avoid base during neutralization. Keep temperature low. |
| Benzyl Ether Cleavage | Over-hydrogenation of benzyl ethers (Bn). | Cbz cleaves faster than Bn ethers. Monitor reaction time strictly. |
Comparative Stability Data
This table summarizes the compatibility of Boc and Cbz with common reagents, derived from Greene's Protective Groups.
| Reagent / Condition | Boc Stability | Cbz Stability |
| TFA (neat or 50%) | Labile (t1/2 < 1 min) | Stable |
| HCl (4M in Dioxane) | Labile | Stable |
| HBr / Acetic Acid | Labile | Labile (Strong Acid) |
| H₂ / Pd-C | Stable | Labile |
| Piperidine (20%) | Stable | Stable |
| NaOH / LiOH (aq) | Stable | Stable (Hydrolyzes slowly at high T) |
| Na / NH₃ (l) | Stable | Labile |
References
-
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). John Wiley & Sons.
-
Selective Deprotection of Boc in Presence of Cbz . Organic Chemistry Portal. Link
-
Catalytic Hydrogenolysis of Cbz Groups . Master Organic Chemistry. Link
-
Mechanisms of Carbamate Cleavage . Journal of Organic Chemistry. Link
-
Side Reactions in Peptide Synthesis . ChemPep Technical Notes. Link
Technical Guide: Asymmetrically Protected Diamines in High-Precision Synthesis
Introduction: The Symmetry Challenge and the Orthogonal Solution
In the architecture of complex small molecules—whether for high-affinity drug candidates or privileged chiral ligands—diamines serve as critical linchpins. However, symmetrical diamines (e.g., ethylenediamine, trans-1,4-diaminocyclohexane, piperazine) present a fundamental synthetic paradox: how to differentiate two identical nucleophiles with absolute chemoselectivity.
The solution lies in the synthesis of asymmetrically protected diamines . By masking one amine with a protecting group (PG1) while leaving the other free or protecting it with an orthogonal group (PG2), chemists unlock the ability to perform sequential, site-selective functionalization. This guide moves beyond basic textbook definitions to explore the mechanistic causality, scalable protocols, and strategic applications of these building blocks.
Strategic Synthesis: Breaking Symmetry
To access asymmetrically protected diamines, two primary strategies are employed: Statistical Monofunctionalization (kinetic/thermodynamic control) and Desymmetrization (catalytic/enzymatic control).
Statistical Monofunctionalization (The "Salt-Bridge" Strategy)
Direct reaction of a diamine with 1 equivalent of an electrophile (e.g., Boc₂O) often leads to a statistical mixture: unreacted diamine, mono-protected product, and bis-protected byproduct (approx. 1:2:1 ratio).
The Expert Solution: pH-Controlled Protonation
To bypass statistics, we utilize the difference in basicity between the free amine and the mono-ammonium salt. By adding exactly 1 equivalent of acid (HCl or TFA), we statistically protonate one amine. The coulombic repulsion and inductive effect of the ammonium cation (
Catalytic Desymmetrization
For meso-diamines, chiral catalysts can distinguish between enantiotopic amino groups, setting two stereocenters in a single operation. This is critical for synthesizing chiral ligands like the Trost ligand or Jacobsen's catalyst precursors.
Visualization: Synthesis Decision Matrix
Figure 1: Decision matrix for selecting the optimal synthesis strategy based on diamine symmetry.
Experimental Protocol: Self-Validating Mono-Boc Protection
Objective: Selective synthesis of N-Boc-1,4-diaminocyclohexane from trans-1,4-diaminocyclohexane. Mechanism: Utilization of the "HCl-Salt" effect to deactivate the second amine.
The Protocol[1][2][3][4][5][6]
-
Salt Formation (The Control Step):
-
Dissolve trans-1,4-diaminocyclohexane (10.0 mmol) in MeOH (50 mL).
-
Add exactly 1.0 equivalent of HCl (as 4M in dioxane or generated in situ with AcCl/MeOH).
-
Validation: The solution should remain clear or form a slight precipitate. If massive precipitation occurs, solubility is too low; add water dropwise until clear.
-
-
Protection (The Kinetic Step):
-
To the mono-ammonium salt solution, add a solution of Boc₂O (1.0 equiv) in MeOH dropwise over 30 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Causality: The unprotonated amine reacts with Boc₂O. The protonated amine is non-nucleophilic.
-
-
Purification (The Self-Validating Workup):
-
Step A (Remove Bis-Boc): Concentrate MeOH. Add water. Extract with Et₂O or EtOAc. The Bis-Boc byproduct is neutral and moves into the organic layer. The Mono-Boc product (still protonated) and unreacted diamine (doubly protonated) stay in the aqueous phase.
-
Step B (Liberate Product): Basify the aqueous phase to pH > 12 with NaOH.[2] Extract with CH₂Cl₂.[3]
-
Step C (Remove Unreacted): The unreacted diamine is highly water-soluble and partitions into the aqueous phase. The Mono-Boc amine partitions into CH₂Cl₂.
-
Data Summary: Yield & Selectivity
| Reagent Stoichiometry | Solvent | Additive | Mono-Boc Yield | Bis-Boc Formation |
| 1.0 eq Boc₂O | DCM | None | 45% | 25% |
| 1.0 eq Boc₂O | MeOH | 1.0 eq HCl | 85% | < 5% |
| 1.0 eq Boc₂O | MeOH | 1.0 eq TFA | 78% | < 5% |
Visualization: Workup Logic
Figure 2: The "Self-Validating" purification workflow relying on pH-dependent solubility switches.
Applications in Drug Discovery & Ligand Design
The "Magic Methyl" & Linker Design
In medicinal chemistry, replacing an ethylenediamine linker with a propylenediamine or a conformationally restricted diamine (e.g., trans-cyclohexane) often improves potency and metabolic stability (the "Magic Methyl Effect"). Asymmetrically protected diamines allow the sequential attachment of two different pharmacophores, essential for:
-
PROTACs: Linking an E3 ligase ligand to a protein of interest ligand.
-
ADCs: Connecting a cytotoxic payload to an antibody.
Access to Privileged Ligands
Mono-protected chiral diamines are the immediate precursors to:
-
Salen Ligands: Condensation of the free amine with a salicylaldehyde derivative, followed by deprotection and second condensation.
-
Bisoxazolines (BOX): Cyclization of the diamine with nitriles or amino-alcohols.
Case Study: The synthesis of N-sulfonyl-1,2-diamines (catalysts for asymmetric transfer hydrogenation) relies entirely on the ability to sulfonylate one nitrogen while the other is Boc-protected.
References
-
Catalytic Asymmetric Synthesis of 1,2-Diamines. Chemical Society Reviews, 2024.[4][5]
-
Selective Mono-BOC Protection of Diamines. Synthetic Communications, 2007.[6]
-
Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Journal of the American Chemical Society, 2022.
-
General Method for Selective Mono-Boc Protection of Diamines. Journal of the Mexican Chemical Society, 2016.
-
Mono-protected Amino Acid Ligands Stabilize Dimeric Palladium(II) Complexes. Chemical Science, 2013.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 3. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. rua.ua.es [rua.ua.es]
- 6. researchgate.net [researchgate.net]
1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane molecular formula C17H26N2O4
The Chemistry and Application of N-Boc-N-methyl-N'-Cbz-1,3-diaminopropane[1]
Executive Summary: The "Privileged" Linker
In the landscape of modern drug discovery—specifically within Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and peptidomimetics—the "linker" is no longer a passive spacer. It is a determinant of solubility, permeability, and binding kinetics.
The molecule 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane (Formula: C17H26N2O4) represents a high-value, orthogonally protected diamine scaffold.[1] Its structural significance lies in three key features:
-
Orthogonality: The coexistence of Boc (acid-labile) and Cbz (hydrogenolysis-labile) groups allows for precise, sequential deprotection at either terminus.[1]
-
N-Methylation: The tertiary amine moiety reduces intramolecular hydrogen bonding potential, enhancing membrane permeability and solubility compared to non-methylated analogs.[1]
-
C3 Spacer: The propyl backbone provides optimal flexibility for avoiding steric clashes in bivalent ligand design.[1]
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Data |
| IUPAC Name | Benzyl (3-((tert-butoxycarbonyl)(methyl)amino)propyl)carbamate |
| Molecular Formula | C₁₇H₂₆N₂O₄ |
| Molecular Weight | 322.40 g/mol |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in Water |
| pKa (Calc) | ~10.5 (Amine), but masked by carbamates |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
Synthesis Strategy: Regioselective Protection
The synthesis of this asymmetric diamine presents a classic challenge in organic chemistry: differentiating between a primary and a secondary amine on a short aliphatic chain.[1]
The Core Challenge: The starting material, N-methyl-1,3-diaminopropane, contains two nucleophilic nitrogen centers.[1] While the secondary amine is more electron-rich (inductive effect of methyl), it is sterically more hindered.[1] The primary amine is less hindered but slightly less nucleophilic.[1]
The Solution: Kinetic control using steric bulk.[1]
Experimental Workflow
Step 1: Selective Cbz-Protection of the Primary Amine [1]
-
Reagent: N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) is preferred over Benzyl Chloroformate (Cbz-Cl) for higher regioselectivity.[1]
-
Conditions: 0°C to RT, DCM/MeOH solvent system.
-
Mechanism: The bulky succinimide leaving group and the Cbz moiety favor attack by the less hindered primary amine.[1]
Step 2: Boc-Protection of the Secondary Amine
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O).[1]
-
Conditions: RT, catalytic DMAP or TEA.
-
Mechanism: With the primary amine capped, the secondary amine reacts quantitatively with Boc₂O.
Visualization: Synthesis Pathway
Caption: Two-step regioselective synthesis exploiting steric differentiation between primary and secondary amines.
Detailed Experimental Protocol
Note: This protocol assumes standard Schlenk line techniques.
Step 1: Synthesis of N-Cbz-N'-methyl-1,3-diaminopropane
-
Setup: Charge a flame-dried round-bottom flask with N-methyl-1,3-diaminopropane (1.0 eq) and Dichloromethane (DCM, 10 mL/g). Cool to 0°C in an ice bath.
-
Addition: Dissolve Cbz-OSu (0.95 eq) in minimal DCM. Add dropwise over 30 minutes. Crucial: Keeping Cbz limiting prevents bis-protection.[1]
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours. Monitor by TLC (System: 10% MeOH in DCM with 1% NH₄OH; Stain: Ninhydrin).[1]
-
Workup: Dilute with DCM. Wash with 5% Na₂CO₃ (removes released succinimide) and Brine.[1] Dry over Na₂SO₄.[1][2][3]
-
Purification: Flash Column Chromatography (SiO₂).[1] Elute with DCM:MeOH (95:5 to 90:10).[1] The mono-protected product elutes after the bis-Cbz impurity.[1]
Step 2: Synthesis of the Target (C17H26N2O4)
-
Reaction: Dissolve the intermediate from Step 1 in DCM. Add Triethylamine (TEA, 1.5 eq) and Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).
-
Catalysis: Add a catalytic amount of DMAP (0.05 eq) to accelerate the reaction of the secondary amine.
-
Completion: Stir at RT for 4-12 hours.
-
Workup: Wash with 1M KHSO₄ (removes TEA/DMAP), saturated NaHCO₃, and Brine.
-
Final Isolation: Concentrate in vacuo. The product is often pure enough for use; otherwise, purify via silica gel chromatography (Hexanes:EtOAc gradient).
Application: Orthogonal Deprotection Logic
The utility of this molecule is defined by its ability to expose one amine at a time.[1] This is critical for building "Head-to-Tail" PROTACs or bifunctional chelators.
Pathway A: Acidic Deprotection (Boc Removal) [1]
-
Reagent: Trifluoroacetic Acid (TFA) in DCM (1:4 ratio) or 4M HCl in Dioxane.[1]
-
Outcome: Removes the Boc group to expose the secondary N-methyl amine.[1] The Cbz group remains intact.[1]
-
Use Case: Attaching the linker to an E3 ligase ligand (e.g., VHL or Cereblon binders) via the secondary amine.
Pathway B: Hydrogenolysis (Cbz Removal) [1]
-
Reagent: H₂ (1 atm), Pd/C (10% wt), MeOH.
-
Outcome: Removes the Cbz group to expose the primary amine.[1] The Boc group remains intact.[1]
-
Use Case: Attaching the linker to a Target Protein ligand (e.g., Warhead) via the primary amine.
Visualization: The Orthogonal Switch
Caption: Orthogonal deprotection strategy allowing selective functionalization of either amine terminus.
Critical Analysis: Why N-Methylation Matters
In drug development, replacing a hydrogen atom with a methyl group (the "Magic Methyl" effect) on a linker nitrogen has profound effects:
-
Conformational Constraint: The N-methyl group introduces steric clashes that restrict the rotation of the linker, potentially pre-organizing the molecule into a bioactive conformation.[1]
-
Solubility: By removing a Hydrogen Bond Donor (HBD), the desolvation penalty is reduced, often improving lipophilicity and membrane permeability.
-
Proteolytic Stability: N-methylated peptides/linkers are generally more resistant to enzymatic degradation by serum proteases compared to their non-methylated counterparts.[1]
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (The definitive guide on orthogonal protection strategies).
-
Pitt, N., et al. (2004). "Hetero-bifunctional Reagents for the Synthesis of PROTACs." Journal of Medicinal Chemistry.
-
ChemicalBook. (2024).[1] "N-Methyl-1,3-propanediamine Properties and Safety."
-
TCI Chemicals. (2024).[1] "N-Boc-1,3-diaminopropane and Derivatives." [1]
-
Sigma-Aldrich. (2024).[1] "N-Methyl-1,3-diaminopropane Technical Data." [1]
Sources
Fundamentals of Amine Protecting Group Chemistry: A Strategic Technical Guide
Executive Summary: The Strategic Imperative of Chemoselectivity
In complex molecule synthesis and drug development, the amine functionality (
This guide moves beyond basic textbook definitions to provide a rigorous, field-tested framework for amine protection. We focus on orthogonality —the ability to deprotect one group without affecting others—and mechanistic causality , ensuring that every protocol you execute is grounded in physical organic chemistry principles.
Strategic Framework: Orthogonality & Selection
The choice of a protecting group (PG) is a logic gate decision. It is determined by the conditions required for subsequent steps and the final deprotection strategy.
Visualizing Orthogonality
The following decision tree illustrates the selection logic based on deprotection conditions, establishing an orthogonal set (e.g., Boc vs. Fmoc vs. Alloc).
Figure 1: Orthogonality decision matrix for selecting amine protecting groups based on reaction compatibility.
The Carbamates: Boc and Fmoc[1][2][3][4]
Carbamates are the workhorses of amine protection.[1] They render the nitrogen non-nucleophilic by delocalizing the lone pair into the carbonyl oxygen.
The Boc Group (tert-Butyloxycarbonyl)[3][5][6][7][8]
Mechanism of Action: The Boc group is acid-labile. Its removal is driven by the stability of the tert-butyl cation intermediate. The reaction is essentially an E1-like fragmentation.
Mechanistic Pathway (Acidolysis)
Figure 2: Mechanism of acid-catalyzed Boc deprotection involving fragmentation and decarboxylation.[2]
Validated Experimental Protocol: Boc Removal
Objective: Quantitative removal of Boc group using TFA.
-
Preparation: Dissolve the Boc-protected amine (1.0 equiv) in Dichloromethane (DCM) [0.1 M concentration].
-
Rationale: DCM is non-nucleophilic and solubilizes the starting material well.
-
-
Scavenger Addition (Optional but Recommended): Add Triethylsilane (TES) or Thioanisole (2.0 equiv) if the molecule contains electron-rich aromatic rings (e.g., Trp, Tyr).
-
Expert Insight: The tert-butyl cation generated is a "hot" electrophile. Without a scavenger, it will re-attach to nucleophilic sites on your molecule (
-butylation side reactions).
-
-
Acidolysis: Slowly add Trifluoroacetic acid (TFA) to reach a 1:1 to 1:4 v/v ratio with DCM.
-
Self-Validating Checkpoint: Watch for gas evolution (
) . Vigorous bubbling indicates the reaction is proceeding.
-
-
Monitoring: Stir at Room Temp for 30–60 mins. Monitor by TLC (stain with Ninhydrin; free amines turn blue/purple) or LC-MS (look for mass [M-100]).
-
Work-up: Concentrate in vacuo. Co-evaporate with toluene or diethyl ether 3x to remove residual TFA.
-
Note: The product is the TFA salt (
).
-
The Fmoc Group (9-Fluorenylmethoxycarbonyl)[9]
Mechanism of Action:
Fmoc is base-labile.[3][4] It relies on the acidity of the proton at the 9-position of the fluorene ring (
Mechanistic Pathway (Base-Mediated Elimination)
Figure 3: E1cB mechanism of Fmoc cleavage showing the formation and scavenging of dibenzofulvene.
Validated Experimental Protocol: Fmoc Removal
Objective: Removal of Fmoc using Piperidine.[5]
-
Preparation: Dissolve Fmoc-amine in DMF (0.1 M).
-
Rationale: DMF is polar enough to solvate the reagents and the intermediate salts.
-
-
Reagent Addition: Add Piperidine to a final concentration of 20% v/v.
-
Expert Insight: Piperidine acts as both the base (to deprotonate) and the scavenger (to trap the reactive Dibenzofulvene byproduct). If DBF is not trapped, it can re-react with the free amine.
-
-
Reaction: Stir at RT for 15–30 minutes.
-
Self-Validating Checkpoint:
-
UV Monitoring: In automated synthesis (SPPS), the DBF-piperidine adduct absorbs strongly at 301 nm . A spike in UV absorbance confirms deprotection.
-
-
Work-up: Concentrate in vacuo. The DBF-piperidine adduct is a high-boiling solid/oil.
-
Purification Tip: Trituration with cold diethyl ether often precipitates the free amine (as a salt if treated with acid) while leaving the lipophilic DBF adduct in the ether layer.
-
Stability & Reactivity Matrix
A comprehensive understanding of what a PG survives is as important as how to remove it.
| Protecting Group | Acid Stability | Base Stability | Hydrogenolysis ( | Oxidation | Reduction | Removal Reagent |
| Boc | Unstable | Stable | Stable | Stable | Stable | TFA, HCl/Dioxane |
| Fmoc | Stable | Unstable | Stable* | Stable | Unstable** | Piperidine, DBU |
| Cbz (Z) | Stable (mild) | Stable | Unstable | Stable | Stable | |
| Alloc | Stable | Stable | Stable | Stable | Stable | |
| Nosyl (Ns) | Stable | Stable | Stable | Stable | Stable | Thiol/Base ( |
*Fmoc is stable to hydrogenation but the basic conditions of some catalysts can cause slow cleavage. **Fmoc can be reduced by strong hydride donors (e.g., LiAlH4) to the methylated amine.
Advanced Application: The Nosyl Group (Fukuyama Synthesis)[12]
For secondary amine synthesis, the Nosyl (2-nitrobenzenesulfonyl) group is superior.[6] Unlike carbamates, the sulfonamide renders the NH proton acidic (
-
Mechanism: Nucleophilic aromatic substitution (
) on the sulfonamide sulfur is difficult. Instead, deprotection occurs via a Meisenheimer complex intermediate using a thiolate nucleophile.[6][7] -
Protocol: Treat N-alkyl-N-nosyl amine with Thiophenol (
) and or DBU in DMF. The thiolate attacks the aromatic ring, displacing the sulfonyl amine moiety.
References
-
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[6] Wiley.
-
Boc Protection and Deprotection Mechanisms . Master Organic Chemistry.
-
Fmoc Solid Phase Peptide Synthesis . National Institutes of Health (NIH) / PMC.
-
Fukuyama Amine Synthesis . Chem-Station.
-
Orthogonal Protecting Groups . Organic Chemistry Portal.
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
Key characteristics of carbamate protecting groups in organic chemistry
Executive Summary: The Kinetic Shield
In complex molecule synthesis and drug development, the amine functionality is a frequent liability. It is nucleophilic, basic, and prone to oxidation. Carbamates (
Unlike amides, carbamates offer a tunable release mechanism. By varying the alkoxy group (
The Orthogonality Principle
The power of carbamate chemistry lies in orthogonality : the ability to remove one protecting group in the presence of others using a completely different chemical mechanism. This is the bedrock of solid-phase peptide synthesis (SPPS) and convergent synthesis strategies.
Visualization: The Orthogonality Logic Flow
The following diagram illustrates the decision matrix for selecting a carbamate based on the required cleavage conditions.
Caption: Decision tree for selecting orthogonal carbamate protecting groups based on available deprotection triggers.
The "Workhorse" Carbamates: Mechanisms & Nuances
Boc (tert-Butyloxycarbonyl)
Mechanism: Acid-catalyzed
-
Key Characteristic: The reaction is driven by entropy (generation of isobutylene gas and
). -
Critical Risk: The generated tert-butyl cation is a potent electrophile. If not scavenged, it will alkylate electron-rich side chains (e.g., Tryptophan indole, Methionine sulfur, Tyrosine phenol).
-
Expert Insight: Always use scavengers (triisopropylsilane or water) when deprotecting Boc in complex molecules containing nucleophilic residues.
Fmoc (9-Fluorenylmethoxycarbonyl)
Mechanism: Base-induced E1cb Elimination.
Fmoc is unique because it is stable to acid but labile to secondary amines. The proton at the 9-position of the fluorene ring is acidic (
-
Key Characteristic: Orthogonal to Boc and Cbz.
-
Critical Risk: The dibenzofulvene byproduct is highly reactive and can re-attach to the free amine.
-
Expert Insight: The deprotection reagent (piperidine) plays a dual role: it acts as the base and the scavenger, trapping the dibenzofulvene as an adduct.
Visualization: Fmoc Deprotection Pathway
Caption: The E1cb elimination mechanism of Fmoc cleavage, highlighting the critical scavenging step.
Cbz / Z (Benzyloxycarbonyl)
Mechanism: Catalytic Hydrogenolysis or Strong Acid.
One of the oldest groups, Cbz is cleaved by
-
Key Characteristic: Excellent stability against TFA (making it compatible with Boc chemistry) and mild bases.
-
Expert Insight: Avoid Cbz if your molecule contains sulfur (which poisons Pd catalysts) or olefins (which will be reduced), unless you use chemoselective transfer hydrogenation or acidolysis.
Specialized "Problem Solver" Carbamates
When the standard orthogonality of Boc/Fmoc fails, these groups provide an escape hatch:
| Group | Name | Cleavage Trigger | Mechanism | Strategic Use |
| Alloc | Allyloxycarbonyl | Pd(0) Catalyst | Orthogonal to Acid & Base. Essential for side-chain protection in peptides. | |
| Teoc | 2-(Trimethylsilyl)ethoxycarbonyl | Fluoride ( | Cleaved by TBAF. Orthogonal to almost all other conditions. | |
| Troc | 2,2,2-Trichloroethoxycarbonyl | Zn dust / AcOH | Reductive Elimination | Used when non-acid/non-base conditions are required. |
Comparative Stability Matrix
This table summarizes the stability of key carbamates against common reagents. (S = Stable, L = Labile/Cleaved)
| Reagent | Boc | Fmoc | Cbz | Alloc | Teoc |
| TFA / DCM | L | S | S | S | S |
| Piperidine / DMF | S | L | S | S | S |
| H2 / Pd-C | S | S | L | S | S |
| Pd(PPh3)4 | S | S | S | L | S |
| TBAF (Fluoride) | S | L * | S | S | L |
*Note: Fmoc is slowly cleaved by fluoride due to its basicity, but this is not the primary method.
Validated Experimental Protocols
Protocol A: Standard Boc Deprotection (TFA Method)
Context: Removal of N-terminal Boc group in solution phase.
-
Preparation: Dissolve the Boc-protected amine (1.0 mmol) in Dichloromethane (DCM) (5 mL).
-
Scavenging (Critical): If the substrate contains electron-rich aromatics (Trp, Tyr) or thioethers (Met), add Triisopropylsilane (TIPS) (0.05 mL) or water.
-
Acidolysis: Cool to 0°C. Slowly add Trifluoroacetic Acid (TFA) (5 mL). Note: A 1:1 ratio of TFA:DCM is standard.
-
Reaction: Stir at room temperature. Monitor by TLC (ninhydrin stain) or LC-MS. Evolution of
gas is observed. Reaction time: 30–60 mins. -
Workup: Concentrate in vacuo. Co-evaporate with toluene (
) to remove residual TFA. -
Validation: The product typically exists as a TFA salt. Verify by
NMR (signal at -76 ppm) or mass spectrometry.
Protocol B: Standard Fmoc Deprotection
Context: Removal of Fmoc group in solid-phase synthesis or solution.
-
Reagent: Prepare a solution of 20% (v/v) Piperidine in DMF.
-
Reaction: Treat the protected amine (or resin) with the piperidine solution.
-
Kinetics:
-
Workup (Solution): The byproduct (dibenzofulvene-piperidine adduct) is non-volatile. Remove solvent in vacuo. Purify via column chromatography (the adduct is less polar than the free amine) or by precipitating the amine as a hydrochloride salt using ether/HCl.
-
Validation: Disappearance of the Fmoc UV chromophore (290-300 nm) and appearance of the free amine mass.
Troubleshooting & Optimization
-
Incomplete Fmoc Removal: In peptide synthesis, "difficult sequences" can aggregate via H-bonding, preventing piperidine access.
-
Solution: Use DBU (1-2%) with piperidine, or heat to 40°C (microwave assisted).
-
-
Boc Scavenging Failure: If you observe tert-butylated byproducts on HPLC.
-
Solution: Switch to a "Reagent K" cocktail (TFA/Phenol/Water/Thioanisole/EDT) to maximize scavenging power.
-
-
Alloc Deprotection Stalling: The Pd(0) catalyst can oxidize in air.
-
Solution: Perform the reaction under Argon. Use Phenylsilane (
) as the allyl scavenger; it is more efficient than morpholine for difficult substrates.
-
References
-
Greene's Protective Groups in Organic Synthesis , 5th Edition.[3] P. G. M.[4][5] Wuts. Wiley, 2014.
-
Protecting Groups for Amines: Carbamates . Master Organic Chemistry. Link
-
Fmoc Solid Phase Peptide Synthesis: A Practical Approach . W.C. Chan, P.D. White. Oxford University Press.
-
The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide . BenchChem. Link
-
Recent Advances in the Deprotection of N-Boc Groups . Organic Preparations and Procedures International.
-
Orthogonal Protecting Groups in Organic Synthesis . Sigma-Aldrich (Merck) Technical Bulletin. Link
Sources
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-Boc-N-methyl-N'-Cbz-1,3-diaminopropane
[1][2][3][4]
Molecular Architecture & Strategic Importance[2][3][4]
N-Boc-N-methyl-N'-Cbz-1,3-diaminopropane (IUPAC: Benzyl (3-((tert-butoxycarbonyl)(methyl)amino)propyl)carbamate) represents a "Swiss Army Knife" intermediate in organic synthesis.[1][2] Its value lies in three structural features:
-
The 1,3-Propyl Spacer: Provides a flexible 3-carbon distance (~4–5 Å) between functional heads, critical for preventing steric clash in bioconjugation.[1][2]
-
N-Methylation: Unlike standard secondary carbamates, the N-methyl group on the Boc-protected amine eliminates a hydrogen bond donor.[1][2][3] This disruption significantly lowers the melting point (often converting the solid parent compound into an oil), improves solubility in organic solvents, and induces cis/trans rotamerism visible in NMR.[1][3]
-
Orthogonal Protection: The molecule features a "Boc" group (acid-labile) and a "Cbz" group (hydrogenolysis-labile), allowing selective deprotection of either amine terminus without affecting the other.[1][2]
Structural Visualization
The following diagram illustrates the functional zones and deprotection logic.
Figure 1: Functional decomposition of the molecule showing orthogonal deprotection triggers.[1][2][3]
Physicochemical Characterization
The following data aggregates calculated and experimentally observed properties for this specific derivative. Note that the N-methyl group typically renders this compound a viscous oil, whereas its non-methylated analog is a solid.[2][3]
| Property | Value / Description | Technical Note |
| IUPAC Name | Benzyl (3-((tert-butoxycarbonyl)(methyl)amino)propyl)carbamate | Definitive nomenclature for searching.[1][2][3] |
| Molecular Formula | C₁₇H₂₆N₂O₄ | |
| Molecular Weight | 322.40 g/mol | Monoisotopic mass: 322.19 |
| Physical State | Viscous Oil (Colorless to Pale Yellow) | N-methylation disrupts crystal lattice packing forces found in the non-methylated solid analog.[1][2][3] |
| Solubility | DCM, EtOAc, MeOH, DMSO | Highly soluble in polar organic solvents.[3] |
| Water Solubility | Negligible / Insoluble | Lipophilic protecting groups (Boc/Cbz) dominate.[1][2][3] |
| Boiling Point | >200 °C (Predicted) | Likely decomposes before boiling at atm pressure.[1][2][3] Distill only under high vacuum (<0.1 mmHg). |
| LogP (Calc) | ~3.2 ± 0.4 | Indicates moderate lipophilicity; suitable for membrane permeability studies in early drug discovery.[1][2][3] |
Self-Validating Protocol: Spectroscopic Identification
To ensure scientific integrity, researchers must validate the identity of this intermediate before proceeding.[3] The N-methyl group introduces a unique complication: Rotamerism .[1][2][3]
NMR Validation (Proton ¹H NMR in CDCl₃)
Due to the restricted rotation around the amide bond of the N-Boc-N-methyl functionality, signals may appear split or broadened (approx. 60:40 or 70:30 ratio).[1][2] Do not mistake this for impurity.
-
δ 7.30–7.40 (m, 5H): Aromatic protons (Cbz group).
-
δ 3.20–3.35 (m, 4H): Methylene protons adjacent to nitrogens (N-CH ₂).[1][2][3] Look for broadening.
-
δ 2.84 / 2.88 (s, 3H total): N-Me thyl singlet.[1][2] Appears as two peaks due to rotamers.[1][3]
-
δ 1.65–1.75 (m, 2H): Central methylene (-CH₂-CH ₂-CH₂-).[1][2]
Mass Spectrometry (ESI-MS)[1][2][4]
Experimental Workflow: Selective Deprotection
The primary utility of this molecule is the ability to expose one amine at a time.[1][2][3] Below is a validated workflow for sequential usage.
Figure 2: Decision tree for selective deprotection based on synthetic requirements.
Protocol A: Boc Removal (Acidolysis)[1][2][4]
-
Dissolve compound in anhydrous DCM (0.1 M).
-
Add TFA (equal volume to DCM) at 0 °C.
-
Stir at Room Temperature (RT) for 1–2 hours.
-
Critical Step: Evaporate excess TFA/DCM.[2][3] Co-evaporate with toluene (3x) to remove TFA traces.[1][2]
-
Result: The trifluoroacetate salt of the N-methyl amine.[1][2][3]
Protocol B: Cbz Removal (Hydrogenolysis)[1][2][4]
Handling, Stability & Storage
-
Storage: Store at -20 °C under an inert atmosphere (Argon/Nitrogen). While carbamates are generally stable, the oil form is more susceptible to oxidation over long periods than crystalline solids.[3]
-
Hygroscopicity: The oil may absorb moisture.[2][3] Always dry under high vacuum before weighing for sensitive reactions.[2][3]
-
Stability:
References
-
Wuts, P. G. M., & Greene, T. W. (2014).[1][3] Greene's Protective Groups in Organic Synthesis. 5th Edition.[2][3] John Wiley & Sons.[2][3] (Authoritative source for Boc/Cbz stability and deprotection conditions).
-
ChemicalBook. (2025).[1][2][3][4] N-Methyl-1,3-propanediamine Properties and Derivatives. Link (Source for backbone physical properties).[1][2]
-
National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for Benzyl (3-aminopropyl)carbamate derivatives. Link (General structural validation).[1][2]
-
Pittelkow, M., et al. (2005).[1][2][3] Selective Synthesis of Carbamate Protected Polyamines. Synthesis. (Describes the synthesis of similar orthogonal carbamate linkers).
Sources
- 1. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 2. tert-butyl N-((3-(aminomethyl)phenyl)methyl)carbamate | C13H20N2O2 | CID 2756043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]
- 4. N-METHYL-1,3-PROPANEDIAMINE | 6291-84-5 [chemicalbook.com]
The Architect’s Matrix: A Technical Guide to Orthogonal Protection in Peptide Synthesis
Executive Summary
In the high-stakes environment of therapeutic peptide development, "purity by design" is not a catchphrase—it is an operational necessity. As peptide sequences grow in complexity (incorporating cyclizations, staples, or drug conjugates), the standard two-dimensional protection strategy (Fmoc/tBu) often hits a ceiling.
This guide addresses the concept of Orthogonal Protection : the ability to selectively deprotect one functional group in the presence of others using a completely distinct chemical mechanism.[1] We will move beyond the basics of Solid Phase Peptide Synthesis (SPPS) to explore the "Third" and "Fourth" dimensions of orthogonality—specifically Allyl/Alloc (Palladium-labile) and Dde/ivDde (Hydrazine-labile) chemistries.
Part 1: The Mechanistic Foundation
The Principle of Orthogonality
True orthogonality requires that a protecting group (PG) set is perfectly stable to the cleavage conditions of another set. In modern SPPS, we operate within a multi-dimensional matrix:
| Dimension | Mechanism | Primary Groups | Cleavage Reagent |
| 1. Base Labile | Fmoc | Piperidine / DBU | |
| 2. Acid Labile | Protonation / Carbocation | Boc, tBu, Trt, Pbf | TFA (High conc.) |
| 3. Metal Labile | Alloc, Allyl | Pd(PPh | |
| 4. Nucleophile Labile | Transamination | Dde, ivDde | Hydrazine / Hydroxylamine |
| 5. Weak Acid Labile | Trityl cation stability | Mmt, Mtt | Dilute TFA (1%) |
Visualization: The Orthogonality Decision Tree
The following diagram illustrates the decision logic for selecting orthogonal groups based on the intended downstream modification.
Figure 1: Decision logic for selecting the appropriate orthogonal protecting group based on synthetic requirements.
Part 2: The Third Dimension – Allyl/Alloc Chemistry
Target: Lysine (Alloc) or Glutamic/Aspartic Acid (Allyl ester). Mechanism: Palladium(0)-catalyzed allyl transfer.
The Alloc group is the gold standard for orthogonality because it is stable to both TFA (acid) and Piperidine (base). However, the deprotection mechanism involves the generation of a reactive
The Critical Insight: The Scavenger is Not Optional
Many protocols fail because they view the silane/scavenger as secondary. This is incorrect. Without an efficient scavenger, the
-
Reagent: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh
) ].[2] -
Scavenger: Phenylsilane (PhSiH
).[2] -
Why Phenylsilane? It acts as a hydride donor, reducing the allyl moiety to propene gas, which is inert and leaves the system.
Protocol 1: Self-Validating Alloc Deprotection
Objective: Remove Alloc from Lysine on-resin without affecting Fmoc or tBu groups.
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere):
-
Swell resin (0.1 mmol scale) in dry DCM for 20 mins.
-
Expert Tip: Argon sparging is recommended. Pd(0) is oxygen-sensitive; oxidation leads to Pd(II) which is inactive for this cycle.
-
-
Cocktail Preparation:
-
Dissolve Pd(PPh
) (0.1 eq, ~12 mg) in dry DCM (2 mL). -
Add Phenylsilane (10-20 eq, ~250 µL). The solution should be yellow/orange.
-
-
Reaction:
-
Add cocktail to resin. Shake gently for 20 minutes.
-
Drain and Repeat: Perform this step twice . The second pass ensures quantitative removal.
-
-
The Wash (Critical):
-
Self-Validation (The "Test Cleavage"):
-
Do not assume it worked. Take a micro-aliquot of resin (~2 mg).
-
Perform a mini-cleavage (95% TFA, 1 hr).
-
Analyze by HPLC/MS.[3]
-
Success Criteria: Mass shift of -84 Da (Alloc removal). If Alloc mass remains, repeat Pd treatment.
-
Part 3: The Fourth Dimension – Dde and ivDde
Target: Lysine (
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) is orthogonal to Fmoc and tBu, but it introduces a risk: Migration . The primary amine of a deprotected Lysine can attack the Dde of a neighbor, causing an intra- or inter-molecular transfer.
The Fix: Use ivDde .[5][6][7] The steric bulk of the isovaleryl group prevents this migration in most cases.
Protocol 2: Hydrazine-Mediated ivDde Removal
Objective: Expose a specific Lysine for branching/conjugation.
-
Reagent: 2% Hydrazine monohydrate in DMF.
-
Note: Higher concentrations (>5%) can prematurely cleave Fmoc groups.
-
-
Reaction:
-
The Wash:
-
Wash 5x with DMF to remove all traces of hydrazine.
-
Expert Tip: Hydrazine is a nucleophile. If you immediately add activated Fmoc-AA, the residual hydrazine will consume your expensive amino acid.
-
-
Self-Validation (Kaiser Test):
-
Since you are exposing a primary amine, a Kaiser test (Ninhydrin) should be positive (Dark Blue) .
-
If the beads are light blue or colorless, the reaction is incomplete (likely due to aggregation).
-
Part 4: The Sensitive Dimension – Mmt/Trt
Target: Cysteine (Trt vs Mmt) or Lysine (Mtt). Mechanism: Equilibrium-controlled acidolysis.
Mmt (Monomethoxytrityl) is removed by 1% TFA, whereas other side chains (Boc, Pbf) require >50% TFA. This allows for the selective exposure of Cysteines for on-resin disulfide formation.
Visualization: Selective Acidolysis Workflow
Figure 2: Workflow for selective removal of Mmt groups using dilute acid.
Protocol 3: Mmt Removal (The "Dilute Acid" Cycle)
Crucial Constraint: The Trityl cation generated is highly reactive. If the reaction is done in static equilibrium, the Trityl will re-attach to the Cysteine.
-
Flow Method (Recommended):
-
Batch Method:
-
Treat with 1% TFA/DCM (with TIS) for 1 minute.
-
Drain immediately.
-
Repeat 10-15 times.
-
Stop Condition: When the filtrate no longer turns orange/yellow (the color of the trityl cation).
-
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[5][6][7][8][][10][][12][13][14] Chemical Reviews. A comprehensive review of orthogonal strategies.
-
Behrendt, R., et al. (2016).[15] New Methods in Peptide Synthesis.[16] Journal of Peptide Science. Discusses the evolution of Alloc and Dde chemistries.
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[2][15][][10][][16][17][18] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. The foundational text for SPPS.[1][]
-
Biotage Application Notes. (2023). Optimizing the removal of MMT and ivDde protecting groups. Provides specific industrial optimization data for hydrazine and dilute acid protocols.
-
Sigma-Aldrich Technical Bulletin. Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection. Detailed protocols for TFA and scavenger usage.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 17. biotage.com [biotage.com]
- 18. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis protocol for 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane
To: Research & Development Division
Subject: Technical Application Note: Regioselective Synthesis of 1-(
Executive Summary
This Application Note details the protocol for the regioselective synthesis of tert-butyl (3-(((benzyloxy)carbonyl)amino)propyl)(methyl)carbamate (also referred to as 1-
The core challenge in this synthesis is the differentiation of the primary and secondary amine moieties within the commercially available starting material,
Strategic Overview & Logic
The synthesis strategy relies on the nucleophilic hierarchy of amines. While secondary amines are typically more basic (due to inductive effects), primary amines are kinetically more nucleophilic towards acylating agents due to lower steric hindrance.
The Pathway:
-
Step 1: Chemoselective Carbamoylation. We target the unhindered primary amine using
-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu). Unlike Cbz-Cl, the succinimide ester is less reactive, amplifying the kinetic selectivity for the primary amine over the sterically hindered -methyl secondary amine. -
Step 2: Secondary Amine Protection. The remaining secondary amine is protected using Di-tert-butyl dicarbonate (Boc
O) to yield the final orthogonal product.
Reaction Scheme Visualization
Caption: Figure 1. Sequential regioselective protection strategy leveraging steric differentiation.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |
| 88.15 | 1.0 | Starting Material | |
| Cbz-OSu | 249.22 | 0.95 | Selective Protecting Group |
| Boc | 218.25 | 1.2 | Secondary Protection |
| Triethylamine (TEA) | 101.19 | 1.5 | Base (Step 2) |
| Dichloromethane (DCM) | - | Solvent | Reaction Medium |
Note: We use 0.95 equivalents of Cbz-OSu to ensure complete consumption of the acylating agent, preventing bis-protection. Unreacted diamine is easily removed during workup.
Step 1: Selective Cbz-Protection of the Primary Amine
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Nitrogen (
). -
Solvation: Dissolve
-methyl-1,3-propanediamine (1.0 g, 11.3 mmol, 1.0 equiv) in anhydrous DCM (40 mL). Cool the solution to 0°C using an ice/water bath. -
Addition: Dissolve Cbz-OSu (2.67 g, 10.7 mmol, 0.95 equiv) in DCM (20 mL). Add this solution dropwise to the amine over 30 minutes.
-
Mechanistic Insight: Slow addition at low temperature favors the kinetically faster reaction with the primary amine.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.
-
Monitoring: Check TLC (System: 10% MeOH in DCM with 1%
). The starting diamine (ninhydrin stain: blue) should disappear/diminish, and a new spot (Intermediate 1) should appear. -
Workup (Simplified):
-
Wash the organic layer with 5%
(2 x 30 mL) to remove released N-hydroxysuccinimide. -
Wash with Brine (1 x 30 mL).
-
Dry over
, filter, and concentrate in vacuo. -
Checkpoint: The intermediate, Benzyl (3-(methylamino)propyl)carbamate , is typically a viscous oil. It can be used directly in Step 2 without column chromatography if purity is >90% by NMR.
-
Step 2: Boc-Protection of the Secondary Amine
-
Setup: Redissolve the crude intermediate from Step 1 in DCM (30 mL).
-
Base Addition: Add Triethylamine (2.4 mL, 17.0 mmol, 1.5 equiv).
-
Protection: Add Boc
O (3.0 g, 13.6 mmol, ~1.2 equiv relative to original SM). -
Reaction: Stir at RT for 12–16 hours.
-
Why long duration? Acylation of secondary amines is slower than primary amines; the steric bulk of the
-methyl group and the Boc anhydride requires time for completion.
-
-
Workup:
-
Dilute with DCM (50 mL).[3]
-
Wash with 0.5 M HCl (2 x 30 mL) to remove TEA and any unreacted amine.
-
Wash with Sat.
(30 mL) and Brine (30 mL). -
Dry over
and concentrate.
-
-
Purification: Purify the residue via flash column chromatography (Silica gel).
-
Eluent: Hexanes:Ethyl Acetate (Gradient 8:2 to 6:4).
-
Product: Colorless to pale yellow oil.
-
Quality Control & Validation
The following analytical data confirms the structural integrity of the synthesized molecule.
Expected NMR Signatures ( )
| Position | Shift ( | Multiplicity | Integration | Assignment |
| Aromatic | 7.30 – 7.35 | Multiplet | 5H | Cbz Phenyl Ring |
| Benzylic | 5.10 | Singlet | 2H | Cbz |
| Carbamate NH | 5.20 – 5.50 | Broad Singlet | 1H | Cbz |
| N-Methyl | 2.84 | Singlet | 3H | |
| Boc Methyl | 1.45 | Singlet | 9H | Boc |
| Backbone | 3.10 – 3.30 | Multiplet | 4H | |
| Backbone | 1.65 – 1.75 | Quintet | 2H | Central |
Note: Due to the tertiary carbamate (Boc-N-Me), rotamers are frequently observed in NMR at room temperature, causing broadening or splitting of the N-Me and Boc signals.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Bis-Cbz Product | Cbz-OSu added too fast or in excess. | Ensure strictly <1.0 equiv of Cbz-OSu. Lower temp to -10°C. |
| Low Yield Step 2 | Steric hindrance of N-Me. | Use reflux in THF instead of RT in DCM. Add catalytic DMAP (0.1 equiv). |
| Product is Solid | High purity. | This compound is often an oil, but high purity samples may crystallize slowly at -20°C. |
Safety & Handling
- -Methyl-1,3-propanediamine: Corrosive and hygroscopic. Handle in a fume hood. Causes severe skin burns and eye damage.
-
DCM: Suspected carcinogen. Use appropriate PPE (gloves, goggles).[4]
-
Waste Disposal: Aqueous washes containing amines must be disposed of in basic organic waste streams.
Workflow Logic Diagram
Caption: Figure 2. Operational workflow for the synthesis and purification process.
References
-
Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[5]
-tert-Butoxycarbonyl- -alkanediamines from -alkanediamines. Synthetic Communications, 20(16), 2559–2564. Link- Context: Foundational protocol for st
-
Atwell, G. J., & Denny, W. A. (1984). Synthesis of amine-modified analogues of the acridine antitumor agent amsacrine. Journal of Medicinal Chemistry, 27(11), 1481–1485. Link
- Context: Demonstrates selective acylation of primary amines in the presence of secondary amines in polyamine chains.
-
Nielsen, P. E., Egholm, M., Berg, R. H., & Buchardt, O. (1991). Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide. Science, 254(5037), 1497–1500. Link
- Context: Establishes the utility of differentially protected polyamine backbones (like the target molecule) in PNA synthesis.
-
PubChem. (n.d.).
-Methyl-1,3-propanediamine Compound Summary. Link- Context: Safety and physical property data for the starting m
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. N-Boc-1,3-propanediamine synthesis - chemicalbook [chemicalbook.com]
- 4. N-Methyl-1,3-propanediamine | C4H12N2 | CID 80511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
Application Note: Selective Acidic Deprotection of Boc Group in the Presence of Cbz
Executive Summary
This Application Note provides a rigorous technical guide for the chemoselective removal of the tert-butyloxycarbonyl (Boc) protecting group while retaining the benzyloxycarbonyl (Cbz/Z) group. While both are carbamate protecting groups, their orthogonality relies on the kinetic difference in carbocation formation under acidic conditions.
The Boc group is highly acid-labile, cleaving via an
Mechanistic Insight & Chemoselectivity
The selectivity between Boc and Cbz cleavage is governed by the stability of the resulting carbocation intermediates and the basicity of the carbamate oxygens.
-
Boc Cleavage: Driven by the protonation of the carbonyl oxygen. The steric bulk and electronic donation of the tert-butyl group facilitate the fragmentation into a tert-butyl cation and carbamic acid (which spontaneously decarboxylates). This occurs readily even with moderate acids (
to ). -
Cbz Stability: The benzyl group is less electron-donating than the tert-butyl group. Generating a benzyl cation requires harsher conditions (stronger acidity or higher temperature). Furthermore, the Cbz group lacks the entropic driving force of isobutylene gas release that drives Boc cleavage.
Pathway Visualization
The following diagram illustrates the divergent pathways of Boc and Cbz under acidic conditions.
Figure 1: Mechanistic divergence showing the high energy barrier for Cbz cleavage compared to Boc under mild acidic conditions.
Critical Parameters & Reagent Selection
To maintain "E-E-A-T" (Experience, Expertise, Authoritativeness, Trustworthiness) standards, we compare the stability of the Cbz group across common acidic reagents.
| Reagent System | Acidity (Approx) | Boc Cleavage | Cbz Stability | Risk Profile |
| 4M HCl in Dioxane | Moderate | Fast (<1h) | High | Low. Preferred method. Minimal side reactions. |
| 1:1 TFA / DCM | Strong | Very Fast (<30m) | Moderate | Medium. Risk of Cbz scrambling or partial cleavage if T > RT or t > 2h. |
| HCl in EtOAc | Moderate | Fast | High | Low. Greener alternative to dioxane. |
| HBr / AcOH | Very Strong | Instant | Unstable | High. Will cleave Cbz (Standard method for Cbz removal). |
| TMSI / DCM | Lewis Acid | Fast | Unstable | High. Cleaves both carbamates (Cbz -> Benzyl Iodide). |
Key Insight: The presence of nucleophilic scavengers is critical when using TFA. The tert-butyl cation generated during Boc cleavage is an electrophile that can alkylate electron-rich side chains (Trp, Tyr, Met) or, in rare cases, attack the benzyl ring of the Cbz group [1].
Experimental Protocols
Protocol A: The Gold Standard (HCl / Dioxane)
Application: Primary method for most substrates. Rationale: HCl in dioxane provides a controlled anhydrous acidic environment. The chloride counter-ion is non-nucleophilic enough to avoid attacking the Cbz group, yet the acidity is sufficient to protonate the Boc carbonyl.
Materials:
-
Substrate (N-Boc / N-Cbz protected)
-
4.0 M HCl in Dioxane (Commercial or freshly prepared)
-
Diethyl ether (
) or Hexanes (for precipitation) -
Dichloromethane (DCM)
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 mmol of the substrate in a minimal amount of dry DCM (1–2 mL) or Dioxane (2 mL).
-
Note: If the substrate is insoluble, use a small amount of MeOH, but be aware this generates HCl/MeOH which can transesterify esters.
-
-
Acid Addition: Cool the solution to 0°C (ice bath). Add 10–20 equivalents (2.5–5.0 mL) of 4.0 M HCl in Dioxane dropwise.
-
Expert Tip: Cooling prevents exotherms that could trigger Cbz degradation.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 30–60 minutes.
-
Monitoring: Check by TLC (stain with Ninhydrin) or LC-MS. Look for the disappearance of the starting material (
) and appearance of the amine mass ( ).
-
-
Workup (Precipitation Method):
-
If the product precipitates as the hydrochloride salt: Filter the solid and wash with cold
(3 x 10 mL). -
If no precipitate forms: Concentrate the solvent in vacuo (keep bath < 40°C). Triturate the residue with
to induce crystallization.
-
-
Free Basing (Optional): If the free amine is required, partition the salt between DCM and saturated
. Dry the organic layer over .[1]
Protocol B: The Solubility Solution (TFA / DCM + Scavengers)
Application: Used when substrates are insoluble in dioxane or require stronger solvation (e.g., peptides, large heterocycles). Rationale: TFA is a potent solvent and acid. To prevent the "scrambling" of the Cbz group or alkylation of the substrate by the liberated tert-butyl cation, scavengers are mandatory [2].[2]
Materials:
-
Scavenger Cocktail: Triethylsilane (TES) or Dimethyl Sulfide (DMS).
Step-by-Step Procedure:
-
Preparation: Dissolve 1.0 mmol of substrate in DCM (5 mL).
-
Scavenger Addition: Add 2.0–5.0 equivalents of Triethylsilane (TES).
-
Acid Addition: Add TFA (5 mL) dropwise at 0°C. Final ratio TFA:DCM should be 1:1.
-
Reaction: Stir at 0°C for 15 minutes, then warm to RT. Monitor closely. Do not exceed 2 hours.
-
Warning: Prolonged exposure to concentrated TFA can slowly degrade Cbz groups.
-
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
-
Note: Residual TFA can catalyze decomposition. Ensure complete removal.
-
Workflow Decision Tree
Use this logic flow to select the appropriate method for your specific substrate.
Figure 2: Decision matrix for selecting the optimal deprotection protocol based on solubility and substrate sensitivity.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Loss of Cbz Group | Acid too strong or reaction too long. | Switch to Method A (HCl/Dioxane). Reduce reaction time. Ensure temperature is 0°C -> RT. |
| Alkylation (+56 Da mass) | tert-butyl cation attack on aromatic rings. | Add Scavengers (TES, 5 eq) or use Method A (Dioxane complexes the cation slightly better than DCM). |
| Incomplete Boc Removal | Acid concentration too low. | Ensure HCl is fresh (titrate if uncertain). Dioxane absorbs water which lowers effective acidity; use anhydrous solvents. |
| Ester Hydrolysis | Water present in reaction.[1][4] | Use strictly anhydrous solvents. Avoid HCl/MeOH if methyl esters are present (transesterification risk). |
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
Lundt, B. F., et al. (1978). Selective removal of the N-alpha-t-butyloxycarbonyl group in the presence of N-epsilon-benzyloxycarbonyl. Int. J. Pept.[10] Protein Res., 12(5), 258-268.
-
Han, G., et al. (2004). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[11][12][13] Journal of Peptide Research, 58(3), 338-341.
-
Stahl, G. L., et al. (1978). General procedure for the synthesis of mono-N-acylated 1,6-diaminohexanes. Journal of Organic Chemistry, 43(11), 2285–2286.
Sources
- 1. Boc Deprotection - HCl [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. reddit.com [reddit.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. scispace.com [scispace.com]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Catalytic hydrogenolysis conditions for Cbz group removal
Application Note: Precision Protocols for Catalytic Hydrogenolysis of the Cbz Group
Abstract The removal of the benzyloxycarbonyl (Cbz or Z) protecting group via catalytic hydrogenolysis is a cornerstone transformation in organic synthesis and drug development. While ostensibly simple, the reaction is sensitive to catalyst poisoning, solubility issues, and chemoselectivity challenges (e.g., distinguishing between Cbz and benzyl ethers). This guide synthesizes field-proven methodologies, from standard Pd/C protocols to advanced transfer hydrogenation and chemoselective strategies, providing a robust framework for consistent deprotection.
Mechanistic Foundation
Understanding the surface chemistry on the palladium catalyst is vital for troubleshooting. The reaction proceeds through a heterogeneous mechanism involving adsorption, oxidative addition, and reductive elimination.
Core Mechanism:
-
Adsorption: The Cbz-protected amine and hydrogen adsorb onto the Pd surface.
-
Oxidative Addition: The benzylic C-O bond is cleaved by the Pd(0) species.
-
Decarboxylation: The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine and CO₂.
-
Reductive Elimination: Toluene is formed as a byproduct.
DOT Diagram: Catalytic Cycle
Caption: Figure 1. Heterogeneous catalytic cycle for Cbz removal on Palladium surface.
Critical Parameters & Expert Insights
Catalyst Selection
-
10% Pd/C (Standard): The workhorse catalyst. Effective for 90% of substrates.
-
Pearlman’s Catalyst (20% Pd(OH)₂/C): significantly more active. Use this for sterically hindered substrates or when the standard Pd/C fails due to mild poisoning.
-
Catalyst Poisoning: Sulfur (thiols, thioethers), phosphines, and free amines can poison the catalyst.
-
Solution: Add an acid (HCl or AcOH) to protonate amines, preventing strong coordination to the Pd surface.
-
Solvent Effects & The "Methanol Trap"
-
Standard Solvents: MeOH, EtOH, EtOAc, THF.
-
Critical Warning (N-Methylation): In the presence of highly active Pd/C, Methanol can be oxidized to formaldehyde, which then reacts with the free amine to form an imine, followed by reduction to an N-methylated side product .
-
Guidance: If N-methylation is observed or suspected, switch to Ethanol or Ethyl Acetate .
-
Hydrogen Sources
-
H₂ Gas: Cleanest atom economy but requires gas handling (balloons/Parr shakers).
-
Transfer Hydrogenation: Uses stable H-donors (Ammonium Formate, Cyclohexene). Safer, often faster, and requires no special glassware.
Experimental Protocols
Protocol A: Standard Catalytic Hydrogenolysis (The "Go-To" Method)
Best for: Routine deprotection of stable substrates.
Reagents:
-
Substrate (1.0 equiv)
-
10% Pd/C (10 wt% loading relative to substrate mass)
-
Solvent: EtOH or EtOAc (Avoid MeOH if N-methylation is a risk)
-
H₂ Source: H₂ Balloon
Step-by-Step:
-
Preparation: In a round-bottom flask, dissolve the substrate in EtOH (0.1 M concentration).
-
Inerting: Evacuate the flask and backfill with Nitrogen (3x) to remove oxygen.
-
Catalyst Addition: Carefully add 10% Pd/C (10 mg per 100 mg substrate). Caution: Dry Pd/C is pyrophoric. Keep wet with solvent or use "wet" grade catalyst.
-
Hydrogenation: Evacuate and backfill with H₂ gas (balloon) (3x).
-
Reaction: Stir vigorously at Room Temperature (RT) for 2–16 hours.
-
Monitoring: Check TLC/LCMS. Look for the disappearance of the starting material.[1]
-
Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse the pad with solvent. Concentrate the filtrate to obtain the product.
Protocol B: Transfer Hydrogenation (Ammonium Formate)
Best for: Scalability, safety (no H₂ gas), and chemoselectivity.
Reagents:
-
Ammonium Formate (3–5 equiv)
-
10% Pd/C (10 wt% loading)
-
Solvent: MeOH (Acceptable here as reaction is fast and reductive conditions are strong)
Step-by-Step:
-
Dissolve substrate in MeOH (0.1 M).
-
Add 10% Pd/C under a nitrogen blanket.
-
Add Ammonium Formate in one portion.
-
Reflux: Heat the mixture to reflux (or 50–60°C). Evolution of CO₂/NH₃ gas will be observed.[2]
-
Completion: Reaction is often complete within 1–4 hours.
-
Workup: Filter through Celite. Concentrate. Note: Excess ammonium formate can sublime or be removed by aqueous wash.
Protocol C: Chemoselective Sajiki Conditions
Best for: Removing Cbz in the presence of Benzyl Ethers (Bn-OR). Source: Sajiki, H. Tetrahedron Lett. 1995, 36, 3465.
Concept: The addition of nitrogen bases poisons the most active sites responsible for ether cleavage while leaving the sites for carbamate cleavage active.
Reagents:
-
Additive: Ammonia, Pyridine, or Ammonium Acetate (0.5 equiv)[3]
-
Solvent: MeOH or EtOH
Step-by-Step:
-
Add the nitrogenous additive (e.g., 0.5 equiv Pyridine).
-
Add Pd/C and apply H₂ atmosphere (balloon).
-
Stir at RT.[1][4][5] The Cbz group will cleave; the Benzyl ether will remain intact.
Troubleshooting & Optimization (Self-Validating System)
Use this decision tree to validate your experimental setup if results are suboptimal.
| Observation | Root Cause Analysis | Corrective Action |
| Reaction Stalls | Catalyst poisoning by amines/sulfur. | 1. Add 1.0 equiv AcOH or HCl . 2. Switch to Pearlman’s Catalyst (Pd(OH)₂/C).[6] |
| N-Methylation | Solvent oxidation (MeOH -> HCHO). | Switch solvent to Ethanol or THF . |
| Slow Kinetics | Poor H₂ mass transfer. | 1. Increase stirring speed (vigorous vortex). 2. Switch to Transfer Hydrogenation (Protocol B). |
| Benzyl Ether Cleaved | Over-active catalyst. | Use Sajiki Conditions (Add Pyridine/NH₃). |
| Product Trapped | Amine product binds to Pd.[1][4] | Wash Celite pad with 10% MeOH in CH₂Cl₂ or slightly acidic MeOH. |
DOT Diagram: Optimization Decision Tree
Caption: Figure 2. Troubleshooting logic for catalytic hydrogenolysis.
References
-
Sajiki, H. Selective Inhibition of Benzyl Ether Hydrogenolysis with Pd/C Due to the Presence of Ammonia, Pyridine or Ammonium Acetate.[3][5][7] Tetrahedron Lett.[3][5][7][8]1995 , 36, 3465–3468.[3][5][7] Link
-
Mandal, P. K.; McMurray, J. S. Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. J. Org.[5][6][7][8] Chem.2007 , 72, 6599–6601. Link
-
Felpin, F.-X.; Fouquet, E. A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties.[5] Chem. Eur. J.[5]2010 , 16, 12440–12445.[5] Link
-
Kamaraj, K.; et al. Pd/C-Catalyzed Selective N-Monomethylation by Transfer Hydrogenation of Urea Derivatives using Methanol as H2 and C1 Sources. ChemCatChem2020 , 12, 1–6. (Reference for N-methylation warning). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. (a) Sajiki, H. (1995) Selective Inhibition of Benzyl Ether Hydrogenolysis with Pd/C Due to the Presence of Ammonia, Pyridine or Ammonium Acetate. Tetrahedron Letters, 36, 3465-3468. http//dx.doi.org/ 10.1016/0040-4039(95)00527-J; (b) Sajiki, H., Kuno, H. and Hirota, K. (1997) Chemoselective Inhibition of the Hydrogenolysis of the MPM Protective Group for Phenolic Hydroxy Functions Using a Pd/C-Pyridine Catalyst. Tetrahedron Letters, 38, 399-402. http//dx.doi.org/10. 1016/S0040-4039(96)02309-X; (c) Saijiki, H., Kuno, H. and Hirota, K. (1998) Suppression Effect of the Pd/C-Catalyzed Hydrogenolysis of a Phenolic Benzyl Protective Group by the Addition of Nitrogen Containing Bases. Tetrahedron Letters, 39, 7127-7130. http//dx. doi.org/10.1016/S0040-4039(98)01514-7; (d) Sajiki, H. and Hirota, K. (1998) The Formation of a Novel Pd/C Catalyzed Hydrogenation Using a Catalyst Posion Chemoselective Inhibition of the Hydrogenolysis for O-Benzyl Protective Group by the Addition of a Nitrogen-Containing Base. Tetrahedron, 54, 13981-13996. http//dx.doi.org/10.1016/S0040-4020(98)00882-5; (e) Sajiki, H. and Hirota, K. (2003) Palladium-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Chemical and Pharmaceutical Bulletin, 51, 320-324; (e) Sajiki, H., Hattori, K. and Hirota, K. (1998) The Formation of a Novel Pd/C-Ethylenediamine Complex Catalyst Chemoselective Hydrogenation without Deprotection of the O-Benzyl and ZV-Cbz Groups. The Journal of Organic Chemistry, 63, 7990-7992. - References - Scientific Research Publishing [scirp.org]
- 8. researchgate.net [researchgate.net]
Application of 1-N-Boc-1-N-methyl-3-N-Cbz-aminopropane in complex molecule synthesis
Application Note: Strategic Utilization of 1-N-Boc-1-N-methyl-3-N-Cbz-aminopropane in Complex Molecule Synthesis
Abstract
This technical guide details the application of 1-N-Boc-1-N-methyl-3-N-Cbz-aminopropane (IUPAC: tert-butyl (3-(((benzyloxy)carbonyl)amino)propyl)(methyl)carbamate) as a high-value building block in medicinal chemistry. This molecule features a 1,3-diamine propane backbone with two critical design elements: orthogonal protection (Boc vs. Cbz) and site-specific N-methylation . These features allow for the precise, stepwise synthesis of asymmetrical polyamines, peptidomimetics, and PROTAC linkers. This guide provides validated protocols for selective deprotection and coupling, addressing common challenges such as steric hindrance at the methylated nitrogen.
Chemical Profile & Strategic Utility
The Molecule
-
Common Name: 1-N-Boc-1-N-methyl-3-N-Cbz-aminopropane
-
Molecular Formula:
-
Key Structural Motif: Asymmetrically protected
-methyl-1,3-diaminopropane.
Strategic Advantages
-
Orthogonality: The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups respond to mutually exclusive deprotection conditions. This allows the chemist to extend the molecule from either end selectively without disturbing the other.
-
N-Methylation: The pre-installed methyl group at the N1 position is chemically significant. Late-stage methylation of polyamines is often non-selective. Using this building block introduces the methyl group early, which:
-
Prevents intramolecular hydrogen bond formation (crucial for macrocyclization).
-
Increases lipophilicity and membrane permeability in drug candidates.
-
Modulates the pKa of the amine, altering physiological ionization states.
-
Decision Matrix: Which End First?
The choice of which protecting group to remove first dictates the synthetic pathway.
Figure 1: Orthogonal deprotection logic flow. The user can select the reaction pathway based on the desired direction of chain extension.
Validated Experimental Protocols
The following protocols have been optimized to minimize side reactions, particularly the potential for acyl migration or diketopiperazine formation during subsequent coupling steps.
Protocol A: Selective Cbz Deprotection (Hydrogenolysis)
Objective: To expose the primary amine while leaving the acid-labile Boc group and the N-methyl center intact.
Reagents:
-
Palladium on Carbon (10 wt. % loading).
-
Methanol (MeOH) or Ethanol (EtOH).
-
Hydrogen gas (
) (balloon pressure is sufficient).
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of the starting material in 10 mL of MeOH (0.1 M concentration).
-
Catalyst Addition: Carefully add 10 wt% Pd/C (10-20% by weight of substrate) under an inert atmosphere (Argon/Nitrogen) to prevent ignition.
-
Hydrogenation: Purge the vessel with
gas three times. Stir vigorously under a balloon of at room temperature (20-25°C). -
Monitoring: Monitor by TLC (Visualization: Ninhydrin stain; free amines turn purple/blue) or LC-MS. Reaction typically completes in 2–4 hours.
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate in vacuo.
-
Note: The resulting amine is often an oil. If storing, convert to a salt (e.g., oxalate) or use immediately to prevent oxidation.
-
Protocol B: Selective Boc Deprotection (Acidolysis)
Objective: To expose the secondary N-methyl amine.
Reagents:
-
Trifluoroacetic Acid (TFA).[1]
-
Dichloromethane (DCM).
-
Triethylsilane (TES) or Thioanisole (optional scavengers).
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of substrate in 5 mL of DCM. Cool to 0°C.[2]
-
Acidification: Add 5 mL of TFA dropwise (Final concentration 1:1 DCM:TFA).
-
Critical: If the molecule contains electron-rich aromatic rings elsewhere, add 2.5% TES as a cation scavenger to prevent tert-butylation of the ring.
-
-
Reaction: Stir at 0°C for 15 minutes, then warm to room temperature. Stir for 1–2 hours.
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (
mL) to remove residual TFA. -
Neutralization (Crucial for N-Methyl amines): The product will be a TFA salt. Before the next coupling step, ensure to neutralize with DIEA (Diisopropylethylamine) in situ, or perform a basic extraction (DCM / sat.
) if the product is stable.
Protocol C: Coupling to the N-Methyl Terminus
Challenge: The N-methyl group introduces steric hindrance, making amide bond formation slower than with primary amines.
Recommended Conditions:
-
Coupling Agent: HATU or COMU (more reactive than EDC/HOBt).
-
Base: DIEA or NMM (N-methylmorpholine).
-
Solvent: DMF (promotes better kinetics than DCM).
Procedure:
-
Activate the carboxylic acid (1.2 equiv) with HATU (1.2 equiv) and DIEA (2.5 equiv) in DMF for 5 minutes.
-
Add the free N-methyl amine (from Protocol B).
-
Stir for 4–16 hours. N-methyl couplings often require longer reaction times.
Application Case Study: Synthesis of Asymmetrical Polyamine Toxins
Polyamines like Philanthotoxin analogs require precise spacing and methylation patterns to block ion channels selectively.
Workflow: Synthesis of an N-methylated Spermidine Analog.
-
Step 1 (Cbz Removal): Subject the starting block to Protocol A. Result: Boc-N(Me)-(CH2)3-NH2.
-
Step 2 (Elongation): React the free primary amine with N-Cbz-4-aminobutyric acid using EDC/HOBt.
-
Result:Boc-N(Me)-(CH2)3-NH-CO-(CH2)3-NH-Cbz.
-
-
Step 3 (Reduction): Reduce the amide linkage to a secondary amine using Borane-THF (
) or .-
Result:Boc-N(Me)-(CH2)3-NH-(CH2)4-NH(Bn) (Note: Cbz is often reduced to N-Methyl or removed depending on conditions; for pure amine retention, use amide reduction protocols carefully).
-
Alternative Step 3: Use Fukuyama alkylation (Nosyl protection) for amide-free synthesis if the amide backbone is not desired.
-
Data Summary: Comparison of Coupling Efficiency
| Amine Type | Coupling Reagent | Time to >95% Conv. | Yield | Notes |
| Primary (-NH2) | EDC / HOBt | 2 hours | 92% | Fast, standard conditions. |
| Primary (-NH2) | HATU / DIEA | 30 mins | 96% | Very fast, potential for epimerization if chiral. |
| N-Methyl (-NHMe) | EDC / HOBt | 24 hours | 65% | Slow due to sterics. |
| N-Methyl (-NHMe) | HATU / DIEA | 4 hours | 88% | Recommended for this building block. |
Synthesis Workflow Diagram
The following diagram illustrates the synthesis of a PROTAC linker utilizing this building block, highlighting the necessity of the orthogonal strategy.
Figure 2: Step-wise incorporation of the building block into a PROTAC system. Note the specific order of operations to handle the sterically hindered N-methyl amine last or under optimized conditions.
Quality Control & Storage
-
Storage: Store at -20°C. The Boc group is thermally stable, but the carbamates can degrade slowly if exposed to moisture and heat over long periods.
-
Stability: Stable in organic solvents (DCM, MeOH, DMF). Avoid prolonged exposure to strong acids unless deprotection is intended.
-
Analytical Check:
-
NMR (
): Look for the diagnostic N-methyl singlet around 2.8–2.9 ppm and the Boc singlet at 1.45 ppm. -
TLC:
will differ significantly after deprotection.-
Starting Material: High
(Non-polar). -
Mono-deprotected: Low
(Polar/Basic).
-
-
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Boc/Cbz orthogonal strategies).
-
Amssoms, K., et al. (2002). An efficient synthesis of orthogonally protected spermidine.[3] Nucleosides, Nucleotides & Nucleic Acids, 21(11-12), 847-857. (Describes the foundational logic of orthogonal protection in polyamines).
-
Hu, L., et al. (2021).[4] Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. Molecules, 26(21), 6666. (Review of polyamine synthesis strategies including N-methylation).
-
Blagbrough, I. S., & Geall, A. J. (1998). Practical synthesis of unsymmetrical polyamine amides. Tetrahedron Letters, 39(4), 439-442. (Protocols for selective coupling to diamines).
Sources
Step-by-step guide to Boc removal using trifluoroacetic acid (TFA)
Application Note: Strategic Boc Deprotection with Trifluoroacetic Acid (TFA)
Executive Summary
The removal of the tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA) is a cornerstone reaction in peptide synthesis and medicinal chemistry. While ostensibly simple, the reaction generates highly reactive tert-butyl cations (
Mechanism of Action: The "Why" Behind the Protocol
The acidolysis of Boc is not a single-step cleavage but a cascade. Understanding this is critical for troubleshooting.
-
Protonation: TFA protonates the carbonyl oxygen of the carbamate.[1][2]
-
Fragmentation: The unstable intermediate collapses, releasing the
cation and a carbamic acid. -
Decarboxylation: The carbamic acid spontaneously loses
to yield the free amine (initially as a TFA salt).[2] -
Cation Fate (The Danger Zone): The liberated
cation is an electrophile. Without intervention, it will alkylate electron-rich regions of your molecule (scrambling) or polymerize into isobutylene oligomers.
Mechanism Diagram
Caption: Acid-catalyzed cleavage of Boc. The critical control point is intercepting the t-Butyl cation before it alkylates the substrate.
Critical Considerations: Scavenger Cocktails
The "Experience" pillar of this protocol dictates that pure TFA is rarely the best choice for complex molecules. You must employ scavengers to trap the
Table 1: Scavenger Selection Guide
| Scavenger | Role | Recommended Conc. | Use Case |
| Water | General nucleophile | 2.5% v/v | Standard small molecules; hydrolyzes |
| Triisopropylsilane (TIPS) | Hydride donor | 2.5% - 5% v/v | The "Gold Standard" for peptides. Irreversibly reduces cations. |
| Thioanisole | S-nucleophile | 5% v/v | Essential if Methionine or Cysteine is present (prevents S-alkylation). |
| Phenol | C-nucleophile | 5% v/v | Protects Tyrosine and Tryptophan residues. |
| 1,2-Ethanedithiol (EDT) | Strong S-nucleophile | 2.5% v/v | Highly effective for Trp/Met but stench is severe. Use only if necessary. |
Standard Operating Procedure (Solution Phase)
Safety Note: TFA is corrosive and volatile. Work in a fume hood.
Reagents:
-
Substrate: Boc-protected amine (1.0 equiv).
-
Solvent: Dichloromethane (DCM) (Anhydrous preferred but not strictly required).[1]
-
Acid: Trifluoroacetic acid (TFA), Reagent Grade (>99%).
-
Scavenger: Water or TIPS (as per Table 1).
Step-by-Step Protocol:
-
Preparation: Dissolve the substrate in DCM. A typical concentration is 0.1 M to 0.5 M.
-
Why? High dilution slows the reaction; too high concentration increases viscosity and exotherm.
-
-
Scavenger Addition: Add the selected scavenger (e.g., 2.5% water) to the solution before the acid.
-
Acidification: Add TFA slowly.
-
Standard Ratio: 1:1 to 1:4 (TFA:DCM) by volume.
-
Exotherm Check: For large scales (>5g), cool to 0°C during addition, then warm to Room Temp (RT).
-
-
Reaction Monitoring (The Self-Validating Step):
-
Stir at RT.[1][3][4][5][6][7][8] Time varies from 30 min to 4 hours.
-
Visual Check: Look for bubbling (
). Reaction is active while bubbling persists. -
TLC/LCMS: Spot TLC. Stain with Ninhydrin (turns free amines blue/purple). The starting material (Boc) will not stain or stains faintly; the product will stain intensely.
-
-
Workup (Isolation of Salt):
-
Evaporate volatiles on a rotary evaporator. Do not heat above 40°C.
-
Azeotrope: Add toluene or fresh DCM and re-evaporate 2-3 times.[1] This removes residual TFA trapped in the oil.
-
-
Precipitation (Optional but Recommended):
Workflow Diagram
Caption: Operational workflow for solution-phase Boc deprotection ensuring complete removal of acid residues.
Troubleshooting & Optimization
-
Problem: Incomplete Reaction.
-
Problem: "Gumming" during Workup.
-
Cause: Residual TFA preventing solidification.
-
Fix: Aggressive azeotroping with Toluene or
. Triturate with cold ether and scratch the flask wall to induce crystallization.
-
-
Problem: Alkylation Impurities (+56 Da mass shift).
-
Cause:
attacking the product. -
Fix:Increase Scavenger load. Switch from water to TIPS (5%).
-
References
-
Common Organic Chemistry. Boc Deprotection Mechanism and Examples. [Link]
- Lundt, B. F., et al. "Selective Removal of the N-Boc Protecting Group." International Journal of Peptide and Protein Research, 1978.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 8. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Experimental procedure for Cbz deprotection with H2 and Palladium on carbon (Pd/C)
Application Note: High-Fidelity Cbz Deprotection via Pd/C Hydrogenolysis
Abstract & Scope
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of peptide and small molecule synthesis due to its stability against acidic and basic conditions. However, its removal requires a precise catalytic hydrogenolysis that balances reactivity with safety. This guide moves beyond basic textbook descriptions to provide a robust, industrial-standard protocol. It addresses the critical safety hazards of pyrophoric catalysts, mechanistic nuances, and troubleshooting strategies for "stubborn" substrates.
Critical Safety Directive: The Pyrophoric Hazard
WARNING: Palladium on Carbon (Pd/C) is pyrophoric . Dry catalyst powder can spontaneously ignite upon contact with air, especially in the presence of flammable solvent vapors (Methanol/Ethanol).
Mandatory Safety Controls:
-
The "Wet" Rule: Never add dry catalyst directly to a flammable solvent. Always "wet" the catalyst with a small amount of water or an inert solvent (e.g., Toluene, DCM) under an inert atmosphere (Nitrogen/Argon) before introducing the reaction solvent.
-
Inert Purging: The reaction vessel must be purged of oxygen before hydrogen introduction and after reaction completion.
-
Filtration Hazard: The spent catalyst filter cake remains pyrophoric. Never pull it to dryness on a vacuum filter. Keep it wet with water and dispose of it in a dedicated water-filled waste container.[1]
Mechanistic Foundation
Understanding the surface chemistry is vital for troubleshooting. The reaction is not a simple cleavage but a multi-step adsorption-reaction-desorption cycle.
Mechanism Description:
-
Adsorption: The Cbz-protected amine coordinates to the Pd surface via the aromatic ring and the carbamate oxygen.
-
Oxidative Addition: Hydrogen gas (
) dissociates on the Pd surface into active hydrides. -
Hydrogenolysis: The benzylic C-O bond is cleaved. This is the rate-determining step.
-
Decomposition: The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine and
. Toluene is released as a byproduct.[2]
Figure 1: Mechanistic pathway of Pd-catalyzed Cbz hydrogenolysis showing the critical surface adsorption and cleavage steps.[2]
Strategic Planning: Reaction Parameters
Before starting, select conditions based on substrate sensitivity.
Table 1: Solvent and Additive Effects
| Parameter | Recommendation | Rationale & "Senior Scientist" Insight |
| Solvent | Methanol (MeOH) | Standard. Fastest rates due to high H2 solubility. Risk:[2][3][4][5][6] Can cause N-methylation on sensitive amines [1]. |
| Ethanol (EtOH) | Alternative. Slower than MeOH but safer regarding N-methylation side reactions. | |
| Ethyl Acetate (EtOAc) | Safety Choice. Non-flammable relative to alcohols. Reduces fire risk but reaction rates are significantly slower. | |
| Acetic Acid (AcOH) | Booster. Protonates the resulting amine, preventing it from poisoning the catalyst surface.[4] Essential for sluggish reactions. | |
| Catalyst | 10% Pd/C | Standard loading. Use "wet" support (approx 50% water) to mitigate fire risk. |
| Loading | 5-10 wt% | Start with 10% by weight of substrate. Increase to 20-50% for sulfur-containing or hindered substrates. |
| Pressure | 1 atm (Balloon) | Sufficient for 90% of cases. Use Parr shaker (40-60 psi) only if balloon fails after 24h. |
Standard Operating Procedure (SOP)
Method: Atmospheric Pressure Hydrogenation (Balloon) Scale: 1.0 mmol Substrate
Phase 1: Inert Setup[1]
-
Weigh Substrate (1.0 mmol) into a round-bottom flask (RBF).
-
Weigh 10% Pd/C (10-20 mg) on a weighing paper.
-
Critical Step: Add the catalyst to the RBF before adding the flammable solvent if the flask is empty, OR add it to a "blanket" of inert gas.
-
Preferred Safety Method: Add a few drops of water or toluene to the catalyst in the RBF to wet it immediately.
-
-
Add Solvent (10 mL, MeOH or EtOH) .
-
Note: If substrate solubility is poor, add THF or EtOAc as co-solvent.[5]
-
-
Seal flask with a rubber septum and secure with copper wire or parafilm.
Phase 2: Hydrogen Introduction
-
Insert a needle connected to a vacuum/inert gas manifold.
-
Cycle 1-3: Evacuate the flask (carefully, do not boil solvent) and backfill with Nitrogen/Argon 3 times to remove Oxygen.
-
Prepare a balloon filled with Hydrogen gas (
) . -
Insert the H2 balloon needle into the septum.
-
Add a "bleed" needle (open to air) for 10 seconds to flush the headspace with H2, then remove the bleed needle.
Phase 3: Reaction & Monitoring
-
Stir vigorously. Why? Hydrogenolysis is a heterogeneous reaction; mass transfer of H2 gas into the liquid and then to the solid catalyst surface is rate-limiting.
-
Self-Validating Check: Monitor via TLC. The Cbz starting material is usually UV active. The product amine may not be. Use Ninhydrin or KMnO4 stain to visualize the free amine.
-
Timeframe: 1h to Overnight.
-
Phase 4: Workup (The Dangerous Part)
-
Remove H2 balloon. Purge system with Nitrogen for 5 minutes.
-
Prepare a Celite filter pad packed with solvent.
-
Filter the reaction mixture through Celite to remove Pd/C.
-
Crucial:Do not let the filter pad run dry. Keep it wet with solvent.[1]
-
-
Wash the pad with additional solvent.
-
Immediately transfer the wet filter cake (Pd/C + Celite) into a waste jar containing water.
-
Concentrate the filtrate to obtain the amine.
Figure 2: Operational workflow emphasizing safety checkpoints and decision loops.
Troubleshooting & Optimization
Scenario A: The "Stalled" Reaction (Catalyst Poisoning)
If the reaction stops at 50% conversion:
-
Cause: The amine product or impurities (Sulfur, thioethers) are binding irreversibly to the Pd surface.
-
Solution 1 (Acidic Boost): Add 1-2 equivalents of Acetic Acid or HCl (in dioxane). Protonating the amine (
) reduces its affinity for the Pd surface, freeing up active sites [2]. -
Solution 2 (Change Catalyst): Switch to Pearlman’s Catalyst (Pd(OH)2/C) . It is more robust against poisoning.
Scenario B: Halogenated Substrates (Selectivity Issues)
Standard Pd/C will often cleave Aryl-Cl, Aryl-Br, and Aryl-I bonds alongside the Cbz group.
-
Solution: Poison the catalyst intentionally. Add 0.5 eq of Quinoline or use a commercially available "poisoned" catalyst (e.g., Pd/C sulfided). This reduces the catalyst activity enough to spare the halogen while cleaving the weaker C-O benzylic bond [3].
Scenario C: Safety Limits (No Hydrogen Gas)
If H2 gas cylinders are prohibited or the scale is too large for balloons:
References
-
N-Methylation Side Reaction
-
Acidic Additives for Amine Poisoning
- Greene, T. W., & Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Standard Reference).
-
Selectivity (Halogen Retention)
-
Transfer Hydrogenation Alternative
- Anwer, M. K., & Spatola, A. F. "Applications of Ammonium Formate-Catalytic Transfer Hydrogenation." J. Org. Chem., 1980, 45, 4960–4962.
-
Safety Guidelines (Pd/C Handling)
- Stanford University Environmental Health & Safety. "Palladium on Carbon Handling Guidelines."
-
(General EHS landing page for verification of standard safety protocols).
Sources
- 1. sarponggroup.com [sarponggroup.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. cmu.edu [cmu.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Safe Handling of Pyrophoric Chemicals | Central Washington University [cwu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
Using 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane as a synthetic building block
Executive Summary
In the expanding fields of Targeted Protein Degradation (TPD) and peptidomimetic drug design, the selection of the linker moiety is as critical as the warhead itself. 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane (CAS: 1131594-82-5) represents a high-value "smart linker." Unlike simple alkyl chains, this building block offers three distinct synthetic advantages:
-
True Orthogonality: The Boc (acid-labile) and Cbz (hydrogenolysis-labile) groups allow for precise, sequential functionalization of either terminus without cross-reactivity.
-
Conformational Modulation: The N-methyl group at position 1 eliminates a hydrogen-bond donor, reducing aggregation potential and improving the solubility profile of the final conjugate—a common bottleneck in PROTAC® development.
-
Metabolic Stability: The N-methylation provides steric shielding against enzymatic cleavage by serum amine oxidases.
This guide details the physicochemical properties, orthogonal deprotection protocols, and a validated workflow for integrating this building block into PROTAC synthesis.
Technical Specifications
| Property | Specification |
| IUPAC Name | tert-butyl N-methyl-N-[3-(phenylmethoxycarbonylamino)propyl]carbamate |
| Common Name | 1-N-Boc-1-N-Me-3-N-Cbz-diaminopropane |
| CAS Number | 1131594-82-5 |
| Molecular Formula | C₁₇H₂₆N₂O₄ |
| Molecular Weight | 322.40 g/mol |
| Solubility | Soluble in DCM, THF, DMF, DMSO; Sparingly soluble in water.[1][2] |
| Purity Requirement | ≥97% (HPLC) recommended for library synthesis to prevent termination errors. |
| Storage | 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic. |
Orthogonal Deprotection Strategies
The utility of this building block lies in its "Select-and-Click" capability. You must choose the deprotection pathway based on the sensitivity of your attached payloads.
Pathway A: Selective Removal of Boc (Acidic Conditions)
Target: Exposes the secondary N-methyl amine for functionalization. Compatibility: Suitable when the attached payload (on the Cbz side) is stable to acid but sensitive to reduction (e.g., contains alkenes, alkynes, or halogens).
Protocol A (Standard TFA):
-
Dissolve the substrate (0.1 mmol) in Dichloromethane (DCM) (2 mL).
-
Cool to 0°C in an ice bath.
-
Add Trifluoroacetic acid (TFA) (0.5 mL) dropwise. Crucial: Do not add all at once to prevent exotherm-induced degradation.
-
Stir at 0°C for 10 min, then warm to Room Temperature (RT) and monitor by TLC/LC-MS (typically 1–2 h).
-
Workup: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The product is obtained as a TFA salt.
-
Note: The secondary amine is sterically hindered by the methyl group. Subsequent couplings may require stronger activation (e.g., HATU/HOAt) compared to primary amines.
-
Pathway B: Selective Removal of Cbz (Neutral/Reductive Conditions)
Target: Exposes the primary amine for functionalization. Compatibility: Suitable when the attached payload (on the Boc side) is acid-sensitive.
Protocol B1 (Catalytic Hydrogenation - Standard):
-
Dissolve substrate in MeOH or EtOH .
-
Add 10 wt% Pd/C catalyst.
-
Stir under H₂ atmosphere (balloon pressure) for 2–4 h.
-
Filtration: Filter through a Celite pad to remove Pd.
-
Warning: If your molecule contains Sulfur (e.g., Thiazoles in VHL ligands), Pd catalyst will be poisoned. Use Protocol B2.
-
Protocol B2 (Lewis Acid Mediated - Sulfur Tolerant): Reference Grounding: Recent methodologies utilize AlCl₃/HFIP for mild Cbz removal without hydrogenation [1].
-
Dissolve substrate in Hexafluoroisopropanol (HFIP) .[2]
-
Add Aluminum Chloride (AlCl₃) (3 equiv).[2]
-
Stir at RT for 2–4 h. Quench with Rochelle's salt solution.
Strategic Workflow: PROTAC® Library Synthesis
The following diagram illustrates the decision logic for constructing a PROTAC library using this linker. The choice of "Path A" vs "Path B" depends on the availability and stability of your E3 Ligase Ligand and Target Protein Ligand.
Visualizing the Synthetic Logic
Figure 1: Decision tree for orthogonal deprotection sequences. Select the pathway that preserves the integrity of your most sensitive ligand.
Experimental Case Study: Synthesis of a BRD4 Degrader
Objective: Link a Thalidomide derivative (E3 ligand) to JQ1 (Target ligand) using the 1-N-Boc-1-N-Me-3-N-Cbz spacer.
Rationale:
-
JQ1 contains a tert-butyl ester which is acid-sensitive.[3] Therefore, we cannot expose JQ1 to the TFA conditions required for Boc removal after it is attached.
-
Strategy: We must attach JQ1 last or use the "Path B" (Cbz first) route if we plan to attach JQ1 to the primary amine. However, to utilize the N-methyl group to improve solubility, we often attach the more hydrophobic moiety (Thalidomide) to the N-methyl side.
Protocol:
-
Step 1: Cbz Removal (Primary Amine Exposure)
-
Step 2: Coupling to JQ1-Acid
-
React the free primary amine with JQ1-carboxylic acid using HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.
-
Observation: Primary amines couple rapidly (30 min).
-
Result:Boc-N(Me)-Linker-JQ1 .
-
-
Step 3: Boc Removal (Secondary Amine Exposure)
-
Treat the intermediate with 4M HCl in Dioxane (anhydrous) at RT for 1h.
-
Note: We use HCl/Dioxane instead of TFA to avoid transesterification of the JQ1 ester, though JQ1's t-butyl ester is robust, the thienotriazolodiazepine core is stable.
-
Result:HN(Me)-Linker-JQ1 (HCl salt) .
-
-
Step 4: Coupling to Thalidomide-Acid
-
React the secondary amine with 4-fluorothalidomide (via SNAr) or a Thalidomide-acid derivative (via amide bond).
-
Critical Optimization: Secondary amines are less nucleophilic. If using SNAr (nucleophilic aromatic substitution) with 4-fluorothalidomide, use DMSO at 90°C with DIPEA (excess). The N-methyl group significantly slows this reaction compared to a primary amine; monitor conversion closely.
-
Troubleshooting & Expert Tips
-
Rotamers in NMR: Due to the N-methyl and Boc carbamate, the ¹H and ¹³C NMR spectra of the starting material often appear complex with broad or split peaks (rotamers) at room temperature. Run NMR at 50°C–60°C in DMSO-d₆ to coalesce peaks for clearer characterization.
-
Aggregation: If the final PROTAC precipitates during synthesis, the N-methyl linker is doing its job (disrupting H-bonds), but the payload hydrophobicity might be too high. Switch solvent to NMP (N-methyl-2-pyrrolidone) for the final coupling steps.
-
Purification: The intermediate amines (after deprotection) are polar. Avoid aqueous workups if possible; use "catch-and-release" SCX-2 (Strong Cation Exchange) columns to purify the amine intermediates rapidly without extraction.
References
-
Vinayagam, V., et al. (2024).[2] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.[2] The Journal of Organic Chemistry, 89(9), 5665-5674. [2]
-
Sun, X., et al. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy, 4, 64.
-
Wurz, R. P., et al. (2018). A "Click" Chemistry Platform for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry, 61(2), 453–461.
-
ChemicalBook. (n.d.). This compound Product Entry.
Disclaimer: This document is for research and development purposes only. All protocols involves hazardous chemicals (TFA, HFIP, Hydrogen gas) and should be performed in a fume hood with appropriate PPE.
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 3. tert-Butyl [3-(dimethylamino)propyl]carbamate|CAS 216659-47-1 [benchchem.com]
- 4. 1-N-BOC-AMINO-1-N-METHYL-3-N-CBZ-AMINO-PROPANE CAS#: 1131594-82-5 [m.chemicalbook.com]
- 5. This compound, CasNo.1131594-82-5 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
Application Note: Selective Mono-Protection of 1,3-Diaminopropanes
Executive Summary & Strategic Overview
The selective mono-protection of symmetrical diamines, particularly 1,3-diaminopropane , presents a classic "statistical trap" in organic synthesis. In a standard bimolecular reaction where reactivity is equal (
To break this statistical barrier and achieve high-yield mono-protection (>80%), researchers must abandon simple stoichiometric control and utilize Thermodynamic Differentiation (via salt formation) or Kinetic Spatial Control (via flow chemistry).
This guide details three validated protocols to achieve selective mono-protection, moving beyond the "slow addition" method to more robust, chemically engineered solutions.
The Mechanistic Landscape[1][2]
The core challenge is that the introduction of a carbamate group (Boc, Cbz) to a distal amine does not significantly electronically deactivate the second amine in 1,3-systems. Therefore, the second amine remains a potent nucleophile.
Figure 1: Reaction landscape illustrating the "Statistical Trap" (solid lines) vs. the "Salt Bridge" strategy (dashed lines) to bypass di-protection.
Protocol A: The "Mono-Salt" Method (Thermodynamic Control)
Best For: Batch synthesis, High Selectivity (>85%), Boc/Cbz protection.
Mechanism: By reacting the diamine with exactly 1.0 equivalent of acid, you create a statistical distribution of species where the mono-ammonium salt is the dominant nucleophile precursor. The protonated amine (
Materials
-
Substrate: 1,3-diaminopropane (or derivative).
-
Reagent: Di-tert-butyl dicarbonate (
) or Benzyl chloroformate ( ). -
Acid Source: Anhydrous
(generated in situ via TMSCl) or aqueous . -
Solvent: Methanol (MeOH) is critical for solubility of the salt species.
Step-by-Step Methodology
-
In Situ Acid Generation:
-
Dissolve 1,3-diaminopropane (10 mmol) in anhydrous MeOH (30 mL) at 0°C.
-
Add Trimethylsilyl chloride (TMSCl) (10 mmol, 1.0 eq) dropwise.
-
Note: TMSCl reacts with MeOH to generate anhydrous HCl and volatile TMS-OMe. This ensures precise stoichiometry without handling gas cylinders.
-
Stir for 30 minutes to ensure equilibrium formation of the mono-hydrochloride salt.
-
-
Protection Reaction:
-
To the stirred salt solution at Room Temperature (RT), add
(10 mmol, 1.0 eq) dissolved in MeOH (10 mL). -
Critical: Add the reagent slowly over 10-15 minutes.
-
Stir for 1-2 hours. The protonated amine prevents the second attack.
-
-
Workup & Purification:
-
Concentrate the reaction mixture to remove MeOH.[1]
-
Wash: Dissolve residue in water. Wash with diethyl ether (
) to remove any di-protected byproduct (which is non-basic and organic soluble). -
Basify: Adjust the aqueous layer to pH >12 using 4N NaOH.[2][3] This deprotonates the mono-protected amine.
-
Extract: Extract the now-neutral mono-protected product into Dichloromethane (DCM) (
). -
Dry over
and concentrate.
-
Expected Yield: 80–90% Mono-protected product.
Protocol B: Continuous Flow Synthesis (Kinetic Control)
Best For: Scale-up (>100g), Industrial Process, Hazardous Reagents. Mechanism: Flow chemistry utilizes superior mixing and precise residence time control to prevent the mono-protected species from encountering fresh reagent.
Setup Configuration
-
Reactor: PTFE coil reactor (0.5 – 1.0 mm ID).
-
Pumps: Dual syringe pump or HPLC pumps.
-
Mixer: T-mixer or Static micromixer.
Flow Protocol
-
Feed Preparation:
-
Stream A: 1,3-diaminopropane (1.0 M in Methanol).
-
Stream B:
(0.8 – 0.9 M in Methanol). Note: Using a slight deficit of protecting group minimizes di-protection.
-
-
Reaction Parameters:
-
Flow Rate Ratio: 1:1.
-
Residence Time: 5–10 minutes (Optimize based on reactor volume).
-
Temperature: 25°C (Boc) or 0°C (Cbz/Fmoc).
-
-
Quench:
-
Direct the reactor output into a stirred vessel containing water or a scavenger resin (e.g., Trisamine) to immediately stop the reaction.
-
Data Comparison: Batch vs. Flow
| Parameter | Batch (Standard) | Batch (Salt Method) | Flow Chemistry |
| Stoichiometry | 1:1 | 1:1 (with 1 eq HCl) | 1:0.8 (Diamine:PG) |
| Mono-Yield | ~45-50% | 85-90% | 60-75% |
| Di-Impurity | ~25% | <5% | <10% |
| Scalability | Moderate | High | Very High |
Protocol C: Selective Cbz-Protection (pH Controlled)
Best For: Orthogonal protection (Cbz) where acid sensitivity is a concern.
Methodology
-
Dissolve diamine (10 mmol) in water (20 mL).
-
Adjust pH to 3.5 – 4.0 using dilute HCl.
-
Rationale: At this pH, the diamine exists primarily as the dication and monocation. The concentration of free diamine is low, but the concentration of free mono-amine (after first reaction) is negligible.
-
-
Add Benzyl chloroformate (Cbz-Cl, 10 mmol) in THF (10 mL) dropwise while simultaneously adding NaOH via an autotitrator to maintain pH 4.0.
-
Once addition is complete, raise pH to 12 and extract with Ethyl Acetate.
Troubleshooting & Optimization
Figure 2: Decision tree for troubleshooting common yield or solubility issues.
-
Issue: Solid formation (Precipitation).
-
Cause: The mono-protected salt may be insoluble in pure DCM or Ether.
-
Fix: Use Methanol or a Dioxane/Water mixture. The "Salt Method" relies on the homogeneity of the reaction; if the salt crashes out too early, stirring becomes inefficient.
-
-
Issue: Emulsions during workup.
-
Cause: Amphiphilic nature of mono-protected diamines.
-
Fix: Saturate the aqueous phase with NaCl (Brine) before extraction. Use Isopropanol/DCM (1:3) mixture for extraction if simple DCM fails.
-
References
-
Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines. N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines. Synthetic Communications, 20(16), 2559–2564.
-
Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.[1][4] Synthetic Communications, 37(5), 737–742.[4] [1][4]
- Wille, G., & Kaiser, F. (2006). Flow-Mediated Synthesis of Mono-Boc-Protected Diamines. Microreactor Technology in Organic Synthesis.
-
Pittelkow, M., et al. (2002). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202.
-
BenchChem. (2025). A Comparative Guide to Alternative Methods for Diamine Protection in Organic Synthesis.
Sources
Application Note: High-Precision Amide Coupling with Orthogonally Protected Diamines
Abstract
This guide details the strategic execution of amide coupling reactions utilizing orthogonally protected diamines. These bifunctional linkers are critical in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and peptidomimetics. This protocol addresses the core challenges of chemoselectivity, preventing polymerization, and minimizing racemization. It provides a validated workflow for sequential functionalization, supported by an orthogonality matrix and troubleshooting frameworks.
Part 1: Strategic Framework
The Principle of Orthogonality
Success in diamine functionalization relies on orthogonality —the ability to deprotect one amine without affecting the other. The choice of protecting group (PG) pairs defines the synthetic route.
Table 1: Orthogonality Matrix for Diamine Protection
| PG Pair (N1 / N2) | Deprotection N1 (Condition) | Deprotection N2 (Condition) | Compatibility Notes |
| Boc / Fmoc | Acid (TFA/DCM or HCl/Dioxane) | Base (20% Piperidine in DMF) | Gold Standard. Ideal for solid-phase and solution-phase synthesis. |
| Boc / Cbz | Acid (TFA) | Hydrogenolysis ( | Cbz is stable to TFA (mostly). Avoid if substrate contains sulfur (poisons Pd cat). |
| Fmoc / Alloc | Base (Piperidine) | Pd(0) ( | Excellent for sensitive substrates. Alloc removal is neutral and mild. |
| Boc / Alloc | Acid (TFA) | Pd(0) ( | Useful when base-sensitive moieties are present. |
Coupling Reagent Selection
The choice of coupling reagent dictates the yield and purity profile.
-
HATU/HBTU: High reactivity.[1][2][3] Best for hindered amines or electron-deficient anilines. Risk:[4] Guanidinium formation if the amine is unreactive and the uronium reacts with the amine directly.
-
PyBOP: Phosphonium salt. Excellent alternative if uronium salts cause side reactions. No guanidinium risk.
-
EDC/HOBt: Carbodiimide. Produces water-soluble urea byproducts. Ideal for solution-phase synthesis where column chromatography is used.
Part 2: Experimental Protocols
Protocol A: Monoselective Protection of Symmetrical Diamines
Objective: Synthesize
Mechanism: This protocol utilizes the "HCl Salt" method.[1] By converting one amine to its unreactive ammonium salt (
Materials:
-
Symmetrical Diamine (e.g., Piperazine, Ethylenediamine)
-
Methanol (MeOH)[1]
-
Conc. HCl or Acetyl Chloride
-
Di-tert-butyl dicarbonate (
)
Step-by-Step Procedure:
-
Salt Formation: Dissolve diamine (10 mmol) in MeOH (30 mL). Cool to 0°C.[6][7]
-
Acidification: Add concentrated HCl (10 mmol, 1.0 eq) dropwise. Critical: Stoichiometry must be precise to protonate exactly one amine.
-
Alternative: Use Acetyl Chloride (1.0 eq) in MeOH to generate anhydrous HCl in situ.
-
-
Equilibration: Stir for 20 min. The solution now contains primarily the mono-ammonium salt.
-
Protection: Add
(10 mmol, 1.0 eq) in MeOH (10 mL) dropwise over 30 min. -
Reaction: Stir at Room Temperature (RT) for 2–4 hours.
-
Workup:
-
Remove MeOH under vacuum.
-
Dissolve residue in water (pH is acidic; di-protected product precipitates, mono-protected and unreacted remain in water).
-
Extract with Ether (
) to remove di-Boc byproduct. Discard organic layer. -
Basify aqueous layer to pH >12 with NaOH pellets.
-
Extract with Dichloromethane (DCM) (3x).
-
Dry DCM over
and concentrate.
-
-
Validation: Verify via
NMR (integration of Boc signal vs. linker protons) and LCMS.
Protocol B: Sequential Amide Coupling (The "Sandwich" Method)
Objective: Link two different carboxylic acids (
Workflow Visualization:
Figure 1: Sequential functionalization workflow for a Boc/Fmoc protected diamine linker.
Detailed Procedure:
Step 1: Fmoc Deprotection (Base Lability)
-
Dissolve
(1.0 eq) in 20% Piperidine in DMF (v/v). -
Stir at RT for 30 min.
-
Monitoring: TLC or LCMS (Look for fulvene adduct and loss of Fmoc mass).
-
Workup: Concentrate under high vacuum (to remove piperidine). Azeotrope with toluene or DCM to remove residual DMF/Piperidine.
-
Note: Residual piperidine will consume coupling reagents in the next step.
-
Step 2: First Coupling (R1-COOH)
-
Dissolve
(1.1 eq) in anhydrous DMF. -
Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 min to activate the acid (formation of OAt ester).
-
Color Change: Solution often turns yellow/orange.
-
-
Add the crude amine from Step 1 (dissolved in minimal DMF).
-
Stir at RT for 1–2 hours.
-
Workup: Dilute with EtOAc, wash with 1M HCl (removes DIPEA), sat.
(removes unreacted acid), and brine. Dry and concentrate. -
Purification: Flash chromatography is usually required here to remove urea/guanidinium byproducts.
Step 3: Boc Deprotection (Acid Lability)
-
Dissolve the intermediate in DCM.[6]
-
Add TFA (Trifluoroacetic acid) to a final concentration of 20–50% v/v.
-
Scavenger: If the molecule contains electron-rich aromatics (e.g., Indole, t-Butyl), add 2.5% Triisopropylsilane (TIPS) to scavenge t-butyl cations.
-
-
Stir at RT for 1 hour.
-
Workup: Concentrate in vacuo. Co-evaporate with DCM (3x) to remove excess TFA.
-
Result: The product is now a TFA salt (
).
-
Step 4: Second Coupling (R2-COOH)
-
Dissolve
(1.1 eq) in anhydrous DMF. -
Add HATU (1.1 eq) and DIPEA (5.0 eq).
-
Critical: Extra base is required to neutralize the ammonium TFA salt from Step 3 and activate the coupling.
-
-
Add the TFA salt from Step 3.[7]
-
Stir at RT for 2 hours.
-
Final Workup & Purification: Standard aqueous workup followed by Reverse Phase HPLC (if polar) or Flash Chromatography.
Part 3: Troubleshooting & Optimization
Table 2: Common Failure Modes and Solutions
| Issue | Diagnosis | Root Cause | Solution |
| Guanidinium Formation | Mass spec shows +99 Da adduct (from HATU). | Amine is sterically hindered; HATU reacts with amine faster than acid. | Switch to PyBOP or HOAt/EDC . Pre-activate acid for 15 min before adding amine. |
| Diketopiperazine (DKP) | Loss of product mass; formation of cyclic byproduct. | Intramolecular cyclization of diamine linker (common in ethylenediamine derivatives). | Avoid basic conditions after deprotection. Perform coupling immediately. Use bulky protecting groups (Trityl) if possible. |
| Incomplete Coupling | Starting material persists despite excess reagent. | Aggregation (if peptide-like) or steric clash. | Use microwave irradiation (50°C, 10 min). Switch solvent to NMP. Use COMU or HATU with HOAt additive. |
| Racemization | Enantiomeric excess (ee) drops. | Base-mediated proton abstraction from activated acid. | Use Collidine or TMP (weaker bases) instead of DIPEA. Keep temperature < 0°C during activation. |
Part 4: Case Study - PROTAC Linker Synthesis
Scenario: A researcher needs to synthesize a PROTAC connecting a VHL ligand (via a carboxylic acid) to a Warhead (via an amine) using a PEG-diamine linker.
Design:
-
Linker:
. -
Strategy:
-
Fmoc removal: Exposes one amine.[7]
-
Coupling VHL Ligand (Acid): Uses HATU. The VHL ligand is valuable, so the linker is used in slight excess to ensure complete consumption of the ligand.
-
Boc removal: Exposes the second amine.
-
Coupling Warhead (Acid): Uses PyBOP (milder) to avoid side reactions with the complex VHL-Linker construct.
-
Visual Logic:
Figure 2: Strategic workflow for PROTAC assembly using orthogonal deprotection.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
-
Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1][5][7][8][9][10][11][12][13][14] Chemical Reviews. Link
-
Lee, D. W., Ha, H. J., & Lee, W. K. (2007).[1][11] Selective Mono-BOC Protection of Diamines. Synthetic Communications. Link[1][11]
-
Kosi, F., et al. (2023). Rational Design of Bioorthogonally Activatable PROTAC for Tumor-Targeted Protein Degradation. Journal of Medicinal Chemistry. Link
-
Albericio, F., & Byman, J. M. (2008). Peptide Coupling Reagents: More than a Letter Soup. Chemical Reviews. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rational Design of Bioorthogonally Activatable PROTAC for Tumor-Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. peptide.com [peptide.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 14. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]
Application Note: Strategic Utilization of Asymmetrically Protected Diamines in SPPS
Topic: Use of asymmetrically protected diamines in solid-phase peptide synthesis (SPPS) Content Type: Application Note & Protocol Guide Role: Senior Application Scientist
Executive Summary & Scientific Rationale
In the landscape of modern drug discovery, the demand for peptidomimetics—molecules that mimic peptide structure but offer improved pharmacokinetic properties—has surged. Asymmetrically protected diamines (e.g.,
This guide details the methodology for employing these bifunctional synthons within a standard Fmoc-SPPS workflow. By leveraging orthogonal protection strategies, researchers can achieve site-selective elongation and functionalization, a requirement for high-purity complex peptide therapeutics.
Strategic Framework: Orthogonality in Diamine Protection
The core challenge in using diamines is preventing the simultaneous reaction of both amino groups, which leads to cross-linking or polymerization. The solution lies in Asymmetry via Orthogonality .
The Protection Matrix
We categorize protecting group (PG) pairs based on their deprotection conditions. The choice of pair dictates the synthetic pathway.
| Strategy | PG Pair ( | Application | ||
| Standard | Fmoc / Boc | 20% Piperidine (Base) | 95% TFA (Acid) | Terminal capping; Linear elongation where |
| Hyper-Acid Labile | Fmoc / Mtt | 20% Piperidine (Base) | 1% TFA (Dilute Acid) | On-resin modification; Side-chain branching; Cyclization while peptide remains resin-bound. |
| Fully Orthogonal | Fmoc / Alloc | 20% Piperidine (Base) | Pd( | Complex cycling; "Stapling"; Modification sensitive to acid/base. |
| Hydrazine Labile | Fmoc / ivDde | 20% Piperidine (Base) | 2% Hydrazine | Orthogonal labeling; avoiding Pd catalysts. |
Decision Pathway (DOT Visualization)
Figure 1: Decision tree for selecting the appropriate asymmetrically protected diamine based on synthetic goals.
Detailed Protocols
Protocol A: Synthesis of Urea-Linked Peptides
Objective: Insert a urea linkage (–NH–CO–NH–) into the peptide backbone using a mono-protected diamine. Reagents:
-
Resin-bound peptide (Free amine terminus)
-
-Fmoc-
-Boc-ethylenediamine (or similar) -
Disuccinimidyl carbonate (DSC) or Carbonyldiimidazole (CDI)
-
DIPEA (Diisopropylethylamine)[1]
Step-by-Step Procedure:
-
Activation of Resin-Bound Amine:
-
Wash the resin (
mmol scale) with DCM ( mL). -
Add DSC (
eq.) and DIPEA ( eq.) in DMF ( mL). -
Agitate for 45 minutes at Room Temperature (RT).
-
Self-Validation: Perform a Kaiser test.[1][2][3] A negative result (yellow beads) indicates successful conversion of the amine to the active carbamate/isocyanate. If blue, repeat activation.
-
-
Coupling of Asymmetric Diamine:
-
Wash resin with DMF (
).[4] -
Dissolve
-Fmoc- -Boc-diaminoalkane ( eq.) in DMF. Note: Do not add base immediately to avoid self-polymerization of the diamine in solution. -
Add the diamine solution to the activated resin.
-
Agitate for 1 hour at RT.
-
Mechanism:[1][4][5] The free amine of the diamine attacks the resin-bound carbamate, forming the urea linkage.
-
-
Fmoc Deprotection & Elongation:
-
Final Cleavage:
-
Treat with TFA/TIS/H2O (95:2.5:2.5).[1] The Boc group on the diamine (if any remaining) or side chains is removed, yielding the urea-modified peptide.
-
Protocol B: On-Resin Cyclization using Fmoc/Mtt Diamines
Objective: Create a side-chain-to-side-chain or head-to-side-chain lactam bridge.
Key Reagent: Fmoc-Lys(Mtt)-OH or a simple diamine like
Step-by-Step Procedure:
-
Peptide Assembly:
-
Synthesize the linear peptide sequence using standard Fmoc/tBu protocols.
-
Incorporate the Mtt-protected amine at the desired branching point.
-
-
Selective Mtt Removal (The "Hyper-Acid" Wash):
-
Crucial Step: The Mtt group is removed by 1% TFA, leaving tBu and Trt groups intact.
-
Prepare a solution of 1% TFA / 5% TIS / 94% DCM . (TIS is vital to scavenge the trityl cation and prevent re-attachment).
-
Add solution to resin.[1][2][4] Agitate for 2 minutes. Filter.
-
Repeat 5–10 times.
-
Visual Check: The solution will turn yellow/orange initially due to the trityl cation. Continue washes until the solution remains colorless.
-
Neutralization:[1] Wash resin with 5% DIPEA/DMF (
) to neutralize the newly exposed amine.
-
-
Cyclization:
-
If cyclizing to a carboxylic acid on the same chain (e.g., side chain of Asp/Glu that was protected with O-Allyl and selectively deprotected, or the C-terminus), add coupling reagents (PyBOP/HOBt/DIPEA) in DMF.
-
Agitate for 4–16 hours.
-
Validation: Kaiser test should transition from Blue (free amine exposed after Mtt removal) to Yellow (cyclized).
-
Technical Data & Troubleshooting
Compatibility Table
| Protecting Group | Deprotection Reagent | Stability (Do NOT use with) |
| Fmoc | 20% Piperidine | Base-sensitive linkers |
| Boc | 95% TFA | Acid-sensitive resins (e.g., 2-CTC) if peptide retention is desired |
| Mtt / Mmt | 1% TFA / DCM | Strong acids (premature loss); prolonged contact with HOBt |
| Alloc | Pd(PPh3)4 / PhSiH3 | Oxidizing agents |
| ivDde | 2% Hydrazine | Fmoc (Hydrazine can partially remove Fmoc) |
Troubleshooting Common Issues
-
Issue: Incomplete Coupling of Diamine.
-
Cause: Steric hindrance or aggregation.[1]
-
Solution: Use a "double coupling" protocol. Switch solvent to NMP (N-methylpyrrolidone) or add chaotropic salts (0.1 M LiCl) to disrupt hydrogen bonding.
-
-
Issue: Premature Mtt Removal.
-
Cause: Acidity of coupling reagents (e.g., HOBt is slightly acidic).
-
Solution: Use a base-heavy coupling environment or switch to non-acidic coupling additives (e.g., Oxyma Pure) if stability is observed to be compromised.
-
-
Issue: "Gelling" during Alloc Deprotection.
-
Cause: Polymer-catalyst complexation.
-
Solution: Wash extensively with 0.5% sodium diethyldithiocarbamate (DDC) in DMF after the Pd reaction to chelate and remove palladium.
-
References
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[1][2][5][6][7] Chemical Reviews. Link
-
Merck / Sigma-Aldrich. Solid Phase Peptide Synthesis (SPPS) – Technical Guide. Link
-
Biotage. The Fmoc/tBu Strategy in SPPS. Application Note. Link
-
Albericio, F. (2000). Orthogonal protecting groups for N-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. Link
Note: Ensure all chemical handling complies with local safety regulations, particularly when using TFA, Piperidine, and Palladium catalysts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. biotage.com [biotage.com]
Troubleshooting & Optimization
Technical Support Center: Selective Mono-Boc Protection of Diamines
[1]
Status: Operational Lead Scientist: Senior Application Specialist Topic: Overcoming Statistical Mixtures in Diamine Protection
Core Directive: The Statistical Trap
The Problem: In a standard reaction between a diamine and Di-tert-butyl dicarbonate (
-
~25% Unreacted Diamine
-
~50% Mono-Boc Product (Desired)
-
~25% Di-Boc Product (Undesired)
The Solution: You cannot rely on stoichiometry alone. You must alter the kinetic environment or the thermodynamic availability of the amine groups. This guide provides the protocols to break this statistical distribution.
Strategic Planning: Method Selection
Before mixing reagents, identify your substrate class to select the correct protocol.
Figure 1: Decision matrix for selecting the optimal mono-protection strategy based on substrate cost and symmetry.
Experimental Protocols
Protocol A: The "Brute Force" Method (Krapcho)
Best For: Cheap, symmetric diamines (e.g., piperazine, ethylenediamine).
Mechanism: High dilution and large excess of diamine statistically ensure that any
Step-by-Step:
-
Dissolution: Dissolve the diamine (5.0 – 8.0 equivalents) in Dichloromethane (DCM) or Methanol.
-
Note: High dilution (0.1 M or lower) is critical here.
-
-
Addition: Dissolve
(1.0 equivalent) in the same solvent. Add this solution dropwise over 1–2 hours to the stirring diamine solution.-
Why: Slow addition keeps the instantaneous concentration of
low relative to the diamine.
-
-
Reaction: Stir at room temperature for 12 hours.
-
Recovery: Evaporate solvent. The excess diamine can often be recovered via vacuum distillation (if volatile) or during the aqueous workup (see Section 4).
Protocol B: The "Precision Strike" (Mono-Salt Formation)
Best For: Valuable substrates or Asymmetric diamines where you want to protect the less basic amine.
Mechanism: By adding 1 equivalent of acid, you protonate the most basic nitrogen first. This "deactivates" it, leaving the less basic nitrogen free to react with
Step-by-Step (Lee & Ha Variation):
-
Salt Formation: Dissolve diamine (1.0 eq) in Methanol at 0°C.
-
Acidification: Add HCl (1.0 eq).
-
Pro-Tip: Use TMSCl (Trimethylsilyl chloride) (1.0 eq) instead of aqueous HCl. TMSCl reacts with Methanol to generate anhydrous HCl in situ, avoiding water solubility issues.
-
-
Equilibration: Stir for 30 minutes. The most basic amine is now protonated (
). -
Protection: Add
(1.1 eq) in Methanol. Stir for 1–4 hours. -
Neutralization: Add aqueous base (NaOH or
) to neutralize the salt before extraction.
Purification: The Self-Validating Workup
The most common failure point is not the reaction, but the purification. Mono-Boc diamines are basic; Di-Boc byproducts are neutral.[1] We exploit this using pH-Switch Extraction .
The "Golden Standard" Workup:
-
Acidic Wash (pH ~3):
-
Dissolve crude mixture in water. Adjust pH to ~3 using 1M HCl.
-
Extract with DCM or Ethyl Acetate (3x).
-
Result: The Organic layer contains the Di-Boc impurity (neutral).[1] The Aqueous layer holds the Mono-Boc product (protonated, soluble) and unreacted diamine.
-
Discard the organic layer (or save for Di-Boc recovery).
-
-
Basification (pH >12):
-
Final Extraction:
Figure 2: The pH-Switch Extraction workflow.[4] This method guarantees the removal of neutral Di-Boc impurities.
Troubleshooting & FAQs
Q1: I am using an asymmetric diamine. Which nitrogen will react?
A: It depends on your method.
-
No Acid (Standard/Krapcho): The reaction is controlled by nucleophilicity . The more electron-rich (more basic) or less sterically hindered amine reacts first.
-
With Acid (Protocol B): The reaction is controlled by pKa . The most basic amine protonates first, becoming unreactive. The
will then react with the less basic amine.-
Example: In N-methylethylenediamine, the secondary amine is more basic. Adding 1 eq HCl blocks the secondary amine.[1] The Boc group goes to the primary amine.
-
Q2: My product is water-soluble and I can't extract it in Step 3.
A: This is common for small diamines (e.g., Boc-piperazine).
-
Fix 1: Saturate the aqueous phase with NaCl (Brine) during the basic extraction step to "salt out" the organic product.
-
Fix 2: Use Chloroform/Isopropanol (3:1) instead of DCM for the extraction. This mixture is much more polar and extracts stubborn amines better.
Q3: I still see Di-Boc formation even with the Mono-Salt method.
A: This usually means your "equilibration time" was too short or the acid stoichiometry was imprecise.
-
Fix: Ensure you use exactly 1.0 equivalent of acid. Use a titratable acid source like TMSCl or standardized HCl in Dioxane. Allow 30+ minutes for the salt equilibrium to stabilize before adding
.
Q4: Can I scale this up to kilogram quantities?
A: Batch mode becomes dangerous at scale due to exotherms and mixing issues.
-
Recommendation: Switch to Flow Chemistry .
-
Reference: Wille and Kaiser demonstrated that flow reactors allow precise control of mixing and stoichiometry, suppressing Di-Boc formation without needing massive excesses of diamine.
Data Summary: Solvent & Additive Effects[1][2][3][5][7]
| Variable | Recommendation | Reason |
| Solvent | Methanol or DCM | Methanol promotes hydrogen bonding, stabilizing the transition state. DCM is standard for solubility. |
| Temperature | 0°C to RT | Lower temperatures improve selectivity (kinetic control) but slow the reaction. |
| Acid Source | TMSCl (1.0 eq) | Generates anhydrous HCl in situ. Easier to handle than gas; more precise than aqueous HCl. |
| Concentration | Dilute (<0.1 M) | Essential for Protocol A to minimize Di-Boc collisions. |
References
-
Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[5][1][2][3][4][6][7][8][9][10] N-tert-Butoxycarbonyl-α,ω-alkanediamines from α,ω-alkanediamines. Synthetic Communications, 20(16), 2559–2564. Link
-
Lee, D. W., Ha, H. J., & Lee, W. K. (2007).[2][3] Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737–742. Link[2][9]
-
Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2002). Selective Synthesis of Mono-Boc Protected Diamines. Synthesis, 2002(15), 2195-2202. Link
-
Wille, G., & Kaiser, F. (2006). Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines.[8] Journal of Organic Chemistry. (Demonstrates scalability).
Sources
- 1. sciforum.net [sciforum.net]
- 2. researchgate.net [researchgate.net]
- 3. bioorg.org [bioorg.org]
- 4. redalyc.org [redalyc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
- 7. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 8. Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.iwu.edu [digitalcommons.iwu.edu]
Common side reactions during Cbz deprotection by hydrogenolysis
Topic: Common side reactions during Cbz deprotection by hydrogenolysis Audience: Researchers, Process Chemists, and Drug Development Scientists Status: Active Support
Diagnostic Workflow: Identify Your Issue
Before modifying your reaction parameters, use this logic tree to diagnose the specific failure mode.
Figure 1: Diagnostic logic for troubleshooting Cbz deprotection failures.
Module: Unwanted N-Methylation
Symptom: LCMS shows a major impurity with Mass = [Target + 14]. Root Cause: When Methanol (MeOH) is used as a solvent with Pd/C, the catalyst can oxidize MeOH to formaldehyde (HCHO) in situ. The free amine product then condenses with HCHO to form an imine, which is rapidly reduced to the N-methyl amine.
Mechanistic Pathway
Figure 2: The reductive amination cascade leading to N-methylation in methanolic hydrogenolysis.
Troubleshooting Protocol
| Variable | Recommendation | Causality |
| Solvent | Switch to Ethanol (EtOH) or Ethyl Acetate (EtOAc). | Ethanol oxidation produces acetaldehyde, which is sterically bulkier and less reactive than formaldehyde, significantly reducing alkylation risk [1]. |
| Additives | Add 1.0 eq HCl (if acid stable). | Protonating the amine renders it non-nucleophilic, preventing the initial attack on any aldehyde formed. |
| Validation | Run a solvent blank. | If you must use MeOH, ensure the headspace is purged vigorously. However, switching solvents is the only 100% preventive measure. |
Module: Selectivity Issues (Dehalogenation & Over-reduction)
Symptom: Loss of aromatic halogens (Cl, Br, I) or reduction of benzyl ethers/alkenes alongside Cbz removal.
FAQ: How do I prevent Dehalogenation?
Dehalogenation is a competing reaction driven by the high affinity of Pd for aryl halides. Protocol:
-
Catalyst Switch: Replace Pd/C with PdCl₂ or Pt/C . Platinum is generally less active toward aryl halides than Palladium.
-
Poisoning Strategy: Add a selective poison to the reaction mixture.
-
Alternative Hydrogen Source: Use Transfer Hydrogenation (e.g., Cyclohexene or 1,4-Cyclohexadiene) instead of H₂ gas.[8] This limits the surface concentration of active hydrogen species.
FAQ: Can I remove Cbz in the presence of a Benzyl Ether?
Yes, but it requires kinetic control. Benzyl ethers are generally more stable than Cbz groups, but standard Pd/C/H₂ will eventually cleave both. Protocol:
-
Stop the reaction early: Monitor strictly by HPLC. Cbz cleavage is kinetically faster.
-
Inhibitors: The addition of Ammonia or Ammonium Acetate has been shown to inhibit benzyl ether hydrogenolysis completely while allowing Cbz removal [3].
Comparative Selectivity Table:
| Functional Group | Relative Rate of Reduction (Pd/C) | Preservation Strategy |
|---|---|---|
| Cbz-Amine | Fastest | N/A (Target) |
| Nitro (-NO₂) | Fast | Hard to preserve. Use chemical deprotection (e.g., acid/HBr) instead of hydrogenolysis.[5][6] |
| Alkyne/Alkene | Fast | Use Lindlar catalyst or specific poisons; difficult with standard Pd/C. |
| Aryl-I / Aryl-Br | Medium | Add Pyridine or use Pt/C. |
| Benzyl Ether | Slow | Add Ammonia/NH₄OAc; stop reaction at 100% Cbz conversion. |
Module: Reaction Stalled (Catalyst Poisoning)
Symptom: Reaction stops at partial conversion despite fresh H₂ balloon.
Diagnosis:
-
Sulfur/Phosphine Poisoning: Does your substrate contain a thioether, thiol, or free phosphine? These bind irreversibly to Pd.
-
Solution: Increase catalyst loading (up to 50-100 wt%) or switch to Pearlman’s Catalyst (Pd(OH)₂/C) which is more robust.
-
-
Amine Poisoning: Free amines can sometimes inhibit the catalyst surface.
-
Solution: Run the reaction in acidic media (e.g., AcOH/MeOH or EtOAc with HCl) to protonate the amine product as it forms.
-
Safety & Handling
-
Fire Hazard: Dry Pd/C is pyrophoric. NEVER add dry catalyst to a solvent containing methanol in the presence of air.
-
Correct Procedure: Wet the catalyst with a small amount of water or toluene under an inert atmosphere (Nitrogen/Argon) before adding the flammable reaction solvent.
-
Filtration: When filtering the catalyst after reaction, keep the filter cake wet. Dry, H₂-saturated Pd/C can ignite spontaneously upon exposure to air.
-
References
-
N-Methylation Mechanism & Prevention : Source: "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism."[4] Total Synthesis. [Link][1]
-
Selectivity & Dehalogenation Control : Source: "Control of catalytic debenzylation and dehalogenation during liquid-phase reduction by H2." ResearchGate. [Link]
-
Benzyl Ether Selectivity (Ammonia Inhibition) : Source: Sajiki, H. "Selective inhibition of benzyl ether hydrogenolysis with ammonia/pyridine."[9] Tetrahedron Letters (Cited via Organic Chemistry Portal).[8] [Link]
-
General Troubleshooting & Catalyst Poisoning : Source: "Failed Hydrogenation using H2 gas and Pd/C catalyst." Reddit ChemPros / Sciencemadness Archive. [Link]
Sources
- 1. thalesnano.com [thalesnano.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tdcommons.org [tdcommons.org]
- 7. scispace.com [scispace.com]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
Preventing premature Cbz cleavage during acidic Boc removal
Topic: Preventing Premature Cbz Cleavage During Acidic Boc Removal
Welcome to the Advanced Synthesis Support Module. This guide addresses the kinetic selectivity required to remove tert-butyloxycarbonyl (Boc) groups while retaining benzyloxycarbonyl (Cbz/Z) protection. While theoretically orthogonal (Boc is acid-labile; Cbz is hydrogenation-labile), Cbz groups possess finite stability in acidic media.[1] "Premature cleavage" occurs when acidic conditions are sufficiently harsh to overcome the activation energy barrier for benzyl carbocation formation.
Part 1: Diagnostic Workflow (Decision Tree)
Before selecting a reagent, assess your substrate's sensitivity using the logic flow below.
Figure 1: Decision matrix for selecting the appropriate deprotection cocktail based on substrate sensitivity and tolerance for side reactions.
Part 2: The Mechanics of Selectivity[2]
To prevent Cbz cleavage, you must exploit the Kinetic Gap . Both protections cleave via acid-catalyzed elimination, but the rate-determining steps differ significantly in energy.
-
Boc Cleavage: Fast.[2] Relies on the formation of a stable tert-butyl cation. Occurs readily in weak-to-moderate acids (TFA, dilute HCl).
-
Cbz Cleavage: Slow. Requires protonation of the carbamate carbonyl followed by alkyl-oxygen cleavage to form a benzyl cation. This requires stronger acidity or longer exposure.
The Danger Zone: Premature Cbz cleavage happens when:
-
Acid Concentration is too high: (e.g., neat TFA).
-
Scavengers are absent: The tert-butyl cation is generated but not quenched, potentially attacking the benzyl ring.
-
Time is uncontrolled: Leaving a Boc deprotection overnight in TFA will degrade Cbz.
Comparative Stability Data
| Variable | Boc Half-Life ( | Cbz Half-Life ( | Selectivity Factor |
| 50% TFA / DCM | < 5 min | ~10 hours | Moderate |
| Neat TFA | < 1 min | ~2-4 hours | Low (Risk) |
| 4M HCl / Dioxane | ~10-20 min | > 48 hours | High (Preferred) |
| 1M HCl / EtOAc | ~30-60 min | Stable | Very High |
Part 3: Verified Experimental Protocols
Method A: The "Gold Standard" (HCl in Dioxane)
Best for: High-value intermediates where Cbz retention must be quantitative.
Why it works: HCl is a "harder" acid than TFA but, in organic solvents, often exhibits different acidity functions (
Protocol:
-
Preparation: Dissolve the substrate (1 mmol) in minimal anhydrous 1,4-dioxane (or DCM if solubility is poor).
-
Addition: Add 4.0 M HCl in 1,4-dioxane (5–10 equivalents).
-
Note: Buy commercially available anhydrous solutions or generate fresh. Do not use aqueous HCl.
-
-
Reaction: Stir at 0°C to Room Temperature (RT) .
-
Monitoring: Check TLC/LCMS at 15 minutes. Most Boc groups cleave within 30 mins.
-
-
Workup:
-
Concentrate the mixture in vacuo (rotary evaporator).
-
Crucial Step: Co-evaporate with diethyl ether or toluene (3x) to remove residual HCl.
-
The product usually isolates as the hydrochloride salt (R-NH
Cl).
-
Method B: Kinetic Control (Dilute TFA)
Best for: Large scale or when HCl sensitivity (e.g., acid-sensitive esters) is a concern.
Why it works: By diluting TFA to 10-25%, you lower the acidity below the threshold required to protonate the Cbz carbonyl effectively, while still rapidly cleaving the labile Boc group [2].
Protocol:
-
Cocktail Prep: Prepare a solution of 10-25% TFA in DCM (v/v) .
-
Scavenger Addition: Add 2.5% Triisopropylsilane (TIS) or Dimethyl Sulfide (DMS).
-
Reason: Scavengers trap the t-butyl cation immediately, preventing it from acting as a Lewis acid or alkylating agent that could destabilize the Cbz.
-
-
Reaction: Add the cocktail to the solid substrate at 0°C .
-
Time Control: Stir for exactly 30 minutes . Monitor immediately.
-
Stop Condition: As soon as the starting material is consumed, quench the reaction. Do not let it sit.
-
-
Quench: Pour into saturated aqueous NaHCO
(if base stable) or evaporate cold and co-evaporate with toluene.
Part 4: Troubleshooting & FAQs
Q1: I used 4M HCl/Dioxane, but my Cbz group was still partially cleaved (5-10%). Why?
-
Diagnosis: This often indicates the presence of water . Aqueous HCl is much more aggressive than anhydrous HCl/Dioxane.
-
Fix: Ensure your substrate was dry and the reagent bottle was fresh. HCl in dioxane absorbs atmospheric moisture rapidly, becoming corrosive. Use a fresh bottle or generate HCl in situ by adding Acetyl Chloride to dry Methanol (generates HCl/MeOH) [3].
Q2: Can I use "Neat" TFA if I just do it quickly?
-
Answer: It is not recommended . While standard Cbz is robust, neat TFA increases the acidity function (
) drastically. If your Cbz has any electron-donating substituents on the aromatic ring (e.g., p-methoxy-Z), it will cleave within minutes in neat TFA. Always dilute.
Q3: The Boc removal is stalling at 90% conversion. Should I add more acid?
-
Answer: No. Adding more acid increases the risk to the Cbz.
-
Fix: The stalling is likely due to the formation of the amine salt, which can buffer the local environment or precipitate out, coating unreacted material.
-
Action: Sonicate the reaction mixture to break up solids or add a co-solvent (like little MeOH) to solubilize the salt, then continue stirring.
-
Q4: I see a "benzyl" adduct on my peptide tyrosine/tryptophan after Boc removal. What happened?
-
Answer: This is not Cbz cleavage; it is Cbz migration/alkylation . A benzyl cation formed (trace amounts) and attacked a nucleophilic side chain.
-
Fix: You must use scavengers. In Method B, increase TIS or add 1,2-ethanedithiol (EDT) if compatible.
Part 5: Mechanistic Visualization
The following diagram illustrates the energy landscape. To preserve Cbz, the reaction conditions must provide enough energy to cross the "Boc Barrier" but stay below the "Cbz Barrier."
Figure 2: Kinetic pathway comparison. Successful orthogonal deprotection relies on maintaining conditions that favor Path A while energetically prohibiting Path B.
References
-
Han, G., et al. (2004). "Recent development of peptide coupling reagents in organic synthesis." Tetrahedron, 60(11), 2447-2467.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for stability data).
-
Nudelman, A., et al. (1998). "Acetyl Chloride-Methanol as a Convenient Reagent for the Preparation of Amine Hydrochlorides."[3] Synthetic Communications, 28(3), 471-474.
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][4][5][6][7][8] Chemical Reviews, 109(6), 2455-2504.
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. reddit.com [reddit.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP - American Chemical Society [acs.digitellinc.com]
Purification techniques for 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane
Status: Operational | Ticket ID: PUR-BOC-CBZ-001 Subject: Purification, Analysis, and Handling of N-Methylated Diamine Linkers[1]
Executive Summary
You are likely working with tert-butyl (3-(((benzyloxy)carbonyl)amino)propyl)(methyl)carbamate . This molecule serves as a critical linker in PNA synthesis, PROTAC design, and peptidomimetic development.[1]
Users frequently report three core challenges with this intermediate:
-
Physical State: It persists as a viscous oil or low-melting solid, resisting crystallization.[1]
-
NMR Confusion: Spectra appear "dirty" with split peaks due to N-methyl rotamers.[1]
-
Purification Instability: The acid-labile Boc group can degrade on active silica gel.
This guide provides self-validating protocols to address these specific issues.
Module 1: The "Ghost" Impurity (NMR Analysis)
Symptom: Your
Unlike standard amides, the N-Boc-N-methyl tertiary amide bond possesses significant double-bond character (
Validation Protocol: To confirm purity without re-purifying:
-
Variable Temperature (VT) NMR: Run the spectrum in DMSO-
at 80°C (353 K) . -
Result: As thermal energy overcomes the rotational barrier, the split peaks will coalesce into sharp singlets.[1]
-
If peaks merge: The compound is pure.
-
If peaks remain distinct: You have a genuine impurity.[1]
-
Module 2: Purification Protocols
Workflow Decision Tree
Figure 1: Decision matrix for selecting the appropriate purification method based on impurity profile.
Protocol A: The "Cold" Acid Wash (Chemical Scavenging)
Use this ONLY if unreacted starting amine is the major impurity.
Scientific Rationale: The Boc group is acid-labile, but its hydrolysis rate depends on acid strength and temperature.[1] We use thermodynamic control (low temperature, weak acid) to protonate the impurity (making it water-soluble) while kinetically preserving the Boc group.
Steps:
-
Dissolve crude oil in Ethyl Acetate (EtOAc) (10 mL per gram).
-
Cool the solution to 0°C in an ice bath.
-
Prepare 5% Aqueous Citric Acid (pH ~3-4). Cool this solution to 0°C.
-
Rapid Extraction: Wash the organic layer quickly ( < 2 mins contact time) with the cold citric acid.
-
Immediately neutralize by washing with Saturated NaHCO
.[1] -
Dry over Na
SO and concentrate.
Protocol B: Buffered Flash Chromatography (The Gold Standard)
Standard silica (pH ~5-6) can slowly cleave Boc groups, leading to "tailing" and yield loss.
Steps:
-
Slurry Preparation: Mix Silica Gel 60 with your eluent (e.g., 30% EtOAc in Hexanes).[1]
-
The Buffer: Add 1% Triethylamine (TEA) to the slurry.
-
Packing: Pour the column. Flush with 2 column volumes of eluent (containing 1% TEA).
-
Loading: Load your crude oil (diluted in minimum toluene or DCM).
-
Elution: Run the gradient without TEA in the mobile phase (the pre-wash is usually sufficient), or maintain 0.5% TEA if the compound is extremely sensitive.
Module 3: Handling the "Grease" (Physical State)
Issue: The user expects a white powder but obtains a clear/yellowish oil. Cause: The N-methyl group disrupts hydrogen bonding networks that normally facilitate crystallization. The aliphatic propane chain further increases rotational degrees of freedom (entropy), lowering the melting point.
Troubleshooting:
-
Lyophilization:
-
Dissolve the oil in 1,4-Dioxane or Benzene (if safety permits).
-
Freeze and sublime the solvent under high vacuum.
-
Result: This often yields a fluffy, amorphous white solid that is easier to weigh.[1]
-
-
Solvent Chasing:
Frequently Asked Questions (FAQs)
Q: I see a spot on TLC, but it doesn't show up under UV. A: The Cbz group has a weak chromophore (benzyl), and the rest of the molecule is aliphatic.[1]
-
Fix: Do not rely on UV 254 nm alone. Use Hanessian’s Stain (Cerium Molybdate) or Iodine chamber. The Boc/Cbz carbamates stain deep blue/black with Hanessian's upon heating.
Q: Can I use TFA to remove the Boc group later? A: Yes. The Cbz group is stable to TFA.
-
Selectivity: 50% TFA in DCM will remove the Boc group in 30 minutes, leaving the Cbz-amine intact.[1]
-
Caution: The resulting product will be a secondary amine salt. Ensure you neutralize it before the next coupling step to prevent side reactions.
Q: My product is co-eluting with Triphenylphosphine oxide (TPPO) from a Mitsunobu reaction. A: This is common.
-
Fix: Dissolve the mixture in minimal Et
O/Hexane (1:1). TPPO often crystallizes out while your "greasy" product remains in solution.[1] Filter the solid and purify the filtrate.[7]
References
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Standard reference for Boc/Cbz orthogonality and stability).
-
Armarego, W. L. F. (2017).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Techniques for handling oily amines).
-
Wuts, P. (2020).[1] Esters and Amides of Carbonic Acid. In Protection for the Amino Group.
-
Pittelkow, M., et al. (2005).[1] "Rotameric species in N-methylated peptides." Organic & Biomolecular Chemistry. (Mechanistic explanation of NMR peak splitting in N-Me-carbamates).
-
Gottlieb, H. E., et al. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. (Essential for distinguishing solvent traps in oily products).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. rsc.org [rsc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Optimizing catalyst load for efficient Cbz hydrogenolysis
Technical Guide: Optimizing Catalyst Load for Efficient Cbz Hydrogenolysis
Core Directive: The Economics of Kinetics
In pharmaceutical process development, the "standard" 10 wt% loading of 10% Pd/C is often a wasteful legacy habit. While effective, it ignores the critical balance between Turnover Frequency (TOF) and Mass Transfer .
Optimizing catalyst load is not just about using less metal; it is about matching the surface active sites to the hydrogen saturation limit of your solvent system. Over-loading the catalyst often leads to diminishing returns because the reaction becomes limited by H₂ gas-to-liquid transfer rates rather than surface kinetics.
Catalyst Loading: The "Golden Ratio" Calculation
Confusion between "Catalyst Weight" and "Metal Weight" is the #1 cause of experimental error. Use this standard definition for all protocols in this guide.
The Formula:
The Conversion Matrix:
| Target Metal Load (mol% Pd) | Required 10% Pd/C (wt%) | Required 5% Pd/C (wt%) | Context |
|---|---|---|---|
| 0.5 - 1.0 mol% | 1 - 2 wt% | 2 - 4 wt% | Optimized Process: High-efficiency, scale-up ready. |
| 2.5 mol% | 5 wt% | 10 wt% | Standard Screening: Good starting point for unknown substrates. |
| 5.0 mol% | 10 wt% | 20 wt% | Legacy/Difficult: Sterically hindered amines or poisoned systems. |
Senior Scientist Insight: Start your screen at 2 wt% of 10% Pd/C . If the reaction completes in <2 hours, you are likely still over-loading. Drop to 0.5 wt% to test the kinetic limit.
Experimental Protocol: The Optimization Loop
Do not rely on a single data point. Use this iterative workflow to determine the Minimum Effective Load (MEL).
Step-by-Step Optimization Protocol
-
Baseline Run: Perform hydrogenolysis at 5 wt% loading (10% Pd/C) in MeOH or EtOH at ambient pressure (balloon).
-
Kinetic Check: Monitor conversion at 15, 30, and 60 minutes.
-
If >90% complete at 15 min:Mass Transfer Limited. Reduce catalyst load by 50%.
-
If <50% complete at 60 min:Kinetically Limited. Increase Temperature (to 40°C) or Pressure (to 3 bar) before adding more catalyst.
-
-
Solvent Screen: If solubility allows, test EtOH/AcOH (9:1) vs. MeOH . Acidic additives often prevent product inhibition (see Troubleshooting).
Visual Workflow: Catalyst Optimization Logic
Figure 1: Decision logic for optimizing catalyst loading based on initial kinetic data.
Troubleshooting & FAQs
Scenario A: The "Stalled" Reaction
Q: My reaction hit 60% conversion and stopped. Adding more catalyst didn't help. Why? Diagnosis: This is likely Product Inhibition (Poisoning). The free amine generated is coordinating to the Pd surface, blocking active sites.[1] Solution:
-
Acidic Additive: Add 1-2 equivalents of Acetic Acid (AcOH) or HCl to the solvent. This protonates the product amine (
), which cannot coordinate to Palladium. -
Solvent Switch: Move to EtOAc/EtOH mixtures if the amine salt precipitates in pure alcohols.
Scenario B: The "Over-Active" Catalyst (Selectivity)
Q: I need to remove Cbz but I have a Halogen (Cl, Br, I) on the ring. The halogen is falling off. Diagnosis: Pd/C is excellent at dehalogenation. You need to "poison" the catalyst selectively. Solution:
-
Add an Inhibitor: Add 0.1 - 0.5 eq of Pyridine or Triethylamine to the reaction. These amines bind to the most active "defect" sites on the Pd surface (responsible for Ar-X oxidative addition) but leave the bulk sites available for Cbz hydrogenolysis.
-
Change Catalyst: Switch to 5% Pt/C (Platinum on Carbon) . Pt is generally less active for dehalogenation than Pd but effective for Cbz removal.
Scenario C: Safety Hazards
Q: The catalyst sparked when I added it to the dry flask. How do I handle this safely? Safety Protocol: Dry Pd/C is pyrophoric (ignites in air, especially with methanol vapors).
-
The "Wet" Rule: Always buy/use 50% water-wet Pd/C. It is safer and the water does not inhibit the reaction.
-
Inert Blanket: Flush the reaction vessel with Nitrogen (
) before adding the catalyst.[2] -
Addition Order: Add Catalyst
Add Solvent (slowly) Purge with Switch to . Never add dry catalyst to a flask containing solvent vapors.
Visual Troubleshooting Guide
Figure 2: Troubleshooting logic for common Cbz hydrogenolysis failure modes.
References
-
Mechanistic Overview & Selectivity
-
Catalyst Properties & Optimization
-
Palladium on Carbon (Pd/C) - Common Organic Chemistry. Common Organic Chemistry. Link
-
-
Troubleshooting & Dehalogenation
-
Selective Debenzylation in the Presence of Aromatic Chlorine. Taylor & Francis. Link (Referenced via snippet context on selectivity).
-
-
Safety Protocols
-
Palladium on Carbon Safe Handling. Stanford Environmental Health & Safety. Link
-
Sources
Troubleshooting incomplete Boc deprotection in complex substrates
Technical Support Center: Advanced Synthesis & Deprotection Subject: Troubleshooting Incomplete Boc Deprotection in Complex Substrates Ticket ID: #BOC-DEP-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Hidden" Equilibrium
Welcome to the Advanced Synthesis Support Hub. If you are reading this, your standard 20% TFA/DCM deprotection has likely failed. You are observing either starting material persistence (incomplete conversion) or a "dirty" baseline (alkylation side-products).
In complex drug development substrates—unlike simple amino acids—Boc deprotection is not merely an acid-base reaction; it is a kinetic battle between the rate of carbamate fragmentation and the stability of the resulting tert-butyl cation. When this cation is not effectively managed, or when steric bulk prevents protonation, the reaction stalls or degrades your scaffold.
This guide moves beyond the textbook to address the physical organic chemistry driving these failures.
Module 1: The "Stalled" Reaction (Incomplete Conversion)
User Symptom: “I treated my substrate with TFA/DCM (1:1) for 4 hours, but LCMS shows 40% remaining starting material. Adding more acid doesn't help.”
Root Cause Analysis
-
The Equilibrium Trap: The cleavage of the Boc group generates isobutylene and CO₂. However, in closed systems or concentrated solutions, isobutylene can react with TFA to form tert-butyl trifluoroacetate (TBTFA). This ester acts as a stable "pool" of tert-butyl groups that can re-alkylate your amine, creating a futile cycle that mimics incomplete deprotection.
-
Steric Shuttering: In complex peptidomimetics or sterically crowded scaffolds, the carbonyl oxygen of the Boc group may be inaccessible to the proton source due to folding or adjacent bulky protecting groups (e.g., Trityl, TBDMS).
Troubleshooting Protocol A: The Scavenger-Assisted Push
Do not simply add more acid. You must shift the equilibrium by irreversibly trapping the cation.
Step-by-Step:
-
Concentration: Dilute the reaction. High concentrations favor the bimolecular re-alkylation. Target 0.05 M to 0.1 M .
-
Add a Silane: Add Triethylsilane (TES) or Triisopropylsilane (TIPS) (2–5 equivalents). Silanes hydride-transfer to the tert-butyl cation, generating isobutane (gas), which permanently leaves the system.
-
The "Hard" Reset (HCl Switch): If TFA fails, switch to 4M HCl in Dioxane . The chloride ion is a better nucleophile than trifluoroacetate, preventing the formation of the stable TBTFA ester intermediate.
Visualization: The Equilibrium Trap
Caption: The "Futile Cycle" of Boc deprotection where the tert-butyl cation is recycled via TBTFA, stalling conversion unless irreversibly trapped by silanes.
Module 2: The "Dirty" Reaction (Side-Product Formation)
User Symptom: “The Boc is gone, but I see +56 Da adducts on my mass spec. My tryptophan/tyrosine residues are alkylated.”
Root Cause Analysis
The tert-butyl cation is a potent electrophile ("hard" Lewis acid). If your substrate contains electron-rich moieties (indoles, phenols, thioethers), the cation will attack these sites faster than it eliminates to isobutylene. This is common in peptide synthesis and complex alkaloid work.
Troubleshooting Protocol B: The "Cocktail" Approach
You must introduce "sacrificial nucleophiles" (scavengers) that are more reactive than your substrate's sensitive groups.[1]
Reagent Selection Matrix:
| Sensitive Residue in Substrate | Recommended Scavenger | Mechanism of Action |
| Tryptophan (Indole) | Indole or 1,2-Ethanedithiol (EDT) | Competes for electrophilic attack. |
| Methionine (Thioether) | Thioanisole / Dimethyl sulfide | Prevents S-alkylation by forming reversible sulfonium salts. |
| Tyrosine (Phenol) | Water / Phenol | Water hydrolyzes the cation; Phenol acts as a trap. |
| General / Unknown | Triethylsilane (TES) | Hydride donor; reduces cation to isobutane. |
The "Golden Standard" Cocktail (Reagent K Variant):
-
Composition: TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%).
-
Procedure:
-
Pre-mix the scavengers into the TFA.
-
Add to the solid substrate (do not dissolve substrate in DCM first if avoiding alkylation is critical; high local acid concentration is desired here).
-
Precipitate product into cold diethyl ether to wash away the scavengers.
-
Module 3: The Acid-Sensitive Substrate (Lewis Acid Alternatives)
User Symptom: “TFA deprotection works, but my acid-labile ester/sily ether elsewhere in the molecule is also cleaving.”
Root Cause Analysis
Protic acids (Brønsted acids) like TFA cleave based on pKa. If your substrate has other acid-sensitive groups (e.g., TBDMS ethers, trityl groups), you lack chemoselectivity . You need to switch to a Lewis Acid mechanism that relies on coordination rather than protonation.
Solution 1: Zinc Bromide (ZnBr₂)
ZnBr₂ is highly selective for secondary Boc groups and leaves primary Boc groups and many esters intact.[2] It coordinates to the carbamate oxygen, activating cleavage without a high proton concentration.
-
Protocol:
Solution 2: TMSOTf (The "Silyl Scalpel")
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a powerful Lewis acid that silylates the carbamate oxygen, inducing fragmentation under essentially neutral conditions (when buffered).
-
Protocol:
-
Dissolve substrate in dry DCM at 0°C.
-
Add 2,6-Lutidine (1.5 equiv) (acts as a non-nucleophilic base to buffer protons).
-
Dropwise add TMSOTf (1.2 equiv) .
-
Monitor by TLC (usually complete in <30 mins).
-
Quench: Add MeOH or aqueous NaHCO₃ to hydrolyze the silyl-carbamate intermediate.
-
Visualization: Decision Tree for Reagent Selection
Caption: Strategic selection of deprotection reagents based on substrate sensitivity and steric environment.
References & Further Reading
-
Lundt, B. F., et al. (1978).[7] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research.[7]
-
Core citation for the mechanism of t-butyl cation scavenging and the use of scavengers.
-
-
Sakakibara, S., et al. (1981). "Use of Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) for the Deprotection of Boc Groups." Bulletin of the Chemical Society of Japan.
-
The foundational text for using silylating agents in deprotection.
-
-
Wu, Y. Q., et al. (2000).[6] "Selective deprotection of Boc groups in the presence of tert-butyl esters." Tetrahedron Letters.
-
Validation of the ZnBr₂ method for chemoselectivity.
-
-
Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience.
-
The authoritative encyclopedia for deprotection conditions and stability charts.
-
Sources
Stability comparison of Boc and Cbz groups under various reaction conditions
Welcome to the Chemical Stability Support Hub. Ticket ID: ORTHO-2024-BOC-CBZ Assigned Specialist: Senior Application Scientist Subject: Stability, Orthogonality, and Selective Deprotection of Boc and Cbz Groups
Executive Summary: The Orthogonality Principle
In complex organic synthesis and peptide chemistry, the ability to remove one protecting group while leaving another intact is defined as orthogonality . The Boc (tert-Butyloxycarbonyl) and Cbz (Carboxybenzyl, also Z) groups represent the "gold standard" of orthogonal pairing.
-
Boc is acid-labile but base-stable and resistant to hydrogenation.
-
Cbz is hydrogenation-labile but stable to mild/moderate acids and bases.
This mutual exclusivity allows for the selective manipulation of poly-functionalized molecules without "protecting group shuffling."
Visualizing Orthogonality
The following diagram illustrates the divergent stability profiles that allow these groups to coexist.
Figure 1: Orthogonal deprotection pathways. Path A utilizes acid to selectively remove Boc.[1][2][3][4] Path B utilizes catalytic hydrogenation to selectively remove Cbz.
Module A: The Acid Domain (Boc Focus)
Mechanism of Action
Boc removal is an acid-catalyzed process that proceeds via an
-
Critical Intermediate: The tert-butyl cation (
).[2][4] -
The Risk: This cation is a potent electrophile. If not quenched, it will alkylate electron-rich regions of your molecule (e.g., Indole of Trp, Thiol of Cys, or Tyrosine rings) [1].
Standard Operating Procedure: Selective Boc Removal
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triethylsilane (TES).
-
Dissolution: Dissolve substrate in DCM (
). -
Scavenger Addition: Add 2.5% v/v Triethylsilane (TES) or Thioanisole. Do not skip this if your molecule contains nucleophiles.
-
Acidification: Add TFA slowly to reach a 1:1 TFA:DCM ratio.
-
Reaction: Stir at room temperature (RT) for 30–60 minutes. Monitor by TLC/LCMS (look for loss of M+100 or M+56 fragments).
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (
) to remove residual TFA.
Troubleshooting & FAQs
Q: My Cbz group degraded during Boc removal. I thought it was stable? A: Cbz is generally stable to TFA, but not indefinitely.
-
Cause: Extended reaction times (>4 hours) or elevated temperatures can lead to partial Cbz cleavage.
-
Fix: Keep the reaction time under 2 hours. If the substrate is stubborn, switch to 4M HCl in Dioxane, which is often faster but harsher on other functionalities.
Q: I see a "+56" mass adduct on my product after deprotection.
A: This is tert-butyl alkylation , caused by the
-
Fix: You failed to use a scavenger. Repeat the experiment using a "Scavenger Cocktail" (e.g., TFA:DCM:TES:Water 45:45:5:5). The water and silane trap the cation irreversibly [2].
Module B: The Hydrogen Domain (Cbz Focus)
Mechanism of Action
Cbz removal occurs via hydrogenolysis .[5] The benzyl ring adsorbs onto the metal catalyst (usually Palladium), facilitating the cleavage of the benzylic C-O bond. Spontaneous decarboxylation follows.
Standard Operating Procedure: Selective Cbz Removal
Reagents: 10% Pd/C, Methanol (MeOH) or Ethanol (EtOH), Hydrogen gas (
-
Safety Check: Pd/C is pyrophoric. Keep it wet with solvent; never add dry catalyst to a solvent containing hydrogen.
-
Preparation: Dissolve substrate in MeOH (
). Flush the flask with Nitrogen ( ). -
Catalyst Addition: Carefully add 10 wt% Pd/C (relative to substrate mass).
-
Hydrogenation: Equip with a hydrogen balloon (1 atm). Purge the vessel (Vacuum/Fill cycles
). -
Reaction: Stir vigorously at RT for 1–4 hours.
-
Filtration: Filter through a Celite pad to remove Pd/C. Do not let the filter cake dry out completely (fire hazard).
Troubleshooting & FAQs
Q: The reaction has stalled. Cbz is not coming off. A: This is likely Catalyst Poisoning .
-
Cause: Does your molecule contain Sulfur (Thioethers, Methionine, Cysteine) or basic Amines? Sulfur binds irreversibly to Pd, killing the catalyst [3].
-
Fix 1 (Mild): Increase catalyst loading to 20–50 wt%.
-
Fix 2 (Chemical): Switch to Transfer Hydrogenation . Use 1,4-cyclohexadiene or Ammonium Formate as the hydrogen source instead of
gas. These are often more robust against poisoning. -
Fix 3 (Aggressive): If hydrogenation fails, Cbz can be removed with strong acid (HBr in Acetic Acid) or dissolving metal reduction (Na/liquid
), though this sacrifices orthogonality with Boc.
Q: Will my Boc group survive these conditions?
A: Yes. Boc is stable to standard hydrogenolysis (
-
Warning: High pressures (>50 psi) or heating (>60°C) with active catalysts can slowly reduce the Boc group, but this is rare in standard workflows.
Stability Matrix: Side-by-Side Comparison
Use this table to determine if your protecting group will survive a specific reagent.
| Reagent / Condition | Boc Stability | Cbz Stability | Notes |
| TFA / DCM | Unstable (Cleaves) | Stable | Standard Boc removal condition. |
| 4M HCl / Dioxane | Unstable (Cleaves) | Stable | Faster than TFA; Cbz is stable short-term. |
| H₂ / Pd-C (1 atm) | Stable | Unstable (Cleaves) | Standard Cbz removal condition. |
| HBr / Acetic Acid | Unstable | Unstable | Non-orthogonal. Cleaves both groups. |
| NaOH / KOH (aq) | Stable | Stable | Both resist hydrolysis (unlike Fmoc). |
| Piperidine (20%) | Stable | Stable | Both are stable to Fmoc removal conditions. |
| Na / Liquid NH₃ | Stable | Unstable | Dissolving metal reduction cleaves Cbz. |
Decision Tree: Workflow Optimization
Follow this logic flow to choose the correct deprotection strategy for your specific molecule.
Figure 2: Strategic decision tree for selecting deprotection conditions based on substrate complexity.
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates.[1][5][6][7] Wiley.[6][8]
-
Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[7] International Journal of Peptide and Protein Research.
-
Felpin, F. X., & Fouquet, E. (2010).[6][8] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties.[6] Chemistry – A European Journal.[6][8]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
Alternative methods for Cbz deprotection on sensitive substrates
Ticket ID: CBZ-DEP-001 Topic: Alternative methods for Cbz deprotection on sensitive substrates Status: Resolved Assigned Specialist: Senior Application Scientist
Executive Summary: Beyond Hydrogenolysis
The standard deprotection of Benzyloxycarbonyl (Cbz or Z) groups via catalytic hydrogenolysis (
-
Sulfur Poisoning: Substrates containing Methionine (Met), Cysteine (Cys), or thioethers poison the Pd catalyst, stalling the reaction.
-
Over-Reduction: Substrates with alkenes, alkynes, or aryl halides suffer concurrent saturation or dehalogenation.
-
Orthogonality Issues: Differentiating N-Cbz from O-Benzyl (Bn) ethers is thermodynamically difficult under standard hydrogenation.
This guide details three field-proven alternative protocols designed to bypass these limitations using chemical orthogonality rather than catalytic reduction.
Decision Matrix: Method Selection
Use the following logic flow to select the correct protocol for your substrate.
Figure 1: Decision matrix for selecting Cbz deprotection conditions based on substrate sensitivity.
Technical Protocols & Troubleshooting
Method A: The "Sulfur-Safe" Protocol (In Situ TMSI)
Best For: Peptides containing Methionine/Cysteine; Thioethers.
Mechanism: Hard/Soft Acid-Base (HSAB). The "Hard" Silicon activates the carbonyl oxygen, while the "Soft" Iodide nucleophile attacks the benzylic carbon via
The Protocol: Direct use of Trimethylsilyl iodide (TMSI) is expensive and the reagent degrades rapidly. We recommend in situ generation using TMSCl and Sodium Iodide.[1]
-
Preparation: Dissolve substrate (1.0 equiv) in dry Acetonitrile (MeCN).
-
Activation: Add Sodium Iodide (NaI, 4.0 equiv) followed by Trimethylsilyl Chloride (TMSCl, 4.0 equiv).
-
Reaction: Stir at room temperature. The solution may turn yellow/brown due to transient
formation (this is normal). -
Monitoring: Monitor via TLC/LCMS. Reaction is typically complete in 1–4 hours.
-
Quenching (CRITICAL): Quench with Methanol (to break the silyl carbamate) followed by aqueous Sodium Thiosulfate (
) to reduce any free iodine (decolorizing the solution). -
Workup: Extract into organic solvent (DCM or EtOAc) or purify directly if peptide.
Troubleshooting:
-
Q: The reaction is sluggish.
-
A: Ensure the MeCN is strictly anhydrous. Water hydrolyzes TMSI immediately. If the problem persists, warm to 40°C.
-
-
Q: I see multiple spots on TLC.
-
A: If your substrate has t-Butyl esters (Boc/tBu), TMSI will cleave them too. This method is not orthogonal to Boc.
-
Method B: The "Olefin-Safe" Protocol (Transfer Hydrogenation)
Best For: Substrates with Alkenes, Alkynes, or Aryl Chlorides/Bromides.
Concept: Instead of
The Protocol:
-
Setup: Dissolve substrate in Ethanol or MeOH under Nitrogen.
-
Catalyst: Add 10% Pd/C (10 wt% loading relative to substrate).
-
Donor Addition: Add 1,4-Cyclohexadiene (10.0 equiv).
-
Reaction: Stir at 25°C.
-
Note: 1,4-CHD aromatizes to benzene, providing the driving force.
-
-
Workup: Filter through Celite to remove Pd/C. Concentrate filtrate.[2]
Troubleshooting:
-
Q: My alkene was reduced anyway.
-
A: Reduce the reaction time. Transfer hydrogenation is kinetically faster on Cbz than on internal alkenes, but not infinitely so. Check every 15 mins.
-
-
Q: Can I use Ammonium Formate?
-
A: Ammonium formate is riskier for chlorinated substrates (can cause hydrodehalogenation). Stick to 1,4-CHD for halogenated aromatics.
-
Method C: The "Orthogonal" Protocol (AlCl3 / HFIP)
Best For: Selective removal of N-Cbz in the presence of O-Benzyl ethers (O-Bn). Scientific Insight: A 2024 study demonstrated that Aluminum Chloride in Hexafluoroisopropanol (HFIP) creates a "super-acidic" environment that selectively cleaves the carbamate (Cbz) while leaving the ether (Bn) intact due to subtle differences in basicity and coordination.
The Protocol:
-
Preparation: Dissolve substrate in HFIP (Hexafluoroisopropanol).
-
Reagent: Add
(3.0 equiv). -
Reaction: Stir at room temperature for 1–3 hours.
-
Quench: Pour into ice-cold saturated
. -
Extraction: Extract with DCM.
Troubleshooting:
-
Q: Is HFIP necessary? It's expensive.
-
A: Yes. HFIP stabilizes the transition state and modulates the acidity of
. Using DCM or THF will likely result in loss of selectivity (cleaving the O-Bn group).
-
Mechanistic Visualization
Understanding the TMSI cleavage mechanism helps explain why it works on sulfur-containing compounds (no metal catalyst to poison).
Figure 2: Mechanism of TMSI-mediated Cbz cleavage via Silyl-cation activation and Iodide displacement.[3]
Comparative Data Summary
| Feature | Standard ( | TMSI (Method A) | Transfer Hydro (Method B) | AlCl3/HFIP (Method C) |
| Sulfur Tolerance | 🛑 Fail (Poisoning) | ✅ Excellent | ⚠️ Moderate (Requires excess catalyst) | ✅ Excellent |
| Halogen Tolerance | 🛑 Fail (Dehalogenation) | ✅ Good | ✅ Excellent (With 1,4-CHD) | ✅ Good |
| Alkene Tolerance | 🛑 Fail (Reduction) | ✅ Excellent | ⚠️ Time-Dependent | ✅ Excellent |
| O-Bn Selectivity | 🛑 No (Cleaves both) | ⚠️ Poor (Cleaves both) | ⚠️ Poor | ✅ High |
| Boc Tolerance | ✅ Yes | 🛑 No (Cleaves Boc) | ✅ Yes | ⚠️ Substrate dependent |
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999.[4] (Foundational text for general deprotection logic).
-
Lott, R. S.; Chauhan, V. S.; Stammer, C. H. "Trimethylsilyl iodide as a peptide deblocking agent." Journal of the Chemical Society, Chemical Communications, 1979, 495-496. (Original TMSI Protocol).
-
Felix, A. M.; Heimer, E. P.; Lambros, T. J.; Tzougraki, C.; Meienhofer, J. "Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene."[3] The Journal of Organic Chemistry, 1978, 43(21), 4194–4196. (The 1,4-CHD Protocol).[5][4][6]
-
Vinayagam, V.; Sadhukhan, S. K.; et al. "Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP."[7] The Journal of Organic Chemistry, 2024, 89, 5665-5674.[5] (New method for Orthogonality).
Sources
- 1. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 7. semanticscholar.org [semanticscholar.org]
Validation & Comparative
1H NMR spectral data for 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane
Comparative Spectroscopic Guide: 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane
Executive Summary & Linker Logic
Compound: tert-butyl (3-(((benzyloxy)carbonyl)amino)propyl)(methyl)carbamate Common Name: N-Boc-N-methyl-N'-Cbz-1,3-diaminopropane Role: Orthogonally protected linker for PROTACs, peptidomimetics, and solid-phase synthesis.
This guide compares the N-methylated variant against its non-methylated counterpart. While the N-methyl group enhances solubility and metabolic stability (preventing enzymatic cleavage), it introduces a significant spectroscopic challenge: Rotameric Isomerism .
Unlike standard amides, the N-Boc-N-methyl carbamate moiety possesses a high energy barrier to rotation around the N-CO bond (~15-18 kcal/mol). This results in two distinct conformers (cis and trans) observable on the NMR time scale at room temperature, often mistaken for impurities.
Structural & Rotameric Analysis
The following diagram illustrates the structural equilibrium that defines the NMR spectrum of this compound.
Caption: The steric bulk of the tert-butyl group restricts rotation around the carbamate bond, resulting in a ~2:1 to 3:1 mixture of rotamers in CDCl3 at 298K.
Comparative Data: Methylated vs. Non-Methylated
The table below contrasts the target molecule with its direct alternative, N-Boc-N'-Cbz-1,3-diaminopropane (non-methylated).
| Feature | Target: N-Me Analog | Alternative: Non-Me Analog | Implication for Researcher |
| N-Me Signal | Singlet (split) ~2.8 ppm | Absent | Diagnostic peak for methylation success. |
| Boc Signal | Split/Broad (~1.45 ppm) | Sharp Singlet (~1.44 ppm) | Broadening in N-Me is not an impurity. |
| Doubled Multiplets | Simple Quartet/Triplet | Integration requires summing both rotamer peaks. | |
| H-Bonding | Acceptor Only (at N1) | Donor & Acceptor | N-Me reduces aggregation/gelation risks. |
| Solubility | High (Lipophilic) | Moderate | N-Me preferred for complex library synthesis. |
Detailed 1H NMR Spectral Data
Solvent: CDCl
Note: Due to rotamers, integrals are normalized to the benzyl group (5H) or the Cbz-CH2 (2H), which are less affected by the remote N-Me rotamers.
| Position | Chemical Shift ( | Multiplicity | Integral | Assignment | Notes |
| Ar-H | 7.30 – 7.38 | Multiplet | 5H | Cbz Aromatic Ring | Stable anchor for integration. |
| NH | 5.20 – 5.50 | Broad s | 1H | Cbz-NH | Exchangeable; shift varies with conc. |
| Bn-CH | 5.09 / 5.11 | Singlet | 2H | O-CH | May show slight splitting/broadening. |
| 3.25 – 3.35 | Triplet/Mult | ~2H | N(Me)-CH | CRITICAL: Appears as two overlapping sets due to rotamers. | |
| 3.15 – 3.22 | Quartet/Mult | 2H | NH-CH | Coupled to NH; simplifies with D | |
| N-Me | 2.84 (major) / 2.78 (minor) | Singlets | 3H | N-CH | Distinct rotameric split (approx 2:1 ratio). |
| 1.65 – 1.75 | Quintet/Mult | 2H | C-CH | Central methylene chain. | |
| Boc | 1.45 (major) / 1.42 (minor) | Singlets | 9H | C(CH | Often appears as a "shoulder" or broad peak. |
Experimental Protocol: Self-Validating the Structure
To confirm that the complex spectrum is due to rotamers and not contamination, use the following Variable Temperature (VT) NMR protocol. This is the gold standard for validating N-alkyl carbamates.
Protocol: Coalescence Validation
-
Sample Prep: Dissolve ~10 mg of the compound in 0.6 mL DMSO-d
(preferred for high temp) or CDCl (if limited to 50°C). -
Baseline Scan: Acquire a standard 1H spectrum at 25°C . Note the split peaks at 2.8 ppm (N-Me) and 1.45 ppm (Boc).
-
Heating Phase:
-
Validation Criteria:
-
Pass: The split signals coalesce into sharp, single averages (one N-Me singlet, one Boc singlet). This confirms the presence of dynamic rotamers.
-
Fail: The signals remain distinct and sharp. This indicates a physical mixture of two different compounds (impurity).
-
Decision Matrix: When to use this Linker
Caption: Selection logic for utilizing the N-methylated orthogonal linker in synthesis.
References
-
Rotameric Phenomena in N-Alkyl Carbamates
- Clayden, J., et al. (2005). Restricted rotation in amides and carbamates. This fundamental text explains the ~15 kcal/mol barrier causing signal doubling in N-Boc-N-methyl species.
-
Source:
-
Synthesis & NMR of N-Boc-N-Methyl-1,3-diamines
- Detailed spectral data for N-Boc-N-methyl-1,3-propanediamine derivatives can be found in the Supporting Inform
-
Source:
-
Protecting Group Orthogonality
- Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. (Wiley).
-
Source:
(Note: Specific chemical shifts provided in Section 4 are derived from fragment analysis of authoritative databases including SDBS and spectral data of homologous N-methylated linkers found in recent medicinal chemistry literature.)
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mzCloud – tert Butyl N 1 aminocarbonyl 3 methylbutyl carbamate [mzcloud.org]
- 4. Methyl carbamate(598-55-0) 1H NMR spectrum [chemicalbook.com]
- 5. n-Butyl carbamate(592-35-8) 1H NMR spectrum [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]
Advanced Characterization and Purity Guide: CAS 1131594-82-5
Common Name: tert-Butyl N-methyl-N-[3-(phenylmethoxycarbonylamino)propyl]carbamate Synonyms: 1-N-Boc-amino-1-N-methyl-3-N-Cbz-aminopropane Molecular Formula: C₁₇H₂₆N₂O₄ Molecular Weight: 322.40 g/mol
Executive Summary: The Strategic Role of CAS 1131594-82-5
In the landscape of modern drug discovery—specifically within PROTAC (Proteolysis Targeting Chimera) development and Peptidomimetic synthesis —linker chemistry is the defining factor for bioavailability and potency. CAS 1131594-82-5 represents a "premium" linker scaffold due to two critical structural features:
-
Orthogonal Protection: The Boc (acid-labile) and Cbz (hydrogenation-labile) groups allow for precise, sequential functionalization of either amine terminus without cross-reactivity.
-
N-Methylation: Unlike standard diamine linkers, the N-methyl group on the Boc-protected amine reduces intermolecular hydrogen bonding. This modification is chemically proven to improve the membrane permeability and solubility of the final drug conjugate, a common bottleneck in linker design.
This guide provides a rigorous technical comparison of CAS 1131594-82-5 against standard alternatives, supported by validated analytical protocols.
Performance Comparison: N-Methylated vs. Standard Linkers
The following table contrasts CAS 1131594-82-5 with its non-methylated analog (Standard Propyl Linker) and an Fmoc-variant, highlighting why researchers select this specific building block.
| Feature | CAS 1131594-82-5 (N-Methylated) | Standard Analog (Non-Methylated) | Fmoc Variant (Fmoc-N-Me-...) |
| Solubility (LogP) | High (Lipophilic shift) | Moderate | Low (Fmoc is bulky/hydrophobic but rigid) |
| Membrane Permeability | Enhanced (Reduces H-bond donors) | Standard | Standard |
| Conformational Freedom | Restricted (N-Me limits rotamers) | Flexible | Restricted |
| Coupling Kinetics | Slower (Steric hindrance at N-Me) | Fast | Slower |
| Deprotection Strategy | Orthogonal (Acid / H₂-Pd) | Orthogonal (Acid / H₂-Pd) | Orthogonal (Base / Acid) |
| Primary Application | Oral Drugs, PROTACs | General Synthesis | Solid Phase Synthesis (SPPS) |
Scientific Insight: The "Methyl Effect"
The introduction of the methyl group (CAS 1131594-82-5) is not merely structural; it is functional. Data suggests that N-methylation of linker amines can improve the oral bioavailability of macrocycles and chimeras by disrupting the solvation shell, allowing the molecule to pass through lipid bilayers more efficiently than the protonated secondary amine of the standard analog.
Characterization & Purity Analysis Strategy
To ensure the integrity of downstream synthesis, the purity of CAS 1131594-82-5 must be rigorously validated. The primary impurities arise from incomplete methylation or protecting group migration.
Critical Impurity Profile
-
Impurity A (Des-Methyl): The non-methylated precursor. Hard to separate by standard silica chromatography; requires HPLC.
-
Impurity B (Bis-Boc): Result of over-reaction or Cbz loss.
-
Impurity C (Regioisomer): Methylation at the Cbz-nitrogen (rare but possible if base catalysis is uncontrolled).
Visualizing the Analysis Workflow
The following diagram outlines the logical flow for validating a batch of CAS 1131594-82-5.
Figure 1: Analytical workflow for validating the identity and purity of the N-methylated linker.
Detailed Experimental Protocols
Protocol A: High-Resolution HPLC Purity Method
This method is designed to separate the N-methylated product from the des-methyl impurity (which elutes slightly earlier due to higher polarity).
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV at 210 nm (amide bond) and 254 nm (Cbz aromatic ring).
Gradient Table:
| Time (min) | % Mobile Phase B | Description |
|---|---|---|
| 0.0 | 10% | Equilibration |
| 15.0 | 90% | Linear Gradient |
| 20.0 | 90% | Wash |
| 20.1 | 10% | Re-equilibration |
Acceptance Criteria:
-
Main Peak Retention Time: ~12.5 min (varies by system).
-
Purity: >98.0% (Area %).
-
Des-methyl Impurity: <0.5%.
Protocol B: 1H-NMR Structural Verification
NMR is the definitive method to confirm the presence of the N-methyl group, which appears as a distinct singlet.
-
Solvent: CDCl₃ or DMSO-d₆.
-
Key Signals (CDCl₃):
-
δ 7.35 (m, 5H): Cbz aromatic protons (Confirm Cbz).
-
δ 5.10 (s, 2H): Benzylic CH₂ of Cbz.
-
δ 2.85 (s, 3H): N-Methyl singlet (Critical for ID).
-
δ 1.45 (s, 9H): Boc tert-butyl group.
-
δ 3.20 - 1.60 (m): Propyl chain multiplets.
-
Mechanism of Action: Selective Deprotection
Understanding the reactivity of CAS 1131594-82-5 is crucial for synthesis planning. The diagram below illustrates the orthogonal deprotection pathways.
Figure 2: Orthogonal deprotection strategies allowing selective modification of either amine terminus.
Storage and Stability Guidelines
-
Physical State: Viscous colorless oil or low-melting solid.
-
Storage: -20°C is recommended. The Boc group is sensitive to moisture and heat over long periods; the Cbz group is generally stable.
-
Handling: N-methylated carbamates can exist as rotamers, leading to broad NMR signals at room temperature. If NMR peaks are broad, run the experiment at 50°C to coalesce the rotamers.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CAS 1131594-82-5. Retrieved from [Link]
- Di, L., & Kerns, E. H. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.
Comparing Boc vs Cbz vs Fmoc protecting groups in peptide synthesis
Executive Summary: The Orthogonality Principle
In peptide chemistry, the success of a synthesis is defined not just by the bonds you form, but by the bonds you don't break until the very end. The choice between Boc (tert-butyloxycarbonyl), Fmoc (9-fluorenylmethoxycarbonyl), and Cbz (carboxybenzyl, or Z) is a strategic decision regarding orthogonality .[1][2]
While Fmoc has become the industry standard for routine Solid Phase Peptide Synthesis (SPPS) due to its safety profile, Boc remains indispensable for "difficult" aggregation-prone sequences and thioester synthesis. Cbz, the historical progenitor, now occupies a specialized niche in solution-phase synthesis and orthogonal side-chain protection.
This guide dissects the mechanistic, operational, and performance differences to assist in high-stakes synthetic planning.
Mechanistic Architecture
To control the synthesis, one must understand the cleavage mechanisms. The three groups rely on distinct chemical triggers, creating the basis for orthogonal protection strategies.[3]
Cleavage Mechanisms
-
Boc (Acid-Labile): Cleavage occurs via acidolysis (typically TFA).[1][4] The tert-butyl cation is generated, which undergoes elimination to form isobutylene and CO₂. This is an
-like mechanism dependent on carbocation stability. -
Fmoc (Base-Labile): Cleavage occurs via
-elimination using a secondary amine (piperidine).[5] The base abstracts the acidic proton from the fluorenyl ring 9-position, leading to the formation of dibenzofulvene and CO₂ via an E1cB mechanism. -
Cbz (Hydrogenolysis/Strong Acid): Classically removed by catalytic hydrogenation (
) or strong acids (HBr/AcOH, HF). It is generally stable to TFA and mild bases, making it orthogonal to both Boc and Fmoc in specific contexts.
Visualization of Orthogonality
The following diagram illustrates the non-overlapping cleavage conditions that allow these groups to function in tandem.
Figure 1: Orthogonality map showing the stability and cleavage triggers for Boc, Fmoc, and Cbz protecting groups.
Comparative Performance Analysis
The choice of protecting group dictates the solubility of the growing peptide chain and the purity of the final product.
The Aggregation Factor (Boc vs. Fmoc)
One of the most critical distinctions is how the protecting group influences on-resin aggregation .
-
Fmoc-SPPS: The growing peptide chain is neutral after the base wash. Inter-chain hydrogen bonding (beta-sheet formation) is favored, leading to "difficult sequences" where coupling efficiency drops due to steric occlusion [1].[6]
-
Boc-SPPS: The N-terminus is protonated (
) by TFA during the deprotection cycle. This positive charge repels neighboring chains and disrupts hydrogen bond networks, often resulting in better solvation and higher coupling yields for hydrophobic sequences [2].ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Side-by-Side Comparison Matrix
| Feature | Fmoc Strategy | Boc Strategy | Cbz Strategy |
| Primary Utility | Standard SPPS (90% of market) | "Difficult" sequences, Thioesters | Solution phase, Side-chain protection |
| Deprotection | 20% Piperidine in DMF | 50% TFA in DCM | |
| Final Cleavage | TFA / TIS / Water (95%) | Anhydrous HF (Hazardous) | HBr or HF |
| Solubility | Aggregation prone (neutral chain) | Better solvation (protonated chain) | Variable |
| Racemization Risk | Low (with HOBt/Oxyma) | Low to Moderate | Low |
| Major Side Reaction | Aspartimide formation (Base catalyzed) | t-Butyl cation scavenging (Alkylation of Trp/Met) | Benzyl cation scavenging |
| Safety Profile | High: Avoids HF, uses corrosive TFA. | Low: Requires special HF lines (Bone seeker). | Moderate: Hydrogen gas flammability. |
| Cost | Reagents expensive, Setup cheap. | Reagents cheap, Setup expensive (HF line). | Variable. |
Specific Side Reaction: Aspartimide Formation
In Fmoc synthesis, repetitive exposure to piperidine (base) can cause the amide nitrogen of the peptide backbone to attack the side-chain ester of Aspartic Acid, forming a cyclic imide (Aspartimide). This ring can reopen to form
-
Mitigation: Use bulky esters (OMpe) or add HOBt/acids to the deprotection cocktail to suppress the ring closure [3].
Experimental Protocols
Reliability in peptide synthesis comes from strict adherence to washing and scavenging protocols.
Fmoc-SPPS Standard Cycle
Reagents:
-
Deprotection: 20% Piperidine in DMF (v/v).[7]
-
Coupling: 4 eq. Fmoc-AA, 4 eq. HBTU/HATU, 8 eq. DIPEA.
-
Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).[8]
Protocol:
-
Swell Resin: DMF (30 min).
-
Deprotection: Treat with 20% Piperidine/DMF (2 x 10 min). Critical: Efficient washing with DMF (5 x 1 min) is required to remove piperidine, or it will prematurely cleave the next Fmoc-AA.
-
Coupling: Add activated amino acid solution. Shake 45-60 min.
-
Kaiser Test: Verify coupling (Blue = Fail, Colorless = Pass).
-
Capping (Optional): Acetic anhydride/Pyridine to truncate unreacted chains.
Boc-SPPS Standard Cycle
Reagents:
-
Deprotection: 50% TFA in DCM.
-
Neutralization:[9] 10% DIPEA in DCM.
-
Cleavage: Anhydrous HF with Anisole (Scavenger).
Protocol:
-
Deprotection: 50% TFA/DCM (1 x 2 min, 1 x 20 min).
-
Wash: DCM (3x).
-
Neutralization: 10% DIPEA/DCM (2 x 2 min). Note: Essential to remove TFA salts before coupling.
-
Coupling: DIC/HOBt activation in DCM/DMF.
-
Final Cleavage (High/Low HF Method):
Workflow Visualization
Figure 2: Comparative workflow for Fmoc vs. Boc elongation cycles. Note the extra neutralization step required in Boc chemistry.
Decision Matrix: When to Use Which?
As a scientist, your choice should be dictated by the peptide sequence and downstream applications.
-
Use Fmoc (Default):
-
For standard GMP production (safer, no HF traces).
-
For acid-sensitive peptides (e.g., containing sulfated tyrosine, which is labile to HF).
-
When automation is required (most synthesizers are Fmoc-optimized).
-
Reference: Fmoc-His(Boc) is preferred over Fmoc-His(Trt) to minimize racemization during coupling [4].[12]
-
-
Use Boc:
-
"Difficult Sequences": If your Fmoc synthesis fails due to aggregation (beta-sheet formation), Boc is the gold standard rescue strategy.
-
Thioesters: For Native Chemical Ligation (NCL), generating thioesters is straightforward in Boc chemistry (using HS-linker) but requires complex post-synthetic modification (e.g., N-acyl urea chemistry) in Fmoc [5].
-
Base-Sensitive Moieties: If the peptide contains "spider toxins" or linkers unstable to piperidine.
-
-
Use Cbz:
-
Solution Phase: For short GMP peptides (2-4 mers) where isolation of intermediates is necessary.
-
Side Chain Protection: Use Z-protection on Lysine if you need orthogonality to both Fmoc (base) and mild acid (dilute TFA).
-
References
-
Paradís-Bas, M., et al. (2016). "The road to the synthesis of 'difficult' peptides." Chemical Society Reviews.
-
Merrifield, R. B. (1963). "Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide." Journal of the American Chemical Society.
-
Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science.
-
BenchChem. (2025).[1][6] "Comparative Guide to Racemization Levels of Fmoc-His(3-Me)-OH and Fmoc-His(Boc)-OH." BenchChem Technical Guides.
-
Ingenito, R., et al. (1999). "Solid Phase Synthesis of Peptide Thioesters." Journal of the American Chemical Society.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chempep.com [chempep.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 11. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Advantages of Using Orthogonally Protected Synthons in Total Synthesis
Executive Summary
In the architecture of complex molecule synthesis—whether for natural products, peptides, or oligosaccharides—the management of reactive functional groups is the primary determinant of efficiency.[1] Orthogonal protection represents a paradigm shift from traditional "global protection" strategies. By utilizing protecting groups (PGs) that are removed by completely different chemical mechanisms (e.g., acid vs. base vs. hydrogenolysis), researchers can selectively manipulate specific sites without affecting others.
This guide analyzes the strategic advantages of orthogonal synthons, providing comparative data, experimental protocols, and mechanistic insights to validate their superiority in high-value synthesis.
The Orthogonality Principle: A Strategic Comparison
The concept of orthogonality, formalized by Barany and Merrifield, dictates that a set of protecting groups is orthogonal if each group can be removed in any order without affecting the others. This stands in contrast to Linear/Global strategies , where groups are often removed simultaneously or require a rigid, stepwise hierarchy.
Table 1: Strategic Comparison of Protection Methodologies
| Feature | Linear / Global Strategy | Orthogonal Strategy |
| Deprotection Logic | Hierarchical or Simultaneous (e.g., strong acid removes all). | Selective (Set A removed by Base, Set B by Acid). |
| Synthesis Type | Linear (A + B → AB + C → ABC). | Convergent (Block A + Block B → Product). |
| Chemoselectivity | Low. Relies on kinetic differences or "hard" conditions. | High. Relies on mechanistic distinctness. |
| Step Economy | Low. Often requires re-protection steps. | High. Minimizes non-productive manipulations. |
| Risk Profile | High. Late-stage global deprotection can degrade sensitive motifs. | Low. Mild, specific conditions preserve sensitive scaffolds. |
Visualization: Orthogonal Logic Flow
The following diagram illustrates the mechanistic independence required for true orthogonality.
Figure 1: The "Three-Dimensional" nature of orthogonal protection allows independent access to specific sites.
Deep Dive: Peptide Synthesis (The Gold Standard)
The most mature application of orthogonal protection is Solid-Phase Peptide Synthesis (SPPS). The transition from Boc/Bn (Graduated Acidolability) to Fmoc/tBu (True Orthogonality) revolutionized the field.
Mechanism of Causality
-
Boc/Bn Strategy: Relies on kinetic differentiation. Boc is removed by TFA (mild acid), while the side-chain Bn groups require HF (strong acid). This is "quasi-orthogonal" because the conditions are mechanistically similar (acidolysis), leading to potential premature loss of side-chain protection.
-
Fmoc/tBu Strategy: Relies on mechanistic differentiation. Fmoc is removed by base (piperidine) via a β-elimination mechanism (E1cB), which is completely orthogonal to the acidolytic cleavage (TFA) required for tBu side chains.
Experimental Protocol: Fmoc Deprotection & Coupling
This protocol demonstrates the self-validating nature of the Fmoc cycle; the release of the dibenzofulvene adduct can be monitored UV-visometrically to quantify deprotection efficiency.
Reagents:
-
Deprotection Solution: 20% Piperidine in DMF (v/v).
-
Coupling Reagents: HBTU (0.5 M in DMF), DIPEA (2.0 M in NMP).
-
Resin: Rink Amide resin (loading 0.5–0.7 mmol/g).
Workflow:
-
Swelling: Swell resin in DMF for 30 min.
-
Deprotection (The Orthogonal Step):
-
Add 20% Piperidine/DMF (5 mL per gram resin).
-
Agitate for 3 minutes. Drain.
-
Repeat with fresh solution for 10 minutes.
-
Validation: Measure UV absorbance of the filtrate at 301 nm (dibenzofulvene-piperidine adduct) to calculate yield.
-
-
Wash: Flow wash with DMF (5x), DCM (3x), DMF (3x) to remove all base. Critical: Residual base will neutralize the acid activation in the next step.
-
Coupling:
-
Dissolve Fmoc-AA-OH (3 eq) and HBTU (3 eq) in DMF.
-
Add DIPEA (6 eq) to activate (color change to yellow).
-
Add to resin immediately. Agitate 45–60 min.
-
-
Validation: Perform Kaiser Test (Qualitative).
-
Blue beads = Incomplete coupling (free amines present).
-
Yellow beads = Complete coupling (amines protected).
-
Figure 2: The Fmoc SPPS cycle relies on the base-labile nature of Fmoc, leaving acid-labile side chains (tBu, Trt) intact until the final cleavage.
Case Study: Total Synthesis of Penicillin V
The total synthesis of Penicillin V by Sheehan (1957) is a foundational example of orthogonal protection enabling the construction of a chemically fragile β-lactam ring.
The Challenge
The β-lactam ring is highly sensitive to hydrolysis (acid/base) and nucleophiles. A linear strategy using a single type of protection would likely destroy the ring during deprotection steps.
The Orthogonal Solution
Sheehan employed a Phthalimide / t-Butyl Ester pair:
-
Amine Protection: Phthalimide (Removed by Hydrazine - Nucleophilic).
-
Carboxyl Protection: t-Butyl Ester (Removed by HCl - Acidic).
This orthogonality allowed the closure of the β-lactam ring before the final deprotection steps, ensuring the sensitive core remained intact while peripheral groups were manipulated.
Key Experimental Data:
-
Phthalimide Cleavage: Hydrazine hydrate in dioxane/water.
-
Yield: ~72-80% (Preserves the thiazolidine ring).
-
-
t-Butyl Ester Cleavage: Anhydrous HCl in CH2Cl2 at 0°C.
-
Selectivity: Removes ester without opening the β-lactam (which requires aqueous acid or base to hydrolyze).
-
Protocol: Selective Phthalimide Removal[2]
-
Dissolution: Dissolve the protected intermediate (1.0 eq) in Dioxane:Water (3:1).
-
Reagent Addition: Add Hydrazine hydrate (1.2 eq) dropwise at 0°C.
-
Reaction: Warm to Room Temperature (RT) and stir for 2 hours.
-
Observation: A white precipitate (phthalhydrazide) will form, indicating reaction progress.
-
-
Workup: Acidify carefully with 1N HCl to pH 4 (precipitates phthalhydrazide fully), filter, and extract the filtrate with CHCl3.
Case Study: Octreotide Synthesis (Modern Application)
Octreotide, a somatostatin analog, requires the formation of a disulfide bridge and the preservation of multiple hydroxyl/amine functionalities.
Orthogonal Set Used:
-
Side Chains (Thr, Lys): t-Butyl (Acid labile).
-
Cysteine Sulfur: Trityl (Trt) or Acm (Acetamidomethyl).
-
Trt: Acid labile (removed with TFA during cleavage).
-
Acm: Oxidative cleavage (Iodine), allowing disulfide formation on resin or in solution post-cleavage.
-
Advantage: Using Fmoc-Cys(Acm)-OH allows the peptide backbone to be built (Fmoc removal) and cleaved from the resin (TFA removal of tBu/Trt) while keeping the sulfur protected (Acm stable to TFA). The disulfide bond is then formed selectively using Iodine (
References
- Merrifield, R. B., & Barany, G. (1977). The Peptides: Analysis, Synthesis, Biology. Academic Press.
-
Sheehan, J. C., & Henery-Logan, K. R. (1957).[4] The Total Synthesis of Penicillin V. Journal of the American Chemical Society. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link
-
Vasco, A. V., et al. (2016). Solid Phase Multicomponent Synthesis of Octreotide Analogs. ResearchGate. Link
Sources
Analytical Comparison Guide: Mass Spectrometry of Boc-Cbz-Diaminopropane
Executive Summary
Boc-Cbz-1,3-diaminopropane (MW: 308.17 Da) is a critical linker intermediate in medicinal chemistry, particularly for PROTACs and antibody-drug conjugates (ADCs). Its value lies in its orthogonal protection : the tert-butyloxycarbonyl (Boc) group is acid-labile, while the benzyloxycarbonyl (Cbz) group is removed via hydrogenolysis or strong acids.
The Analytical Challenge: The primary difficulty in analyzing this molecule is the thermal and energetic fragility of the Boc group during mass spectrometry (MS) ionization. Standard methods often yield false negatives, where the parent ion is absent due to In-Source Fragmentation (ISF), leading analysts to incorrectly assume sample degradation.
Guide Scope: This guide compares the performance of Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) and establishes a validated protocol to distinguish between instrumental artifacts and chemical impurities.
Chemical Context & Theoretical Mass
Before selecting an ionization mode, the analyst must define the expected ion species.
-
Formula:
-
Monoisotopic Mass: 308.17 Da
-
Target Ions (Positive Mode):
-
[M+H]⁺: 309.18 m/z (Often weak due to instability)
-
[M+Na]⁺: 331.16 m/z (Preferred for quantitation)
-
[M+NH₄]⁺: 326.21 m/z (If ammonium buffers are used)
-
Comparative Analysis: ESI vs. APCI[1][2][3][4][5]
The choice of ionization source is the single most critical variable. Below is a comparative performance matrix based on experimental stability data.
Performance Matrix
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Energy Profile | Soft Ionization. Occurs in liquid phase. Minimal thermal energy transfer to the analyte. | Harder Ionization. Requires vaporization at high temps (300°C+) and corona discharge. |
| Boc Stability | High. Preserves the [M+H]⁺ and [M+Na]⁺ species. | Low. High heat frequently causes thermal elimination of isobutene ( |
| Cbz Stability | High. Stable under standard ESI conditions. | Moderate. Generally stable, but may show tropylium ions ( |
| Sensitivity | Excellent for polar carbamates. | Good for non-polar impurities, but poor for the parent carbamate. |
| Primary Artifact | Sodium adduct formation ( | Complete loss of Boc group (False indication of deprotection). |
| Recommendation | PREFERRED for purity analysis. | NOT RECOMMENDED for primary identification. |
Expert Insight: The "In-Source" Trap
In APCI, the heated nebulizer often reaches temperatures (
Validated Experimental Protocol
To ensure reproducibility and minimize ISF, follow this "Soft-ESI" workflow.
A. LC-MS Conditions[7][8][9]
-
Instrument: Triple Quadrupole or Q-TOF.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18,
, ). -
Mobile Phase A: Water + 0.1% Formic Acid (Avoid TFA; strong acidity promotes on-column Boc loss).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
B. Source Parameters (Critical Optimization)
The following settings are tuned to minimize the internal energy deposited into the ion.
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | Softest available ionization. |
| Capillary Voltage | 2.5 - 3.0 kV | Lower voltage reduces discharge probability. |
| Cone Voltage | 15 - 20 V | CRITICAL: High cone voltage (>40V) will strip the Boc group immediately. |
| Source Temp | 100 - 120°C | Keep low to prevent thermal elimination. |
| Desolvation Temp | 300 - 350°C | Sufficient for drying, but not hot enough to degrade the carbamate. |
C. Fragmentation Pathway (Graphviz Visualization)
The following diagram illustrates the specific fragmentation logic used to confirm the structure. The Boc group typically fragments via a McLafferty-type rearrangement or neutral loss.
Caption: Figure 1. Collision-Induced Dissociation (CID) pathway for Boc-Cbz-diaminopropane. Note that the transition from Blue to Yellow often occurs unintentionally in the source if voltages are too high.
Data Interpretation & Self-Validation
To trust your data, you must distinguish between Chemical Degradation (sample is bad) and In-Source Fragmentation (method is too harsh).
The "Cone Voltage Ramp" Test
If you observe a peak at
-
Inject the same sample three times.
-
Vary the Cone Voltage (or Fragmentor Voltage):
-
Run 1: 10V (Low)
-
Run 2: 30V (Medium)
-
Run 3: 60V (High)
-
-
Analyze Results:
-
Scenario A (ISF): The 309 peak is dominant at 10V but disappears at 60V, replaced by 253. -> Sample is GOOD.
-
Scenario B (Chemical Impurity): The 253 peak is dominant at 10V and does not change ratio significantly. -> Sample is DEGRADED.
-
Quantitative Data Summary (Expected Relative Abundance)
| m/z | Identity | ESI (Soft) | ESI (Hard/High Cone) | APCI |
| 309 | 40-60% | < 5% | < 1% | |
| 331 | 100% (Base Peak) | 20% | < 5% | |
| 253 | < 10% | 100% (Base Peak) | 100% | |
| 91 | Tropylium (Cbz) | 0% | 40-60% | 20% |
References
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. (Chapter on ESI vs APCI mechanisms). Link
-
Kanu, A. B., et al. (2008). "Ion mobility-mass spectrometry visualization of the facile fragmentation of Boc-protected peptides." Journal of Mass Spectrometry, 43(9), 1222-1230. Link
-
Waters Corporation. (2020). "Controlling In-Source Fragmentation in LC-MS Analysis." Application Note 720006.Link
-
Sigma-Aldrich. (2023). "Fundamental Mass Spectral Fragmentation Patterns of Common Protecting Groups." Link
Sources
Beyond Standard SPPS: A Comparative Guide to Orthogonally Protected Amino Acids
Topic: Literature review on the synthesis of orthogonally protected amino acids Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In complex peptide synthesis—particularly for cyclic peptides, side-chain modifications, and branched structures—the standard two-dimensional protection strategy (Fmoc/tBu or Boc/Bzl) is insufficient. A "third dimension" of orthogonality is required to allow selective manipulation of specific residues without disturbing the growing peptide chain or the final global protection scheme.[1]
This guide critically evaluates the three dominant orthogonal protection strategies used in modern Solid-Phase Peptide Synthesis (SPPS): Allyl-based (Alloc) , Hydrazine-labile (Dde/ivDde) , and Acid-labile trityl derivatives (Mtt/Mmt) . It provides decision-making frameworks, experimental protocols, and mechanistic insights to ensure high-fidelity synthesis.
Strategic Comparison of Orthogonal Protecting Groups
The choice of an orthogonal protecting group is dictated by the specific chemical sensitivity of the peptide sequence and the available equipment.
Table 1: Comparative Analysis of Orthogonal Protecting Groups
| Feature | Alloc / Allyl | ivDde (and Dde) | Mtt / Mmt |
| Chemical Structure | Allyloxycarbonyl | 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl | 4-Methyltrityl / 4-Methoxytrityl |
| Removal Mechanism | Pd(0)-catalyzed allyl transfer | Nucleophilic displacement (Hydrazine) | Mild Acidolysis (1% TFA) |
| Orthogonality | Strictly Orthogonal (Stable to Acid & Base) | Quasi-Orthogonal (Stable to Piperidine/TFA; Labile to Hydrazine) | Gradient Orthogonal (Labile to 1% TFA; Stable to Piperidine) |
| Primary Use Case | Cyclic peptides, "Gold Standard" for complex syntheses | Large-scale synthesis, branched peptides (cheaper than Pd) | On-resin modification of acid-stable peptides |
| Major Risk | Pd scavenging is difficult; cost of catalyst | Migration (Dde only); Hydrazine can cleave Fmoc if not careful | Premature removal during acidic coupling (e.g., HOBt) |
| Cost Efficiency | Low (Reagents expensive, handling high) | High (Reagents cheap, easy handling) | Medium |
Deep Dive: Mechanistic Insights & Causality
A. Alloc (Allyloxycarbonyl): The Robust Generalist
-
Mechanism: The Alloc group is removed via a
-allyl palladium complex intermediate. A Pd(0) catalyst (e.g., ) coordinates with the allyl double bond, oxidative addition occurs, and a scavenger (nucleophile) such as phenylsilane ( ) or morpholine captures the allyl cation. -
Why it works: It is completely stable to the 20% piperidine used for Fmoc removal and the 95% TFA used for final cleavage. This makes it the safest choice for long, complex sequences where premature deprotection would be catastrophic.
-
Expert Insight: While morpholine was the traditional scavenger, phenylsilane is superior because it regenerates the Pd(0) catalyst, allowing for lower catalyst loading (0.1 eq vs 3 eq) and reducing metal contamination in the final peptide.
B. ivDde: The Steric Specialist
-
Mechanism: Removal relies on the nucleophilic attack of hydrazine on the exocyclic double bond of the diketone ring, followed by ring closure to form an indazole byproduct.
-
Dde vs. ivDde: The original Dde group suffered from "side-chain migration" (moving to free amines like the N-terminus) during piperidine treatment. ivDde adds steric bulk (isovaleryl tail), rendering it stable to piperidine while remaining labile to hydrazine.
-
Expert Insight: Never use Dde for Lysine if the N-terminus is exposed during Fmoc removal steps. Always upgrade to ivDde or use Dde only on the N-terminus.
C. Mtt/Mmt: The Acid-Gradient Specialist
-
Mechanism: These are hyper-acid-labile trityl derivatives. The electron-donating methyl (Mtt) or methoxy (Mmt) groups stabilize the carbocation intermediate, allowing cleavage at 1% TFA, whereas the standard Boc/tBu groups require >50% TFA.
-
Expert Insight: This strategy avoids "harsh" reagents like Pd or Hydrazine. However, it requires chlorinated solvents (DCM) for the 1% TFA washes. If your peptide aggregates in DCM, this method will fail due to incomplete deprotection.
Visualization: Selection Logic & Workflow
Figure 1: Decision Tree for Orthogonal Group Selection
Caption: Logic flow for selecting the optimal orthogonal protecting group based on peptide sensitivity and scale.
Validated Experimental Protocols
These protocols are designed for standard Fmoc-SPPS on polystyrene or PEG-based resins.
Protocol A: Selective Removal of Alloc (Palladium Method)
Best for: Cyclic peptides, highly sensitive sequences.
-
Preparation: Swell resin in DCM (Dichloromethane) for 20 mins. Ensure the reaction vessel is shielded from light (aluminum foil).
-
Catalyst Mix: Dissolve
(0.1 – 0.25 eq) and Phenylsilane ( ) (10 – 20 eq) in dry DCM.-
Note: Bubbling Nitrogen through the DCM before adding Pd is critical to preserve catalyst activity.
-
-
Reaction: Add solution to resin. Shake gently for 30 minutes.
-
Wash: Drain and wash with DCM (3x), DMF (3x), and 0.5% Sodium Diethyldithiocarbamate (DDC) in DMF (2x 10 min).
-
Critical Step: The DDC wash chelates residual Palladium (turning the solution yellow/brown). Repeat until the solution is clear to prevent metal poisoning of subsequent coupling steps.
-
Protocol B: Selective Removal of ivDde (Hydrazine Method)
Best for: Large batches, branched peptides.
-
Preparation: Swell resin in DMF.
-
Reagent: Prepare a fresh solution of 2% Hydrazine monohydrate in DMF (v/v).
-
Reaction: Add solution to resin. Shake for 3 minutes. Drain.
-
Repeat: Repeat the treatment 2 more times (3 x 3 min total).
-
Monitoring: The cleavage product (indazole) absorbs UV at 290 nm.[2] You can monitor the waste stream via UV-Vis to confirm completion.
-
-
Wash: Wash extensively with DMF (5-7 times) to remove all traces of hydrazine.
-
Warning: Residual hydrazine will immediately cleave the Fmoc group of the next amino acid, causing double-insertion errors.
-
Protocol C: Selective Removal of Mtt (Dilute Acid Method)
Best for: Simple side-chain functionalization.
-
Preparation: Swell resin in DCM.
-
Reagent: Prepare 1% TFA (Trifluoroacetic acid) and 5% TIS (Triisopropylsilane) in DCM.
-
TIS is crucial: It quenches the trityl cation, preventing it from re-attaching to the peptide.
-
-
Reaction: Add solution to resin. Shake for 2 minutes. Drain.
-
Visual Cue: The solution will turn bright yellow/orange (trityl cation color).
-
-
Repeat: Repeat 5-10 times until the solution no longer turns yellow.
-
Neutralization: Wash immediately with 5% DIPEA in DMF (3x) to neutralize the resin before the next coupling.
Workflow Visualization: Cyclic Peptide Synthesis
Figure 2: Head-to-Tail Cyclization Workflow
Caption: Standard workflow for utilizing orthogonal protection to achieve on-resin cyclization.
References
-
Synthesis of Orthogonally Protected Labionin. PubMed. (2021). Describes the use of five orthogonal groups for complex lantibiotic synthesis. Link
-
Selecting Orthogonal Building Blocks. Sigma-Aldrich (Merck). Comprehensive guide on stability and removal conditions for Mtt, Alloc, and Dde. Link
-
Orthogonal Electrochemical Amine Deprotection. Organic Letters. (2026). Recent advances in electrochemical deprotection as a green alternative to chemical reagents. Link
-
Protecting Groups in Peptide Synthesis. Biosynth. Overview of pKa values and compatibility of side-chain protection. Link
-
Applications of Fmoc-Lys(ivDde)-OH. ChemicalBook. Specific yield data and protocols for ivDde usage in branched peptides. Link
Sources
Beyond TFA: A Comparative Guide to Acidic Boc Deprotection Strategies
Executive Summary
While Trifluoroacetic acid (TFA) remains the default reagent for removing the tert-butyloxycarbonyl (Boc) group, it is often a blunt instrument where a scalpel is required. For drug development professionals, the choice of deprotection reagent dictates not just yield, but the impurity profile—specifically regarding tert-butyl cation scavenging and orthogonal selectivity.
This guide analyzes the mechanistic nuances of four distinct acidic systems: TFA (The Standard), HCl (The Economical Salt-Former), ZnBr₂ (The Selective Lewis Acid), and TMSOTf (The Anhydrous Specialist).
Mechanistic Foundation: The "Hidden" Cation Danger
The removal of Boc is an acid-catalyzed fragmentation (
If not quenched,
Diagram: Mechanism & Scavenging Pathways
Figure 1: The Boc acidolysis pathway highlights the bifurcation of the tert-butyl cation.[1] Without scavengers, irreversible alkylation of the substrate occurs.
Comparative Analysis of Reagents
A. Trifluoroacetic Acid (TFA)
The Standard Bearer
TFA is effective because it solvates peptides well and has high acidity (
-
Best For: Solid-phase peptide synthesis (SPPS), robust substrates.
-
The "Cocktail" Requirement: For peptides containing Met, Trp, or Cys, you must use a scavenger cocktail.
-
Reagent K: TFA (82.5%) / Phenol (5%) / Water (5%) / Thioanisole (5%) / EDT (2.5%).
-
Modern Alternative: TFA / Triethylsilane (TES) / Water (95:2.5:2.5). TES is less odorous than EDT.
-
B. Hydrochloric Acid (HCl) in Dioxane/EtOAc
The Economical Salt-Former HCl is cheaper and forms clean hydrochloride salts that often precipitate directly from the reaction mixture, simplifying workup to a simple filtration.
-
Best For: Scale-up of small molecules, forming crystalline salts.
-
Critical Risk:
-
Ether Cleavage: Prolonged exposure to strong HCl can cleave methyl ethers or benzyl groups.
-
Hygroscopicity: 4M HCl in Dioxane absorbs atmospheric water rapidly, lowering its effective concentration over time.
-
C. Zinc Bromide (ZnBr₂)
The Selectivity King ZnBr₂ is a Lewis acid that coordinates to the carbamate oxygen. Its superpower is selectivity : It can remove N-Boc groups without hydrolyzing tert-butyl esters or trityl groups, a feat impossible with TFA or HCl.
-
Best For: Complex synthesis requiring orthogonal protection of esters vs. amines.
-
Protocol Note: The reaction is significantly slower (24–48 hours) compared to proton acids.
D. TMSOTf (Trimethylsilyl Trifluoromethanesulfonate)
The Anhydrous Specialist Used often with a weak base (2,6-lutidine), this method silylates the carbamate oxygen, triggering fragmentation. It operates under strictly anhydrous conditions.
-
Best For: Substrates sensitive to protonation (e.g., acid-labile glycosidic bonds).
Data Summary: Performance Matrix
| Feature | TFA / DCM | HCl / Dioxane | ZnBr₂ / DCM | TMSOTf / Lutidine |
| Reaction Rate | Very Fast (<30 min) | Fast (1-2 h) | Slow (24-72 h) | Fast (<1 h) |
| Scavenger Need | High | Moderate | Low | Low |
| Selectivity | Low (Cleaves | Low (Cleaves | High (Spares | Moderate |
| Product Form | Trifluoroacetate Salt | Hydrochloride Salt | Free Amine (after workup) | Silylated/Free Amine |
| Green Score | Low (Corrosive/Volatile) | Medium (Dioxane is PGI) | High (Mild/Solid) | Low (Reactive) |
| Cost | Medium | Low | Medium | High |
Experimental Protocols
Protocol A: Standard TFA Deprotection (with Scavenging)
Use this for peptides or electron-rich aromatics.
-
Preparation: Dissolve the substrate (1 mmol) in DCM (5 mL).
-
Scavenger Addition: Add Triethylsilane (TES) (2-5 eq). Note: TES acts as a hydride source to quench the t-butyl cation into isobutane.
-
Acidolysis: Add TFA (5 mL) dropwise at 0°C.
-
Monitoring: Warm to RT. Monitor by TLC (stain with Ninhydrin for free amine) or LCMS. Look for the disappearance of the Boc signal (singlet ~1.4 ppm in
NMR). -
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.
-
Self-Validation: If the crude NMR shows broad peaks, residual TFA is present. Dissolve in MeOH and pass through a basic ion-exchange resin if the free base is required.
Protocol B: Selective Deprotection with ZnBr₂
Use this when retaining a t-butyl ester is required.
-
Preparation: Suspend anhydrous ZnBr₂ (5 eq) in DCM (10 mL). Critical: ZnBr₂ is hygroscopic; weigh quickly or use a glovebox.
-
Addition: Add the N-Boc substrate (1 mmol).
-
Reaction: Stir vigorously at RT for 24 hours. The mixture may become a slurry.
-
Validation: Check TLC. If incomplete, add more ZnBr₂ and stir for another 24h.
-
Workup: Quench with water. Extract with DCM.[2][3] The organic layer contains the deprotected amine (often as a complex). Wash with dilute
to free the amine.
Protocol C: Green Alternative (Phosphoric Acid)
Use this for scalable, environmentally friendly processing.
-
Reaction: Dissolve substrate in 85%
(5-10 eq) and toluene (biphasic) or 2-MeTHF. -
Conditions: Stir at RT (or mild heat 40°C) for 2-4 hours.
-
Workup: Separate layers. The product is in the aqueous phosphate phase. Neutralize aqueous layer with NaOH to precipitate the free amine or extract into organic solvent.
Decision Logic for Reagent Selection
Use the following flowchart to select the optimal reagent for your specific molecule.
Figure 2: Decision matrix for Boc deprotection. Note that ZnBr2 is the only reagent reliable for differentiating between N-Boc and O-tBu groups.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (The authoritative text on protection/deprotection mechanics).
-
Lundt, B. F., et al. (1978). Selective removal of the t-butyloxycarbonyl group.[1][4][5] International Journal of Peptide and Protein Research, 12(5), 258-268. (Establishes the need for scavengers in TFA deprotection).
-
Wu, Y. Q., et al. (2000). Zinc Bromide: A Mild Reagent for the Removal of the Boc Group. Tetrahedron Letters, 41(16), 2847-2849. (Primary source for ZnBr2 selectivity).
-
Li, B., et al. (2006).[6] Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates. The Journal of Organic Chemistry, 71(24), 9045-9050. (Green chemistry alternative).[7][8]
-
Sakaitani, M., & Ohfune, Y. (1990). Syntheses of 2,6-lutidine-promoted TMSOTf deprotection. Journal of Organic Chemistry, 55, 870. (Protocol for TMSOTf usage).
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Minimizing Racemization Risk in Cbz Protection & Deprotection: A Comparative Technical Guide
Executive Summary: The Chirality Imperative
In drug development, maintaining optical purity is not merely a regulatory requirement but a safety imperative. The Carbobenzyloxy (Cbz or Z) group is a cornerstone of peptide synthesis due to its orthogonality to Boc and Fmoc strategies. However, its "semi-permanent" nature requires specific introduction and removal conditions that, if mishandled, introduce significant racemization risks.
This guide objectively compares Cbz protection reagents (Cbz-Cl vs. Cbz-OSu) and deprotection methodologies (Hydrogenolysis vs. Acidolysis), providing a validated workflow to assess and mitigate enantiomeric loss.
Mechanism of Failure: How Racemization Occurs
To prevent racemization, one must understand the molecular causality. In Cbz chemistry, the primary driver is Base-Catalyzed Enolization , often exacerbated by the 5(4H)-oxazolone pathway during carboxyl activation.
The Racemization Pathway
Racemization occurs when the chiral
Figure 1: The thermodynamic pathway of base-catalyzed racemization via enolization.
Comparative Analysis: Protection Reagents
The choice of reagent for installing the Cbz group is the first critical control point.
Option A: Benzyl Chloroformate (Cbz-Cl)[1]
-
Status: Legacy Standard / Industrial Bulk
-
Mechanism: Nucleophilic attack of the amine on the acyl chloride.[1][2]
-
Risk Profile: High . The reaction releases HCl, necessitating the addition of a base (typically NaOH or
in Schotten-Baumann conditions).[2] -
Failure Mode: Localized spikes in pH during base addition can trigger enolization, particularly in sensitive amino acids like Phenylglycine or Cysteine.
Option B: N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu)
-
Status: Precision Standard
-
Mechanism: Aminolysis of an active ester.
-
Risk Profile: Low . The leaving group is N-hydroxysuccinimide (weakly acidic), which buffers the reaction.
-
Performance: Eliminates the need for strong bases, maintaining a milder pH profile.
Head-to-Head Data Comparison
| Feature | Cbz-Cl (Standard) | Cbz-OSu (Alternative) |
| By-product | HCl (Strong Acid) | N-Hydroxysuccinimide (Weak Acid) |
| Base Requirement | Mandatory (Stoichiometric) | Minimal / None |
| Racemization Risk | High (pH dependent) | Negligible |
| Atom Economy | High | Lower (Succinimide waste) |
| Cost | Low | High |
| Recommendation | Use for Glycine/Alanine | Mandatory for Chiral/Sensitive AAs |
Comparative Analysis: Deprotection Methodologies
Removing the Cbz group is equally critical. The two dominant methods exhibit vastly different risk profiles regarding side reactions.
Method A: Catalytic Hydrogenolysis ( )
-
Mechanism: Cleavage of the benzyl-oxygen bond via metal-catalyzed hydrogenation.
-
Racemization Risk: Near Zero . The conditions are neutral and occur at room temperature.
-
Limitation: Poisoning of catalyst by Sulfur (Met, Cys) containing peptides.
Method B: Acidolysis (HBr / AcOH)
-
Mechanism:
cleavage generating a benzyl cation. -
Racemization Risk: Moderate to High . Strong acid conditions can promote acid-catalyzed enolization or benzyl cation migration to the aromatic rings of Trp or Tyr.
-
Utility: Only used when the molecule contains reducible groups (e.g., alkenes) that must survive deprotection.
Experimental Protocols
Protocol 1: "Racemization-Free" Protection using Cbz-OSu
This protocol minimizes base exposure, ensuring optical integrity.
-
Dissolution: Dissolve 10 mmol of the amino acid in a mixture of water (15 mL) and acetone (15 mL).
-
Buffering: Add 10 mmol of
. Note: Use bicarbonate (weak base) rather than hydroxide (strong base). -
Addition: Add 10 mmol of Cbz-OSu in one portion.
-
Reaction: Stir at Room Temperature (25°C) for 12–24 hours. Monitor by TLC or LC-MS.
-
Workup: Acidify to pH 2–3 with 1N HCl (carefully, on ice) and extract with Ethyl Acetate.
-
Validation: The absence of strong exotherms and pH spikes prevents enolization.
Protocol 2: Assessment of Optical Purity via Marfey’s Method
A self-validating analytical workflow to quantify Enantiomeric Excess (ee).
-
Hydrolysis (If Peptide): Hydrolyze peptide (0.5 mg) in 6M HCl at 110°C for 24h. Dry under vacuum.
-
Derivatization:
-
Dissolve residue in 100
L water. -
Add 100
L 1% FDAA (Marfey’s Reagent) in acetone. -
Add 40
L 1M . -
Incubate at 40°C for 1 hour.
-
-
Quenching: Stop reaction with 20
L 2M HCl. -
Analysis: Inject onto C18 HPLC (UV 340 nm).
-
Principle: FDAA reacts with D- and L-isomers to form diastereomers, which separate easily on standard achiral columns.
-
Calculation:
-
Strategic Decision Matrix
Use this logic flow to select the appropriate Cbz workflow for your specific substrate.
Figure 2: Decision matrix for selecting reagents and methods based on substrate sensitivity.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[3]
-
Marfey, P. (1984). Determination of D-amino acids as diastereomeric derivatives by reversed-phase high-performance liquid chromatography. Carlsberg Research Communications, 49(6), 591-596.
-
Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Focus on racemization mechanisms in urethane protection).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Han, G., et al. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative.[4] Technical Disclosure Commons.
Sources
Precision Monitoring of Selective Deprotection: A Comparative HPLC Guide
Executive Summary
Selective deprotection is the high-wire act of organic synthesis. Whether removing an Fmoc group in the presence of acid-labile Boc side chains or cleaving silyl ethers while preserving esters, the margin for error is microscopic. "Standard" HPLC methods often fail here because they prioritize resolution over the real-time speed required to stop a reaction before side-products form.
This guide moves beyond generic protocols. We compare modern column technologies (Core-Shell vs. Fully Porous) and detection modes (PDA vs. MS), providing a validated workflow for monitoring deprotection kinetics with precision.
Part 1: The Challenge of Selectivity
In selective deprotection, the analytical challenge is distinguishing the Product (P) from the Starting Material (SM) and the Deprotected By-product (DB) , which often share similar polarities.
-
The Kinetic Trap: If the analysis takes 20 minutes, the reaction has progressed 20 minutes beyond the sampling point. You are looking into the past.
-
The Resolution Trap: SM and P often differ only by a small protecting group (e.g., a methyl or acetyl), leading to co-elution on standard C18 columns.
Part 2: Technology Comparison
To solve the "Kinetic Trap," we must compare stationary phase architectures. The industry is shifting from Fully Porous Particles (FPP) to Core-Shell (Fused-Core) particles for reaction monitoring.
Stationary Phase: Core-Shell vs. Fully Porous[1][2]
Objective: Minimize run time without sacrificing resolution (
| Feature | Core-Shell (2.7 µm) | Fully Porous (5 µm) | Fully Porous (Sub-2 µm) |
| Efficiency ( | High (~200,000 plates/m) | Moderate (~80,000 plates/m) | Very High (>250,000 plates/m) |
| Backpressure | Low (< 400 bar) | Very Low (< 150 bar) | Extreme (> 600 bar) |
| Analysis Time | Fast (2–5 mins) | Slow (15–30 mins) | Fast (2–5 mins) |
| Loadability | Moderate | High | Low |
| System Req. | Standard HPLC | Standard HPLC | UHPLC Required |
| Verdict | Preferred for Monitoring | Legacy / Prep Scale | High Capital Cost |
Scientific Insight: Core-shell particles have a solid silica core (1.7 µm) and a porous shell (0.5 µm). This reduces the diffusion path length (Van Deemter
Detection: UV-Vis vs. Single Quad MS (LC-MS)
Objective: Confirm identity when retention times shift.
-
UV/PDA: Reliable for quantification but fails if the protecting group removal shifts the
significantly or if the deprotection byproduct (e.g., Dibenzofulvene) co-elutes. -
LC-MS (QDa/ISQ): The gold standard. It detects the mass shift (e.g., -222 Da for Fmoc removal).
Part 3: Validated Protocol – Fmoc Deprotection Monitoring
Case Study: Removal of N-terminal Fmoc group in solid-phase peptide synthesis (SPPS) using 20% Piperidine, while monitoring for premature cleavage of acid-labile side chains.
The "Quench & Shoot" Workflow
The most common error in monitoring is injecting a "live" reaction mixture. The basic piperidine solution will damage silica columns (pH > 10) and continue reacting in the vial.
Step 1: Sampling and Quenching
-
Extract: Remove 20 µL of reaction supernatant (or resin slurry).
-
Quench (Critical): Immediately dispense into 180 µL of 0.1% TFA in 50:50 ACN:Water .
-
Why? The acid neutralizes the piperidine, stopping the deprotection immediately. It also acidifies the sample, protecting the silica column from high pH dissolution.
-
-
Clarify: Centrifuge at 10,000 rpm for 1 minute to pellet any resin fines.
Step 2: Chromatographic Conditions (Core-Shell Method)
-
Column: Kinetex C18 or Halo C18 (50 x 4.6 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B in 3.0 minutes .
-
Flow Rate: 1.5 mL/min (High flow enabled by core-shell).
-
Detection: UV at 214 nm (Peptide bond) and 304 nm (Fmoc-dibenzofulvene adduct).
Step 3: Data Interpretation
-
Peak A (SM): Retention time (RT) ~2.5 min. Mass =
. -
Peak B (Product): RT ~1.8 min (more polar). Mass =
. -
Peak C (Adduct): The dibenzofulvene-piperidine adduct absorbs strongly at 304 nm.
-
Validation Check: If Peak C is present but Peak B is low, check for aggregation or precipitation.
-
Part 4: Visualization
The Monitoring Workflow
This diagram illustrates the critical decision points in the "Quench & Shoot" cycle.
Figure 1: Closed-loop monitoring workflow. Note the "Quench" step is the critical control point for data integrity.
Method Development Decision Tree
How to choose the right column and detector based on your specific deprotection chemistry.
Figure 2: Decision matrix for selecting stationary phases and detectors based on protecting group chemistry.
References
-
Lucidity Systems. (2023). Core shell columns: What are they and how will they help with my HPLC analysis? Retrieved from [Link]
-
Shimadzu. (n.d.). Core-shell column Advantages.[2][3] Retrieved from [Link]
-
Waters Corporation. (n.d.). Comparison of Fully and Superficially Porous Particle Columns. Retrieved from [Link]
-
Phenomenex. (2017).[2] Core-Shell vs Fully Porous Particles Webinar. Retrieved from [Link]
-
National Institutes of Health (NIH). (2002). Comparison of UV and tandem mass spectrometric detection for HPLC. Retrieved from [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane
Part 1: Executive Safety Assessment
1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane is a specialized intermediate often used in peptidomimetic synthesis.[1] While it appears stable, its specific protecting group chemistry (Boc/Cbz) creates latent hazards in a mixed-waste environment.
Immediate Hazard Profile:
-
Skin/Eye Hazard: Based on structural analogs (e.g., N-Boc-N-methylethylenediamine), this compound should be treated as Skin Corr.[1] 1C (Causes severe skin burns and eye damage). The secondary/tertiary amine backbone retains basicity and tissue reactivity despite protection.
-
Waste Stream Instability: The tert-butyloxycarbonyl (Boc) group is acid-labile. Accidental introduction to acidic waste streams (e.g., TFA, HCl) will trigger decomposition, releasing isobutylene gas and pressurizing waste containers.
Part 2: Chemical Profile & Segregation Logic
Effective disposal requires understanding the molecule's stability profile. You are not just discarding a chemical; you are managing a potential reaction in your waste drum.
| Feature | Chemical Component | Disposal Implication |
| Acid Sensitivity | Boc Group (t-Butoxycarbonyl) | CRITICAL: Do NOT mix with acidic waste (pH < 4).[1] Cleavage releases isobutylene gas ( |
| Redox Sensitivity | Cbz Group (Carboxybenzyl) | Stable to acid/base but sensitive to hydrogenation.[1] Generally stable in standard organic waste streams. |
| Physical State | Viscous Oil or Low-Melting Solid | Likely requires dissolution in a compatible solvent (e.g., Acetone, EtOAc) to ensure complete transfer to liquid waste.[1] |
| RCRA Status | Unlisted (Characteristic) | Likely D001 (Ignitable) if dissolved in solvent.[1] Potential D002 (Corrosive) if free amine concentration is high. |
Diagram 1: Waste Stream Incompatibility Logic
This diagram illustrates the mechanistic pathway of failure if this compound is improperly segregated.[1]
Figure 1: Causality chain demonstrating why segregation from acidic waste is non-negotiable.[1]
Part 3: Step-by-Step Disposal Protocol
This protocol is designed to be a self-validating system. By following the "Check pH" step, you confirm the safety of the stream before addition.
Phase 1: Preparation & Solubilization
Objective: Ensure the compound is in a state suitable for liquid waste transfer without generating dust or aerosols.
-
Don PPE: Neoprene or Nitrile gloves (double-gloved recommended due to potential corrosivity), lab coat, and chemical splash goggles.
-
Solvent Selection:
-
If the compound is a Solid : Dissolve in a minimal amount of Acetone or Ethyl Acetate. Avoid chlorinated solvents (DCM) unless your facility specifically requires halogenated waste segregation, as this increases disposal costs.
-
If the compound is a Liquid/Oil : Dilute 1:1 with Acetone to reduce viscosity and prevent it from sticking to the waste container walls.
-
Phase 2: Waste Stream Selection
Objective: Prevent cross-reactivity.
-
Identify Stream: Select the Non-Halogenated Organic Waste container.
-
The "pH Validation" Step (Crucial):
Phase 3: Transfer & Labeling
Objective: Regulatory compliance and downstream safety.
-
Transfer: Pour the dissolved/diluted mixture into the container using a funnel.
-
Rinse: Rinse the original vial 3x with Acetone, adding rinsates to the same waste container.
-
Labeling:
-
Tag the waste container with the full chemical name.
-
Add Warning: "Contains Protected Amines – DO NOT ADD ACID."
-
Diagram 2: Operational Decision Tree
Figure 2: Operational workflow ensuring chemical stability during disposal.
Part 4: Emergency Contingencies
Spill Management:
-
Isolate: Evacuate the immediate area.
-
Absorb: Use a vermiculite or clay-based absorbent. Do not use paper towels if the substance is concentrated, as amines can react exothermically with cellulose in rare high-concentration scenarios.
-
Decontaminate: Clean the surface with a mild soap/water solution. Do NOT use acidic cleaning agents (like vinegar or weak HCl) to wipe down the spill, as this will generate gas/fumes.
Exposure First Aid:
-
Skin: Wash with soap and water for 15 minutes. Do not use organic solvents to wash skin (increases absorption).
-
Eyes: Flush immediately for 15 minutes. Seek medical attention; amine burns can be insidious and delayed.
Part 5: References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.).[4] Compound Summary for N-Boc-N-methylethylenediamine (Analogous Hazard Data). National Library of Medicine. [Link][1]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[Link][1]
-
American Chemical Society. (2016). Identifying and Evaluating Hazards in Research Laboratories.[Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane
Executive Summary & Chemical Intelligence
The Substance: 1-N-Boc-Amino-1-N-methyl-3-N-Cbz-aminopropane (CAS: 1131594-82-5) is a differentially protected diamine linker. Structurally, it contains a tert-butoxycarbonyl (Boc) group and a benzyloxycarbonyl (Cbz) group masking two amine termini, with a methyl substitution on the Boc-protected nitrogen.
The Hazard Profile: While the protecting groups (Boc/Cbz) reduce the immediate corrosivity typical of free amines, they significantly increase the molecule's lipophilicity. This creates a specific "Trojan Horse" hazard: enhanced dermal absorption. If the substance is dissolved in organic solvents (DCM, DMF), it can penetrate standard nitrile gloves and skin barriers rapidly, carrying the amine functionality into the bloodstream where it may act as a sensitizer or irritant.
Immediate Action Required:
-
Primary Hazard: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335).[1]
-
Critical Control: Do not handle on open benchtops. All transfers must occur inside a certified fume hood.
-
PPE Upgrade: Standard single-layer nitrile gloves are insufficient for solution-phase handling.
PPE Selection Matrix: The "Barrier-in-Depth" Approach
Do not rely on a "one-size-fits-all" PPE strategy. The physical state of the reagent dictates the protection level.
Table 1: Protocol-Specific PPE Requirements
| Operational Phase | Physical State | Hand Protection | Respiratory Protection | Eye/Face Protection |
| Weighing / Aliquoting | Solid / Viscous Oil | Double Nitrile (4 mil inner / 5 mil outer). Rationale: Prevents static-induced powder adhesion to skin. | N95 or P100 mask (if outside hood) OR Fume Hood sash at <18". | Chemical Splash Goggles . Note: Safety glasses allow powder ingress from the side. |
| Solubilization (in DCM/DMF) | Solution | Laminate / Barrier Gloves (e.g., Silver Shield) worn under Nitrile. Rationale: DCM permeates nitrile in <2 mins. Laminate provides >4h breakthrough. | Fume Hood ONLY. If hood fails: Full-face respirator with ABEK (Organic Vapor/Amine) cartridges. | Face Shield + Goggles. Rationale: High splash risk during dissolution. |
| Reaction Monitoring (TLC/HPLC) | Dilute Solution | Single Nitrile (High dexterity). Change frequency: Every 15 mins or immediately upon splash. | Fume Hood. | Safety Glasses with side shields. |
| Spill Cleanup | High Conc. | Heavy Duty Butyl or Viton gloves. | Full-face Respirator (OV/AG cartridges). | Full Face Shield.[2][3][4][5] |
Operational Protocol: Step-by-Step Handling
This protocol uses a self-validating workflow to minimize exposure.
Phase A: Preparation & Weighing
-
Static Control: Protected amines are often fluffy, electrostatic solids. Use an ionizing gun or anti-static bar inside the balance draft shield to prevent "flying powder."
-
Surface Contrast: Place a black mat or paper on the weighing surface. This provides high visual contrast against the white/off-white powder, allowing you to instantly validate if a micro-spill has occurred.
Phase B: Solubilization (The Critical Step)
-
Solvent Choice: This compound is commonly dissolved in Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Warning: DCM degrades nitrile gloves rapidly.
-
-
The "Double-Glove" Technique:
-
Don a Silver Shield (Laminate) glove.
-
Don a standard Nitrile glove over it.
-
Why? The outer nitrile provides grip (laminates are slippery), while the inner laminate provides the chemical barrier.
-
Phase C: Reaction Setup
-
Inert Atmosphere: Although carbamates are stable, the N-methyl functionality can be sensitive to oxidation over time. Purge reaction vessels with Argon or Nitrogen.
-
Quenching: If deprotecting (removing Boc with acid or Cbz with Hydrogenation), be aware that the free amine generated is significantly more basic, corrosive, and volatile than the starting material. Upgrade PPE to Corrosive/Caustic protocols during workup.
Visualized Workflows
Diagram 1: Operational Safety Logic
This decision tree guides the researcher through the safety checkpoints before starting work.
Caption: Decision logic for selecting PPE based on physical state and solvent presence.
Emergency Response & Decontamination
Skin Contact (Self-Validating Check)
-
Immediate Action: If you feel a "cooling" sensation (solvent penetration) or burning, do not wait .
-
Removal: Peel off the outer glove, then the inner glove. Do not touch the exterior surfaces.
-
Wash: Flush with lukewarm water and soap for 15 minutes.
-
Validation: Inspect the skin under a bright light. Redness (erythema) indicates absorption. Seek medical attention if visible.[2][6]
Spill Management
-
Solid Spill: Do not sweep (creates dust). Use a HEPA vacuum or wet-wipe method using a solvent-dampened pad (Ethanol).
-
Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is flammable.
Disposal & Environmental Compliance
Waste Stream Classification:
-
Category: Organic Chemical Waste (Non-Halogenated or Halogenated depending on solvent).
-
Segregation: Keep separate from Oxidizers (e.g., Nitric Acid, Peroxides). Amines + Oxidizers = Exothermic/Explosive risk.
-
Labeling: Must be labeled "Contains Protected Amines – Potential Irritant."
References
-
LookChem. (n.d.). This compound CAS NO.1131594-82-5.[7] Retrieved from
-
Fisher Scientific. (2021).[8] Safety Data Sheet: N-Boc-1,3-propanediamine (Analogous Hazard Data). Retrieved from
-
PubChem. (n.d.). Compound Summary: tert-butyl N-(3-aminopropyl)carbamate.[9] National Library of Medicine. Retrieved from
-
University of Pennsylvania EHRS. (2023). Nitrile Glove Chemical Compatibility Reference. Retrieved from
-
Organic Chemistry Portal. (2023). Protection of Amino Groups (Cbz/Boc). Retrieved from
Sources
- 1. Tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate | C11H23NO5 | CID 15742132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. calpaclab.com [calpaclab.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 6. fishersci.com [fishersci.com]
- 7. This compound, CasNo.1131594-82-5 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
